L-(+)-2-Phenylglycine-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1246820-68-7 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
156.196 |
IUPAC名 |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChIキー |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
同義語 |
(αS)-α-Amino-benzeneacetic-d5 Acid; L-2-Phenyl-glycine-d5; (+)-(S)-Phenylglycine-d5; (+)-Phenylglycine-d5; (2S)-Amino-2-phenylethanoic-d5 Acid; |
製品の起源 |
United States |
Foundational & Exploratory
Introduction: The Role of Precision in Pharmaceutical Analysis
An In-Depth Technical Guide to L-(+)-2-Phenylglycine-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the mantra is precision. The ability to accurately quantify a drug candidate or its metabolites in complex biological matrices is not merely a procedural step but a cornerstone of establishing its pharmacokinetic profile, safety, and efficacy. This compound is a critical tool designed to meet this demand. It is the stable isotope-labeled (SIL) analogue of L-(+)-2-Phenylglycine, a non-proteinogenic amino acid that serves as a vital chiral building block for numerous pharmaceuticals, including β-lactam antibiotics and the antitumor agent Taxol.[1][2] This guide provides a comprehensive technical overview of this compound, focusing on its core application as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the principles that govern its efficacy, and the practical methodologies for its implementation.
Chapter 1: The Foundational Principle—Why Deuterated Internal Standards are the Gold Standard
To understand the value of this compound, one must first grasp the challenges inherent in quantitative bioanalysis. Biological samples such as plasma or urine are extraordinarily complex, containing thousands of endogenous components that can interfere with the analysis of a target analyte.[3] During sample preparation, analyte can be lost. During LC-MS analysis, instrument response can drift, and perhaps most significantly, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[4][5]
An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation to correct for this variability.[6] The ideal IS behaves identically to the analyte throughout every step of the process—extraction, chromatography, and ionization—but is distinguishable by the mass spectrometer.[3]
This is where stable isotope-labeled compounds excel. This compound is chemically identical to its non-labeled counterpart, L-Phenylglycine, with the only difference being that five hydrogen atoms on the phenyl ring have been replaced by deuterium, a heavy, stable isotope of hydrogen.[3][7] This subtle mass increase allows the mass spectrometer to differentiate it from the analyte, while its identical physicochemical structure ensures it co-elutes chromatographically and experiences the exact same matrix effects and ionization efficiency.[8] This principle, known as isotope dilution mass spectrometry, is the most robust method for correcting analytical variability.[9]
Caption: Logical framework for using a deuterated internal standard to mitigate analytical variability.
Chapter 2: Core Properties and Specifications
The utility of this compound is predicated on its well-defined chemical and physical characteristics. For its function as an internal standard, both chemical and isotopic purity are paramount. High chemical purity (>99%) ensures that the standard introduces no interfering impurities, while high isotopic enrichment (≥98%) guarantees a distinct mass signal with minimal crosstalk from the unlabeled analyte.[8]
| Property | Value | Source |
| Chemical Name | (2S)-2-Amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | [7] |
| Synonyms | L-Phenylglycine-d5, (αS)-α-Aminobenzene-d5-acetic acid | [7] |
| CAS Number | 1246820-68-7 | [7] |
| Molecular Formula | C₈D₅H₄NO₂ | [7] |
| Molecular Weight | 156.19 g/mol | [7] |
| Appearance | White to off-white solid | |
| Stereochemistry | L-(+)- or (S)- | [10] |
| Typical Isotopic Purity | ≥98 atom % D | [8] |
| Typical Chemical Purity | ≥99% | [8] |
Chapter 3: Application in a Bioanalytical Workflow
The primary application for this compound is as an internal standard for the quantification of L-Phenylglycine or its derivatives in biological matrices. This is a critical task in preclinical and clinical studies to determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity.[11][12]
Below is a representative workflow for quantifying a hypothetical drug, "Drug-PhG" (a compound containing an L-Phenylglycine moiety), in human plasma.
Caption: Standard bioanalytical workflow using an internal standard for quantification.
Detailed Experimental Protocol: Quantification of an L-Phenylglycine Analogue in Plasma
This protocol describes a self-validating system where the consistent response of the internal standard across the analytical run provides confidence in the accuracy of the results for the analyte.
1. Preparation of Stock Solutions and Calibration Standards:
-
Analyte Stock: Accurately weigh and dissolve the analyte (e.g., Drug-PhG) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 1 mg/mL stock solution.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of this compound in the same manner.
-
IS Working Solution: Dilute the IS stock solution to a concentration of 100 ng/mL. The rationale for this concentration is to produce a consistent and strong signal in the mass spectrometer without causing detector saturation.
-
Calibration Standards: Perform serial dilutions of the analyte stock solution in control plasma to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Causality: This method is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins, which can foul the analytical column and ion source.
-
Procedure:
-
Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 20 µL of the IS working solution (100 ng/mL) to every tube except for a "double blank" sample (blank matrix with no analyte or IS). Crucial Step: The IS must be added before precipitation to account for any analyte loss during extraction and subsequent steps.[4]
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein precipitation and ensures the analytes are protonated for positive ion mode mass spectrometry.
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or HPLC vials for analysis.
-
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions:
-
Causality: The goal of the LC method is to separate the analyte and IS from endogenous interferences while ensuring they co-elute to experience the same ionization conditions. A reverse-phase C18 column is standard for moderately polar small molecules.
-
Parameters:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
4. MRM Transitions and Data Analysis:
-
Causality: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound.[13] The precursor is the protonated molecule [M+H]⁺, and the product is a stable fragment ion generated by collision-induced dissociation (CID).
-
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Phenylglycine (Analyte) | 152.1 | 106.1 ([M-COOH+H]⁺) | 15 |
| L-Phenylglycine-d5 (IS) | 157.1 | 111.1 ([M-COOH+H]⁺) | 15 |
-
Data Processing:
-
Integrate the chromatographic peaks for both the analyte and the IS.
-
Calculate the Peak Area Ratio (PAR) = Analyte Peak Area / IS Peak Area.
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Perform a linear regression (typically with 1/x² weighting) on the calibration curve.
-
Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the regression equation. The IS normalizes the analyte signal, correcting for any run-to-run variation.[5]
-
Conclusion: An Indispensable Tool for Modern Drug Development
This compound is more than just a chemical reagent; it is an enabling tool that underpins the generation of high-quality, reliable, and defensible data in the rigorous environment of pharmaceutical development. Its role as a stable isotope-labeled internal standard allows researchers to navigate the complexities of bioanalysis with confidence, ensuring that pharmacokinetic and metabolic data accurately reflect the in-vivo behavior of a drug candidate. By providing a near-perfect mimic of the analyte, it allows for the precise correction of analytical variability, making it an indispensable asset in the journey from discovery to clinical application.
References
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 797(1-2), 229-241. Sourced from SciSpace. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Porta, T., Varesio, E., & Hopfgartner, G. (2011). Isotopic labeling of metabolites in drug discovery applications. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Porta, T., Varesio, E., & Hopfgartner, G. (2011). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. Retrieved from [Link]
-
Chen, R. R., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 5(4), 316-324. PMC. Retrieved from [Link]
-
Osipenkov, A., et al. (2020). Genetic engineering approaches for the fermentative production of phenylglycines. Applied Microbiology and Biotechnology, 104, 3295–3307. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). L-Phenylglycine. PubChem Compound Database. Retrieved from [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]
- Maggio, E. T. (2015). Absorption enhancers for drug administration. U.S. Patent No. 10,265,402 B2. Google Patents.
Sources
- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic engineering approaches for the fermentative production of phenylglycines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. iroatech.com [iroatech.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. scispace.com [scispace.com]
L-(+)-2-Phenylglycine-d5: Chemical Properties and Applications
This technical guide details the chemical properties, synthesis, and applications of L-(+)-2-Phenylglycine-d5, a stable isotope-labeled amino acid critical for bioanalytical quantitation and metabolic studies in drug development.
Executive Summary
This compound (L-Phg-d5) is the deuterated isotopologue of the non-proteinogenic amino acid L-phenylglycine. Distinguished by the substitution of five hydrogen atoms on the phenyl ring with deuterium (
Chemical Identity & Physicochemical Properties
L-Phg-d5 retains the core reactivity of its non-deuterated counterpart while exhibiting distinct mass and vibrational properties.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | (S)-2-Amino-2-(phenyl-d5)acetic acid | IUPAC convention |
| CAS Number | 1246820-68-7 | Specific to L-isomer (d5) |
| Molecular Formula | C | |
| Molecular Weight | 156.19 g/mol | +5.03 Da shift vs. native (151.16) |
| Chirality | L-Configuration / (S)-Enantiomer | Dextrorotatory (+) |
| Optical Rotation | c=1 in 1N HCl | |
| Melting Point | >300 °C (Sublimes) | Similar to native form |
| Solubility | Sparingly soluble in water; Soluble in dilute acids/bases | Amphoteric zwitterion |
| pKa Values | pKa | Electronic effect of D is negligible on pKa |
| Isotopic Purity | Typically ≥ 98 atom % D | Critical for MS quantitation |
Isotopic Characteristics & Stability
Deuterium Enrichment & Position
The "d5" designation indicates complete deuteration of the phenyl ring. This positioning is strategic for two reasons:
-
Metabolic Stability: The aromatic C-D bonds are highly resistant to Cytochrome P450-mediated aromatic hydroxylation due to the high bond dissociation energy of C-D vs. C-H.
-
Non-Exchangeable: Unlike the amine (
) or carboxyl ( ) protons, the aromatic deuteriums do not undergo exchange with solvent protons (H/D exchange) in aqueous media, ensuring the mass tag remains intact during extraction and chromatography.
Stereochemical Stability
L-Phenylglycine is prone to racemization under strongly basic conditions or high temperatures due to the acidity of the
-
Storage: Store as the hydrochloride salt to prevent auto-racemization.
Synthesis & Manufacturing
The synthesis of this compound typically follows a Strecker Synthesis using Benzaldehyde-d5 as the starting material, followed by chiral resolution.
Core Synthetic Workflow
-
Precursor: Benzaldehyde-2,3,4,5,6-d5 (commercially available).
-
Strecker Reaction: Reaction with KCN and Ammonium Chloride to form the aminonitrile.
-
Hydrolysis: Acidic hydrolysis converts the nitrile to the racemic amino acid (DL-Phg-d5).
-
Chiral Resolution: Separation of the L-isomer using a chiral resolving agent (e.g., (+)-Camphorsulfonic acid).
Figure 1: Synthetic pathway for this compound via Strecker synthesis and diastereomeric salt resolution.
Detailed Protocol (Resolution Step)
-
Step 1: Dissolve crude DL-Phenylglycine-d5 in water.
-
Step 2: Add equimolar (+)-10-Camphorsulfonic acid (CSA). Heat to 90°C to dissolve.
-
Step 3: Cool slowly to 20°C. The L-Phenylglycine-d5-(+)-CSA salt is less soluble and crystallizes out.
-
Step 4: Filter crystals and treat with base (NH
OH) to liberate the free amino acid L-Phg-d5. -
Validation: Check optical rotation (
) to confirm enantiomeric purity.
Analytical Characterization
To validate the identity and purity of L-Phg-d5, a multi-modal approach is required.
A. Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Mass:
(approx). -
Fragmentation Pattern:
-
Loss of Formic Acid (-46 Da).
-
Tropylium ion formation: The major fragment will be the deuterated tropylium ion (
), shifted by +5 Da compared to the non-deuterated standard.
-
B. Nuclear Magnetic Resonance (NMR)
-
H NMR (D
O/DCl):-
-CH: Singlet at
ppm. -
Aromatic Region: Silent. The absence of signals in the 7.3–7.5 ppm region confirms high deuterium enrichment (>98%). Residual proton signals here indicate incomplete deuteration.
-
-CH: Singlet at
-
C NMR:
-
Aromatic carbons will appear as triplets (coupling to D) with reduced intensity due to the Nuclear Overhauser Effect (NOE) loss and splitting.
-
Applications in Drug Development
Internal Standard (IS) for Bioanalysis
L-Phg-d5 is the preferred IS for quantifying phenylglycine-derived antibiotics (e.g., Ampicillin, Cephalexin) and synthetic intermediates.
-
Mechanism: It co-elutes with the analyte (L-Phg) in reverse-phase chromatography but is mass-resolved. This corrects for matrix effects (ion suppression/enhancement) in plasma or urine samples.
-
Protocol: Spike plasma samples with 10 µM L-Phg-d5 prior to protein precipitation.
Metabolic Stability Studies
Researchers use L-Phg-d5 to study "Metabolic Switching."
-
Concept: If aromatic hydroxylation is the rate-limiting step in clearance, the d5-analog will show a significantly longer half-life (
) due to the primary Kinetic Isotope Effect (KIE ). -
Outcome: If
increases, it confirms the phenyl ring is the primary site of metabolism. If is unchanged, metabolism likely occurs at the -carbon (deamination) or via renal excretion.
Figure 2: Workflow for using L-Phg-d5 as an Internal Standard in LC-MS/MS bioanalysis.
Handling & Safety
-
Hygroscopicity: L-Phenylglycine derivatives can be hygroscopic. Store in a desiccator at -20°C to prevent moisture absorption which alters weighing accuracy.
-
Racemization Risk: Do not heat in alkaline solutions.
-
Safety Profile: Treat as a potential irritant (H315, H319). Standard PPE (gloves, goggles) is required.
-
Regulatory: Not a controlled substance, but often used as a precursor; maintain usage logs.
References
-
CymitQuimica. this compound Product Data. Retrieved from
-
Santa Cruz Biotechnology. D,L-2-Phenylglycine-d5 Chemical Properties. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 99291, L-Phenylglycine. Retrieved from
-
Chem-Impex International. L-Phenylglycine Optical Rotation and Solubility Data. Retrieved from
-
BenchChem. The Role of Deuterated Compounds in Pharmaceutical Research. Retrieved from
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry. Link (Contextual citation for KIE applications).
Sources
Technical Guide: Synthesis of L-(+)-2-Phenylglycine-d5
This guide details the synthesis of L-(+)-2-Phenylglycine-d5 (specifically deuterated on the phenyl ring,
The protocol prioritizes the Classical Resolution of Racemic Phenylglycine-d5 as the primary workflow. While asymmetric synthesis (e.g., Ellman auxiliary) is viable, Phenylglycine is uniquely prone to racemization due to the high acidity of the benzylic
Target Molecule: (S)-2-Amino-2-(phenyl-d5)acetic acid CAS Registry (Unlabeled): 2935-35-5 Isotopic Label: Phenyl-d5 (Ring deuteration) Stereochemistry: L-isomer / (S)-configuration Primary Application: Stable Isotope Internal Standard (SIL-IS) for LC-MS/MS quantification; Chiral intermediate.
Part 1: Strategic Analysis & Retrosynthesis
The Stability Challenge
Unlike aliphatic amino acids, 2-Phenylglycine possesses a benzylic
-
Strategic Choice: A Racemic Synthesis followed by Optical Resolution is the most reliable route for high-purity standards. It ensures that the final enantiomeric excess (ee) is determined by thermodynamics (crystallization) rather than kinetics.
Retrosynthetic Workflow
The synthesis begins with commercially available Benzaldehyde-d5 . The amino acid core is constructed via a Strecker synthesis, followed by hydrolysis and classical resolution using (+)-10-Camphorsulfonic acid (CSA).
Figure 1: Retrosynthetic strategy prioritizing enantiomeric purity via salt crystallization.
Part 2: Experimental Protocol
Phase I: Synthesis of Racemic DL-Phenylglycine-d5
This phase constructs the amino acid backbone using a modified Strecker protocol optimized for deuterated substrates to prevent H/D exchange at the benzylic position during workup.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Benzaldehyde-d5 | 1.0 | Starting Material |
| Sodium Cyanide (NaCN) | 1.1 | Cyanide Source |
| Ammonium Chloride (NH
Step-by-Step Methodology:
-
Strecker Reaction:
-
In a fume hood, dissolve Ammonium Chloride (1.2 eq) in aqueous Ammonia (2.0 eq) and water (5 vol).
-
Add Benzaldehyde-d5 (1.0 eq) dropwise at 0°C.
-
Slowly add a solution of Sodium Cyanide (1.1 eq) in water, maintaining temperature <20°C (Exothermic).
-
Critical Control: Seal the vessel and stir at 40°C for 6 hours. Monitor disappearance of aldehyde via TLC or GC-MS.
-
Workup: Extract the intermediate aminonitrile with ethyl acetate. Wash with brine, dry over Na
SO , and concentrate in vacuo to yield crude -aminophenylacetonitrile-d5.
-
-
Hydrolysis to DL-Acid:
-
Suspend the crude nitrile in 6N HCl (10 vol).
-
Reflux (100°C) for 4–6 hours. Caution: Evolution of ammonia gas.
-
Cool to room temperature.[2] If precipitate forms (ammonium chloride), filter it off.
-
Adjust pH to ~5.0 (isoelectric point of phenylglycine) using 50% NaOH or NH
OH. -
Isolation: The racemic DL-Phenylglycine-d5 will precipitate as a white solid. Filter, wash with cold water and ethanol, and dry.
-
Phase II: Optical Resolution (The Specificity Step)
This step isolates the L-(+)-isomer. Note that L-Phenylglycine forms a less soluble diastereomeric salt with (+)-10-Camphorsulfonic acid (CSA) in specific solvent systems, allowing for separation.
Protocol:
-
Salt Formation:
-
Suspend DL-Phenylglycine-d5 (1.0 eq) and (+)-10-Camphorsulfonic acid (1.0 eq) in water (or dilute acetic acid).
-
Heat to 90°C until a clear solution is obtained.
-
Crystallization: Cool slowly to 20°C over 4 hours. Seed with authentic L-Phenylglycine-(+)-CSA salt if available.
-
Filter the crystals.[3] These are predominantly the L-Phenylglycine-d5 • (+)-CSA salt .
-
Validation: Check optical rotation of the salt.[4] Recrystallize from water if necessary until constant rotation is achieved.
-
-
Salt Break (Liberation of Free Amino Acid):
-
Dissolve the purified salt in minimal hot water.
-
Adjust pH to ~6–7 using dilute ammonia or triethylamine.
-
The free This compound precipitates.
-
Filter, wash with EtOH, and dry under vacuum.
-
Part 3: Quality Control & Validation (Self-Validating System)
To ensure the material is suitable for use as an internal standard, it must pass the following "Self-Validating" checkpoints.
Structural Confirmation (NMR)
The
-
Criteria: Absence of aromatic signals (7.3–7.5 ppm).
-
Observation: A distinct singlet at ~5.0 ppm (
-CH) should be the only major signal in the aromatic/methine region. -
Solvent: D
O/DCl or DMSO-d6.
Isotopic Purity (MS)
-
Method: Direct Infusion ESI-MS (Positive Mode).
-
Target: M+1 peak at m/z 157.1 (Calculated for C
H D NO + H ). -
Acceptance: D0 (unlabeled) contribution < 0.5%.
Chiral Purity (HPLC)
-
Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).
-
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic buffer.
-
Requirement: ee > 99.0%. The L-isomer typically elutes second on Crownpak CR(+) at low pH.
Part 4: Process Visualization
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Complete workflow from deuterated starting material to enantiopure target.
Part 5: Handling and Storage
-
Racemization Risk: Although the solid is stable, avoid storing L-Phenylglycine-d5 in basic solutions (pH > 9) for extended periods, as the
-proton is labile. -
Storage: Store at -20°C in a desiccator. Hygroscopic.
-
Safety: NaCN is highly toxic. All Strecker steps must be performed with a cyanide detector present and bleach quench protocols in place.
References
-
Ingersoll, A. W.; Adams, R. (1922). "Phenylglycine".[1][2][3][5][6][7] Organic Syntheses, 2, 75. Link
-
Kessels, S.A. (n.d.). "Resolution processes: The resolution of DL-PhenylGlycine". Kessels SA Industrial Processes.[3] Link
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[8] "Synthesis of Chiral Amines and Amino Acids using tert-Butanesulfinamide". Accounts of Chemical Research, 35(11), 984-995. Link
-
BenchChem Technical Support . (2025). "Synthesis of Deuterated Internal Standards". BenchChem Technical Guides. Link
-
AptoChem . (n.d.). "Deuterated Internal Standards and Bioanalysis". AptoChem Whitepapers. Link
Sources
- 1. api.mountainscholar.org [api.mountainscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Resolution processes [kesselssa.com]
- 4. US4036852A - Optical resolution of phenyl-glycine amide - Google Patents [patents.google.com]
- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 6. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Part 1: Executive Summary & Chemical Identity
Technical Guide: L-(+)-2-Phenylglycine-d5 (CAS 1246820-68-7) [1]
This compound (Ring-d5) is a stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. It serves as a critical internal standard in the quantitative analysis of biological samples and pharmaceutical impurities, particularly in the development of
Unlike
Table 1: Physicochemical Characterization
| Property | Data | Notes |
| Product Name | This compound | Specific L-isomer (S-configuration) |
| CAS Number | 1246820-68-7 | Specific for L-(Ring-d5) isomer |
| Related CAS | 358731-96-1 (Racemate d5) | Do not confuse with DL-form |
| Chemical Formula | 5 Deuteriums on Phenyl Ring | |
| Molecular Weight | 156.19 g/mol | +5.03 Da shift vs. Unlabelled (151.[1][2]16) |
| Chirality | L-isomer ( | |
| Solubility | Water (Slightly), 1M HCl (Soluble) | Amphoteric nature |
| Appearance | White crystalline powder | Hygroscopic |
Part 2: Synthesis & Production Architecture
The synthesis of This compound requires a strategy that introduces the isotope label early (via the precursor) and resolves the chirality late, or utilizes an asymmetric transformation. The most robust industrial route utilizes Benzaldehyde-d5 as the starting material in a Strecker synthesis, followed by classical or enzymatic resolution.
Core Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway starting from deuterated benzaldehyde to ensure ring labeling stability.
Technical Insight: Why Ring-d5?
Researchers often ask why the
-
Metabolic Instability: The
-proton is acidic ( ). In biological systems or basic extraction buffers, this proton can exchange with solvent water, leading to loss of the signal (M+1 M+0). -
Ring Stability: The aromatic C-D bonds are chemically inert under standard physiological and analytical conditions, making CAS 1246820-68-7 the "Gold Standard" for quantification.
Part 3: Analytical Protocols (LC-MS/MS)
The primary application of this compound is as an Internal Standard (IS). The following protocol ensures minimal cross-talk and maximum sensitivity.
Sample Preparation (Protein Precipitation)
-
Matrix: Plasma or Cell Culture Media.
-
IS Working Solution: Prepare 10
g/mL this compound in 50:50 Methanol:Water. -
Protocol:
-
Aliquot 50
L of sample. -
Add 200
L of Acetonitrile containing 0.1% Formic Acid (to precipitate proteins). -
Add 20
L of IS Working Solution . -
Vortex (30s) and Centrifuge (10,000 x g, 10 min).
-
Inject supernatant.
-
Mass Spectrometry Parameters (MRM)
Using a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis):
-
Ionization: ESI Positive Mode (
). -
Transition Pairs:
| Compound | Precursor ( | Product ( | Collision Energy (V) | Mechanism |
| L-Phenylglycine (Analyte) | 152.1 | 106.1 | 20 | Loss of HCOOH |
| L-Phenylglycine-d5 (IS) | 157.1 | 111.1 | 20 | Loss of HCOOH (Ring d5 retained) |
Note: The +5 Da shift provides sufficient separation to avoid isotopic overlap from the natural M+5 abundance of the analyte.
MS Fragmentation Logic (Graphviz)
Figure 2: Fragmentation pathway in ESI+ mode. The deuterium label on the ring is retained in the major product ion, ensuring signal fidelity.
Part 4: Applications in Drug Development
Impurity Profiling in Beta-Lactams
Regulatory bodies (FDA/EMA) require strict monitoring of Phenylglycine levels in antibiotics like Cephalexin and Cefaclor .
-
Role: Phenylglycine is a starting material.[3][4] Residual amounts are considered process-related impurities.
-
Advantage of d5: Traditional UV methods lack specificity at low ppm levels. LC-MS/MS with this compound allows for detection limits (LOD) in the low ng/mL range, unaffected by matrix effects from the antibiotic bulk.
Chiral Inversion Studies
Phenylglycine is prone to racemization in vivo.
-
Experiment: Dosing this compound and monitoring the appearance of D-(-)-2-Phenylglycine-d5 using Chiral LC-MS (e.g., using a Crownpak CR(+) column).
-
Result: The d5 label allows researchers to distinguish endogenous phenylglycine (if any) from the administered tracer.
Part 5: Handling & Storage
-
Hygroscopicity: Phenylglycine derivatives are hygroscopic. Store in a desiccator.
-
Temperature: -20°C for long-term storage to prevent slow oxidative degradation.
-
Stability: The C-D bonds on the ring are stable. However, avoid highly basic conditions (pH > 10) for prolonged periods to prevent potential racemization at the
-carbon, even if the deuterium label itself is stable.
References
-
CymitQuimica. this compound Product Data (CAS 1246820-68-7).[1]Link
-
Toronto Research Chemicals (TRC). L-Phenylglycine-d5 Certificate of Analysis.Link
-
Santa Cruz Biotechnology. D,L-2-Phenylglycine-d5 (Racemate Reference).[5]Link
-
PubChem. 2-Phenylglycine (Compound Summary).Link
-
Sigma-Aldrich. L-(+)-alpha-Phenylglycine (Unlabelled Reference).Link
Sources
Physical Characteristics of L-(+)-2-Phenylglycine-d5: A Technical Guide for Bioanalysis
Executive Summary
L-(+)-2-Phenylglycine-d5 (CAS: 1246820-68-7) is the stable isotope-labeled (SIL) analog of the non-proteinogenic amino acid L-phenylglycine. Characterized by the substitution of five hydrogen atoms on the phenyl ring with deuterium (
For the drug development scientist, the value of this compound lies in its physicochemical mimicry . It retains the chromatographic retention time and extraction recovery profile of the target analyte while providing a distinct +5 Da mass shift. This separation is critical for eliminating crosstalk from naturally occurring isotopes (M+1, M+2) of the analyte, ensuring regulatory-grade accuracy in DMPK (Drug Metabolism and Pharmacokinetics) studies.
Physicochemical Profile
The physical properties of the deuterated variant closely mirror the unlabeled parent compound, with specific deviations in molecular weight and spectroscopic signature.
Key Constants Table
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | (S)-2-Amino-2-(phenyl-d5)acetic acid; L-Phenylglycine-d5 |
| CAS Number | 1246820-68-7 |
| Molecular Formula | |
| Molecular Weight | 156.19 g/mol (vs. 151.16 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300°C (Sublimes/Decomposes) |
| Solubility | Soluble in water, 1N HCl, 1N NaOH; Slightly soluble in ethanol |
| Chirality | L-isomer (S-configuration); Optical Rotation (+) |
| pKa Values | pKa1 (COOH) ≈ 1.83; pKa2 ( |
Structural Visualization
The d5-labeling occurs on the phenyl ring. This placement is strategic; phenyl protons are non-exchangeable in aqueous solution, ensuring the isotopic label remains stable during extraction and storage.
Figure 1: Structural diagram highlighting the stable pentadeuterio-phenyl ring (d5) and the chiral alpha-carbon.
Spectroscopic Characterization & Validation
To validate the identity of this compound, researchers must look for specific spectral absences and shifts.
Mass Spectrometry (MS)
-
Mass Shift: The parent ion
appears at m/z 157.2 , distinct from the unlabeled analyte at m/z 152.2. -
Interference Check: The +5 Da shift is sufficient to clear the M+2 isotope envelope of the natural analyte, preventing "cross-talk" where high concentrations of the drug falsely contribute to the IS signal.
Nuclear Magnetic Resonance (NMR)
-
H-NMR: The most defining characteristic is the silence of the aromatic region (7.3–7.5 ppm). In the unlabeled compound, this region shows a multiplet of 5 protons. In the d5 variant, these peaks disappear completely, leaving only the chiral
-proton signal (approx. 5.0 ppm in ).
Senior Scientist Protocol: Application in Bioanalysis
Expert Insight: The most common failure mode when using this compound is deuterium exchange or solubility crashing . While the phenyl-deuteriums are stable, the compound itself is zwitterionic. It dissolves poorly in pure organic solvents (acetonitrile/methanol) but dissolves readily in acidic or basic aqueous buffers.
Protocol: Preparation of Internal Standard Stock
Objective: Create a stable 1.0 mg/mL stock solution.
-
Weighing: Accurately weigh 1.0 mg of this compound into a glass vial. Note: Use an anti-static gun; the powder is often electrostatic.
-
Solvent Choice: Do not use pure methanol.
-
Correct Solvent: 50:50 Methanol:Water containing 0.1% Formic Acid. The acid ensures protonation of the amine, enhancing solubility.
-
-
Dissolution: Vortex for 1 minute. Sonicate for 5 minutes if visual particulates remain.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.
Protocol: Self-Validating Extraction Workflow
This workflow incorporates the IS early to correct for all subsequent volumetric errors and matrix effects.
Figure 2: The self-validating workflow. The IS is added before extraction; any loss of analyte during precipitation is mirrored by the IS, maintaining the accuracy of the final ratio.
LC-MS/MS Parameters (Guideline)
-
Column: C18 or Phenyl-Hexyl (Polar embedded columns preferred for retention of polar amino acids).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MRM Transition (Quantifier):
(Loss of Formic Acid/CO). -
Retention Time: Must match the unlabeled analyte within ±0.05 min. Deviations indicate chromatographic isotope effects (rare but possible with d5).
Handling & Safety
-
Hygroscopicity: Moderately hygroscopic. Allow the vial to reach room temperature before opening to prevent condensation, which can degrade the isotopic purity over time.
-
Safety: Classified as an Irritant .
-
Disposal: Dispose of as chemical waste containing nitrogenous organic compounds.
References
-
CymitQuimica . This compound Product Specification & CAS Data. Retrieved from
-
Santa Cruz Biotechnology . D,L-2-Phenylglycine-d5 Product Data. Retrieved from
-
PubChem . L-Phenylglycine (Unlabeled Parent Compound) Physical Properties. National Library of Medicine. Retrieved from
-
Fisher Scientific . Safety Data Sheet: L-(+)-2-Phenylglycine. Retrieved from
-
ChemicalBook . D-2-Phenylglycine Chemical Properties and Melting Point Data. Retrieved from
Sources
Technical Guide: L-(+)-2-Phenylglycine-d5 Molecular Weight & Analytical Profiling
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
L-(+)-2-Phenylglycine-d5 (L-Phg-d5) is a stable isotope-labeled analog of the non-proteinogenic amino acid L-phenylglycine. It serves as a critical Internal Standard (IS) in the quantitative analysis of
Precise knowledge of its molecular weight (MW) and isotopic enrichment is non-negotiable for bioanalytical assays. A deviation in MW calculation directly impacts the accuracy of the mass-to-charge (
This guide provides a definitive breakdown of the physicochemical properties, molecular weight calculations, and a self-validating LC-MS/MS protocol for utilizing L-Phg-d5 in high-stakes drug development environments.
Physicochemical Specifications
Molecular Weight Calculation
The molecular weight of this compound differs from its unlabeled counterpart due to the substitution of five hydrogen atoms on the phenyl ring with deuterium (
Table 1: Comparative Molecular Weight Analysis
| Parameter | L-(+)-2-Phenylglycine (Unlabeled) | This compound (Labeled) |
| Formula | ||
| Monoisotopic Mass | 151.0633 Da | 156.0947 Da |
| Average Molecular Weight | 151.16 g/mol | 156.19 g/mol |
| CAS Number | 2935-35-5 | 1246820-68-7 |
| pKa Values | Similar (Isotope effect negligible for pKa) |
Critical Insight: The mass shift of +5.03 Da is achieved by deuteration of the phenyl ring. This position is metabolically stable and resistant to Hydrogen-Deuterium Exchange (HDX) in aqueous mobile phases, unlike the
-carbon proton which is susceptible to racemization and exchange under basic conditions.
Chemical Structure Visualization
The following diagram illustrates the specific deuteration pattern (d5-phenyl) which confers the mass shift while retaining the chiral (S)-configuration essential for enantioselective assays.
Figure 1: The d5-labeling on the aromatic ring ensures mass spectral differentiation without altering the steric interaction at the chiral center.
Analytical Protocol: LC-MS/MS Quantification
Why This Protocol Works (Causality)
L-Phenylglycine is a polar zwitterion. Traditional Reversed-Phase (C18) chromatography often fails to retain it, leading to elution in the void volume where ion suppression is highest.
-
Solution: This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]
-
Mechanism: The water-rich layer on the HILIC stationary phase retains the polar amino acid, allowing for separation from matrix interferences and ensuring a stable ionization environment.
Reagents & Stock Preparation
-
Primary Stock (1.0 mg/mL): Dissolve 1.0 mg of this compound in 1 mL of 50:50 Methanol:Water (v/v).
-
Note: Pure methanol may precipitate the zwitterion; water is needed for solubility.
-
-
Working Internal Standard (IS) Solution: Dilute Primary Stock to 500 ng/mL in Acetonitrile (ACN).
-
Why ACN? High organic content matches the initial HILIC mobile phase conditions, preventing peak distortion upon injection.
-
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
Table 2: Chromatographic Parameters
| Parameter | Setting | Rationale |
| Column | HILIC Silica or Amide (2.1 x 100 mm, 1.7 µm) | Retains polar zwitterions. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides protons for [M+H]+ ionization; buffers pH. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for HILIC gradient. |
| Gradient | 90% B to 50% B over 5 min | Elutes analyte by increasing water content (HILIC mode). |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
Table 3: Mass Spectrometry Parameters (MRM)
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |
| L-Phg (Unlabeled) | 152.1 | 106.1 | 15 | 50 |
| L-Phg (Unlabeled) | 152.1 | 91.1 | 25 | 50 |
| L-Phg-d5 (IS) | 157.1 | 111.1 | 15 | 50 |
| L-Phg-d5 (IS) | 157.1 | 96.1 | 25 | 50 |
-
Transition Logic:
-
: Loss of formic acid (
, 46 Da). The phenyl ring remains intact. -
: Formation of the deuterated tropylium ion (
).
-
: Loss of formic acid (
Workflow Diagram
The following flowchart details the self-validating workflow, ensuring that the IS accurately compensates for matrix effects.
Figure 2: Analytical workflow incorporating L-Phg-d5 as an Internal Standard. The QC check on IS area variation is a critical self-validation step.
Isotopic Purity & Data Correction
When using L-Phg-d5 for ultra-trace analysis, one must account for "isotopic crosstalk."
-
The Issue: Commercial d5 standards may contain traces of d4 or d0 isotopologues.
-
The Calculation:
-
Verify the Certificate of Analysis (CoA) for isotopic purity (typically >98 atom % D).
-
If the unlabeled analyte concentration is extremely high, its M+5 isotope (natural abundance of
, , ) is negligible (<0.1%) and unlikely to interfere with the IS channel ( 157). -
Self-Validation: Inject a "Blank + IS" sample. Any signal in the unlabeled channel (
152) indicates impurity in the standard (d0 contamination).
-
References
-
CymitQuimica. this compound Product Specifications. Retrieved from
-
Santa Cruz Biotechnology. D,L-2-Phenylglycine-d5 (CAS 358731-96-1).[2] Retrieved from
-
PubChem. 2-Phenylglycine (Compound Summary). National Library of Medicine. Retrieved from
-
Agilent Technologies. Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Application Note. Retrieved from
-
Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Case Study. Retrieved from
Sources
Navigating the Criticality of Isotopic Purity in L-(+)-2-Phenylglycine-d5
A Technical Guide for Precision Quantitation and Chiral Synthesis
Executive Summary
In the high-stakes arena of pharmacokinetic (PK) profiling and peptide synthesis, L-(+)-2-Phenylglycine-d5 serves as a linchpin reagent.[1] Its utility as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS bioanalysis depends entirely on two orthogonal purity metrics: isotopic enrichment (avoiding signal cross-talk) and stereochemical integrity (preventing chromatographic mismatch).[1]
This guide deviates from standard certificate-of-analysis summaries to provide a mechanistic deep dive into the causality of purity failures. We explore why ring-deuterated phenylglycine is chemically superior to
Part 1: Molecular Architecture & Stability Logic
To understand the quality requirements, one must first analyze the structural vulnerabilities of the molecule.
Compound: this compound (Ring-d5)
CAS: 1246820-68-7 (Generic/Racemic ref: 358731-96-1)
Key Feature: The deuterium atoms are located on the phenyl ring (
The Stability Imperative: Ring vs.
-Deuteration
In amino acid chemistry, the position of the deuterium label dictates the shelf-life and utility of the standard.
-
-Proton Lability: The proton attached to the chiral center (
) in phenylglycine is highly acidic ( ) compared to alkyl amino acids due to the electron-withdrawing phenyl ring.[1] In protic solvents (MeOH, ) or basic buffers, an -deuterium label would undergo rapid exchange and simultaneous racemization. -
Ring Stability: The aromatic
bonds on the phenyl ring are chemically inert under standard biological and analytical conditions. Therefore, This compound (ring labeled) is the only viable candidate for rigorous quantitative workflows.[1]
Figure 1: Stability logic dictating the selection of Ring-d5 over Alpha-d1 isotopologues.
Part 2: Synthesis & The "Scrambling" Risk
High-purity this compound is rarely made by direct exchange on the final molecule.[1] It is synthesized de novo using pre-deuterated building blocks to ensure high enrichment (>98 atom % D).[1]
The Validated Synthetic Pathway
The most robust route involves the Strecker Synthesis followed by Optical Resolution .
-
Precursor: Benzaldehyde-d5 (commercially available, >99% D).[1]
-
Cyclization: Reaction with
and yields the racemic aminonitrile.[1] -
Hydrolysis: Acid hydrolysis converts the nitrile to DL-Phenylglycine-d5.[1]
-
Chiral Resolution: This is the critical step. Chemical resolution using (+)-Camphorsulfonic acid (CSA) or enzymatic resolution (Penicillin G Acylase) isolates the L-(+) isomer.[1]
Critical Quality Attribute (CQA): If the hydrolysis step is too aggressive (high temp/conc. acid), deuterium on the ring can "migrate" or back-exchange with the solvent, lowering isotopic purity from 99% to 95%.
Part 3: Analytical Validation Framework
Trusting a vendor's Certificate of Analysis (CoA) without verification is a risk in GLP studies. The following multi-modal protocol ensures the material is fit-for-purpose.
Protocol A: Isotopologue Distribution Analysis (HR-MS)
Goal: Quantify the "M-1" (d4) and "M-2" (d3) impurities that contribute to signal cross-talk.[1]
Methodology:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Mode: ESI Positive, Direct Infusion (bypass column to avoid fractionation).
-
Calculation:
-
Target Mass (
): ~157.11 Da.[1] -
Integrate peak intensities for
157 (d5), 156 (d4), 155 (d3). -
Acceptance Criteria: Intensity of d5 /
(d0...d5) > 99.0%.[1] -
Why it matters: If the d0 (unlabeled) content exceeds 0.5%, the internal standard will contribute to the analyte signal, causing a positive bias in the lower limit of quantification (LLOQ).
-
Protocol B: Quantitative NMR (qNMR)
Goal: Confirm the position of deuterium and absolute purity.
Methodology:
-
Solvent:
+ NaOD (to solubilize the zwitterion).[1] -
Standard: Maleic acid (Traceable standard) added gravimetrically.
-
Observation:
Protocol C: Chiral Purity (HPLC)
Goal: Ensure Enantiomeric Excess (ee) > 98%.
Methodology:
-
Column: Crown Ether based (e.g., CROWNPAK CR-I(+)) or Teicoplanin-based (Chirobiotic T).[1]
-
Mobile Phase:
(pH 1.5) in Water/MeOH.[1][2] -
Detection: UV at 210 nm or 254 nm.[1]
-
Logic: The D-isomer often elutes before the L-isomer on Crownpak columns.
-
Risk: The D-isomer is an impurity that may have a different metabolic profile or binding affinity, invalidating biological assays.[1]
Part 4: Impact on LC-MS Bioanalysis (The "Cross-Talk" Effect)
In drug development, this compound is often used to quantify phenylglycine-derived drugs (e.g., Ampicillin, Cephalexin degradation products).[1]
The Deuterium Isotope Effect: Deuterated compounds often elute slightly earlier than their non-deuterated analogs on Reverse Phase (C18) columns due to the slightly lower lipophilicity of the C-D bond compared to C-H.
-
Observation:
min.[1] -
Protocol Adjustment: Integration windows must be widened to capture both the Analyte and IS peaks if they partially separate.
Table 1: Troubleshooting Isotopic Purity Issues
| Symptom in LC-MS | Root Cause | Verification Step |
| Signal in Blank (Analyte Channel) | IS contains >0.5% d0 (unlabeled) | Run HR-MS; check |
| Non-Linear Calibration Curve | IS concentration too high + Cross-talk | Dilute IS or switch to d5 with higher enrichment. |
| Split Peak for IS | Racemization (L converted to D/L) | Run Chiral HPLC; D-isomer may separate from L. |
| Retention Time Shift > 0.2 min | Wrong column chemistry or pH | Check pH; Isotope effect is pH dependent. |
Part 5: Mandatory Visualization (Workflow)
The following diagram outlines the decision logic for accepting a batch of this compound for regulated bioanalysis.
Figure 2: Quality Assurance Decision Tree for Deuterated Standards.
References
-
Vogeser, M., & Seger, C. (2010). A decade of HPLC-MS/MS in the routine clinical laboratory – goals for further developments. Clinical Biochemistry.[1][3] (Discusses the criticality of isotopic purity in internal standards).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1][4] (Analysis of cross-talk and matrix effects).
-
ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS.[1][3][5][6] (Methodology for calculating isotopic enrichment).
-
Santa Cruz Biotechnology. D,L-2-Phenylglycine-d5 Product Data. (Chemical properties and structure verification).[1][7][8][9] [1]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition.[1] (Mechanisms of ring vs alpha deuteration). [1]
Sources
- 1. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 8. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Safety Landscape of L-(+)-2-Phenylglycine-d5: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for L-(+)-2-Phenylglycine-d5, a deuterated derivative of L-phenylglycine. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to safe handling and application in research and development. This compound is utilized as a labeled compound in various scientific applications, including as a tracer or internal standard in metabolic studies and pharmacokinetic research.[1] Its safe handling is paramount to protect researchers and ensure the integrity of experimental outcomes.
Section 1: Compound Identification and Physicochemical Properties
This compound, also known by its synonyms such as (2S)-2-Amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, is a stable isotope-labeled amino acid.[2] The deuteration on the phenyl ring makes it a valuable tool in mass spectrometry-based analytical methods.
| Property | Value | Source |
| Molecular Formula | C8D5H4NO2 | [2] |
| Molecular Weight | 156.19 g/mol | [2][3] |
| Appearance | White crystalline powder/solid | [4][5] |
| Melting Point | >300 °C | [4] |
| Odor | Odorless | [4] |
| CAS Number | 1246820-68-7 | [2] |
Understanding these fundamental properties is the first step in a thorough risk assessment. The high melting point, for instance, suggests thermal stability under normal laboratory conditions.
Section 2: Hazard Identification and Toxicological Profile
Based on available safety data sheets for the parent compound, L-(+)-2-Phenylglycine, the deuterated form is not classified as hazardous under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200).[4] However, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[4] Therefore, a precautionary approach is warranted.
For the non-deuterated form, some sources indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[5][6] While these warnings are not universally applied, they underscore the importance of minimizing direct contact.
Key Toxicological Considerations:
-
Acute Toxicity: No data is available for this compound.[7]
-
Skin Corrosion/Irritation: No data is available for the deuterated compound.[4]
-
Serious Eye Damage/Irritation: No data is available for the deuterated compound.[4]
-
Germ Cell Mutagenicity: No data is available.[4]
-
Carcinogenicity: No components of this product are identified as probable, possible, or confirmed human carcinogens by IARC.[7]
-
Reproductive Toxicity: No data is available.[4]
Given the lack of specific toxicological data for the deuterated compound, it is prudent to handle it as a potentially hazardous substance and adhere to standard laboratory safety protocols.
Section 3: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential for ensuring a safe laboratory environment. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is recommended to minimize inhalation exposure.[7]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4][8] Nitrile gloves are a suitable choice for handling this compound.
-
Respiratory Protection: Under normal use conditions where dust generation is minimal, respiratory protection is not typically required.[4][7] However, if dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
The following diagram illustrates the decision-making process for selecting appropriate PPE:
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Section 4: Safe Handling, Storage, and Disposal
Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and PPE readily available.
-
Equilibration: Before opening the container, allow the lyophilized peptide to equilibrate to room temperature to prevent moisture absorption.[9][10]
-
Weighing: If weighing the solid, do so in a designated area with minimal air currents, preferably within a chemical fume hood or on a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly and mix gently.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Storage Conditions
-
Lyophilized Form: For long-term storage, keep the lyophilized powder in a tightly closed container in a dry, cool, and well-ventilated place, preferably at -20°C or colder.[4][9][11][12] Protect from light.[9][11]
-
In Solution: Storing peptides in solution is not recommended for long periods due to lower stability.[10][11] If necessary, prepare fresh solutions for immediate use. For short-term storage, use sterile buffers at a pH of 5-6 and store aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][10]
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be disposed of as chemical waste.
Section 5: First-Aid and Emergency Procedures
In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4][13] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove all contaminated clothing and shoes. Get medical attention if irritation develops.[7][13] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7][13] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[7][13] |
Accidental Release Measures
-
Evacuate: Evacuate the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up and shovel the material into a suitable, closed container for disposal.[4][7] Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Reporting: Report the incident to the appropriate safety personnel.
The following diagram outlines the general emergency response workflow:
Caption: A stepwise workflow for responding to an accidental spill of this compound.
Section 6: Stability and Reactivity
-
Reactivity: The compound is stable under normal conditions.[4]
-
Conditions to Avoid: Avoid exposure to incompatible products and the generation of dust.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[4]
Conclusion
While this compound is not classified as a hazardous material, the absence of comprehensive toxicological data necessitates a cautious and informed approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following the detailed protocols outlined in this guide, researchers can safely incorporate this valuable labeled compound into their work. The foundation of a safe research environment is built upon a thorough understanding of the materials being used, and this guide serves as a critical resource for achieving that understanding.
References
-
National Center for Biotechnology Information. (n.d.). L-Phenylglycine. PubChem Compound Database. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
AAPPTEC. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. D,L-2-Phenylglycine-d5 | CAS 358731-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 6. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Phenylglycine - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 12. peptide.com [peptide.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Note: High-Sensitivity Quantitation of L-(+)-2-Phenylglycine in Biological Matrices via HILIC-MS/MS
Introduction & Scientific Rationale
L-(+)-2-Phenylglycine (L-Phg) is a non-proteinogenic
The Challenge: Polarity and Matrix Effects
L-Phg is zwitterionic and highly polar (LogP
The Solution: Stable Isotope Dilution HILIC-MS/MS
This protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate L-Phg from matrix interferences. Crucially, we utilize L-(+)-2-Phenylglycine-d5 as the Internal Standard (IS). The co-elution of the d5-isotopologue with the analyte perfectly compensates for:
-
Matrix Effects: Ion suppression/enhancement occurs identically for both.
-
Extraction Efficiency: Variations in recovery during protein precipitation are normalized.
Physicochemical Assessment
Before method development, the analyte's properties dictate the separation mode.
| Property | Value | Implication for Method Design |
| Molecular Weight | 151.16 g/mol | Low mass requires clean solvents to avoid background noise. |
| pKa Values | Zwitterionic at neutral pH. Acidic mobile phase (pH 3-4) ensures protonation ( | |
| LogP | -2.07 | Hydrophilic. Requires HILIC or Ion-Pairing RP. |
| Solubility | High in Water/Acid | Aqueous stock solutions are stable; avoid pure organic solvents for stock preparation. |
Method Development Strategy
The following diagram outlines the decision matrix used to establish this protocol.
Figure 1: Decision workflow for selecting HILIC chromatography for polar amino acid analysis.
Mass Spectrometry Parameters (ESI+)
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) Ionization: Electrospray Ionization (ESI) in Positive Mode.
Optimization Logic
L-Phg forms a stable
-
Precursor: 152.1 (L-Phg) and 157.1 (d5-IS).
-
Product Ions: The phenyl ring is stable. The d5-label is on the ring; therefore, fragments retaining the ring will shift by +5 Da.
Table 1: MRM Transitions
| Analyte | Precursor ( | Product ( | Dwell (ms) | CE (V) | Role | Structure of Fragment |
| L-Phg | 152.1 | 135.1 | 50 | 15 | Quant | |
| L-Phg | 152.1 | 106.1 | 50 | 25 | Qual | |
| L-Phg-d5 | 157.1 | 140.1 | 50 | 15 | IS Quant | Ring-d5 retained |
| L-Phg-d5 | 157.1 | 111.1 | 50 | 25 | IS Qual | Ring-d5 retained |
Note: Collision Energy (CE) values are estimates. Perform a compound optimization ramp on your specific instrument.
Chromatographic Conditions (HILIC)
Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., TSKgel Amide-80).
-
Why Amide? Amide phases form a stable water-rich layer on the surface, facilitating partition chromatography for zwitterions. They are more stable than bare silica.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient:
-
Initial: 90% B (High organic promotes retention in HILIC).
-
0.0 - 1.0 min: Hold 90% B.
-
1.0 - 4.0 min: Linear ramp to 60% B.
-
4.0 - 5.0 min: Hold 60% B (Wash).
-
5.0 - 5.1 min: Return to 90% B.
-
5.1 - 8.0 min: Re-equilibration (Critical in HILIC to re-establish the water layer).
Flow Rate: 0.4 mL/min. Column Temp: 40°C.
Sample Preparation Protocol
We utilize Protein Precipitation (PPT) . It is simple, cost-effective, and compatible with HILIC (since the extract is high-organic).
Reagents
-
Stock Solution (Analyte): 1 mg/mL L-Phg in 0.1% Formic Acid/Water.
-
Stock Solution (IS): 1 mg/mL L-Phg-d5 in 0.1% Formic Acid/Water.
-
Working IS Solution: Dilute Stock IS to 500 ng/mL in 100% Acetonitrile.
Step-by-Step Workflow
Figure 2: Protein precipitation workflow optimized for HILIC injection.
-
Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube or 96-well plate.
-
Precipitate & Spike: Add 200 µL of Working IS Solution (Acetonitrile containing d5-IS).
-
Note: The 1:4 ratio ensures complete protein crash.
-
-
Mix: Vortex vigorously for 60 seconds.
-
Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.
-
Critical: Do NOT evaporate and reconstitute in water. Injecting a water-rich sample into a HILIC column causing peak distortion ("solvent effect"). The high-ACN supernatant is the perfect injection solvent.
-
-
Inject: Inject 2-5 µL onto the LC-MS system.
Method Validation Criteria (FDA/EMA)
To ensure the method is robust, evaluate the following parameters according to FDA Bioanalytical Method Validation Guidance (2018).
A. Selectivity & Specificity[4][5]
-
Test: Analyze 6 lots of blank matrix.
-
Acceptance: Interference at the retention time of L-Phg must be < 20% of the LLOQ response. IS interference must be < 5% of average IS response.
B. Linearity
-
Range: Typical range 10 ng/mL (LLOQ) to 10,000 ng/mL.
-
Weighting:
linear regression. -
Acceptance: Correlation coefficient (
) > 0.99.
C. Matrix Effect (ME)
This is critical for HILIC.
-
Calculation:
-
Role of d5-IS: The IS-normalized Matrix Factor should be close to 1.0 (CV < 15%), proving the d5-IS compensates for any suppression.
Troubleshooting & Tips
| Issue | Probable Cause | Corrective Action |
| Broad/Split Peaks | Sample solvent too aqueous. | Ensure injection solvent is >75% Acetonitrile. |
| RT Shift | pH drift in mobile phase. | Use fresh Ammonium Formate buffer; pH is critical for HILIC selectivity. |
| High Backpressure | Salt precipitation. | Ensure buffer concentration |
| Carryover | Sticky analyte. | Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 99291, L-2-Phenylglycine. Retrieved from [Link]
- Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.
- McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography.
Sources
Application Note: High-Fidelity Quantitation of Amino Acids via GC-MS using L-(+)-2-Phenylglycine-d5 as a Surrogate Internal Standard
Abstract & Scope
This protocol details a robust method for the quantitative analysis of free amino acids (FAAs) in complex biological matrices (plasma, cell culture media, tissue homogenates). Unlike traditional pre-column derivatization methods (e.g., OPA/FMOC) used in HPLC, this GC-MS workflow utilizes N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form stable TBDMS derivatives.
Crucially, this method employs L-(+)-2-Phenylglycine-d5 as a non-proteinogenic, stable-isotope-labeled internal standard. Because Phenylglycine is exogenous to mammalian metabolism, it eliminates the risk of native background interference while mimicking the physicochemical extraction and derivatization behavior of aromatic and neutral amino acids.
Scientific Principles
The Internal Standard Strategy
In metabolomics, "surrogate" internal standards are preferred when isotopically labeled analogs for every target analyte are cost-prohibitive. This compound is ideal because:
-
Structural Homology: It possesses both amine and carboxyl groups attached to an alpha-carbon, ensuring it undergoes the same silylation kinetics as target amino acids.
-
Chromatographic Distinctness: As a non-proteinogenic amino acid, it elutes in a clean window, typically between Valine and Leucine/Isoleucine, preventing co-elution with critical analytes.
-
Mass Shift: The deuterium labeling (
on the phenyl ring) provides a unique mass signature ( 325) that does not overlap with natural amino acid fragments.
Derivatization Chemistry (MTBSTFA)
Amino acids are non-volatile and zwitterionic.[1] To render them amenable to GC, active hydrogens on functional groups (-COOH, -NH
Advantages over TMS (BSTFA):
-
Hydrolytic Stability: TBDMS derivatives are approximately
times more stable against moisture than TMS derivatives, reducing degradation during autosampler queuing. -
Characteristic Fragmentation: TBDMS derivatives yield a dominant
ion (loss of the tert-butyl group) in Electron Impact (EI) ionization, significantly enhancing sensitivity in Selected Ion Monitoring (SIM) mode.
Figure 1: Reaction pathway for the conversion of amino acids to volatile TBDMS derivatives using MTBSTFA.
Materials & Reagents
Chemicals
-
Internal Standard: this compound (purity
98 atom % D). -
Derivatization Reagent: MTBSTFA + 1% TBDMCS (Catalyst). Note: Fresh ampoules are critical.
-
Solvents: Acetonitrile (LC-MS grade), Pyridine (Anhydrous), Methanol (LC-MS grade).
-
Standards: Amino Acid Standard Mix (acidic/neutral/basic).
Equipment
-
GC-MS System: Single Quadrupole (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: Rxi-5Sil MS or DB-5MS UI (30 m
0.25 mm 0.25 m). -
Evaporator: Nitrogen blow-down unit (e.g., Turbovap).
-
Incubator: Dry block heater capable of 100°C.
Experimental Protocol
Preparation of Internal Standard (IS)
-
Stock Solution: Dissolve 5 mg of this compound in 10 mL of 0.1 M HCl to create a 0.5 mg/mL stock. Store at -20°C.
-
Working Solution: Dilute the stock 1:10 with Methanol to yield 50
g/mL.
Sample Preparation Workflow
Critical Causality: Water is the enemy of silylation.[2] The drying step is the single most critical point of failure.
-
Extraction: Aliquot 50
L of plasma/sample into a 1.5 mL microcentrifuge tube. -
Spiking: Add 10
L of IS Working Solution (Phenylglycine-d5). Vortex. -
Protein Precipitation: Add 400
L of cold Acetonitrile:Methanol (1:1). Vortex vigorously for 30s. -
Centrifugation: Spin at 14,000
g for 10 mins at 4°C to pellet proteins. -
Transfer: Transfer 100
L of the supernatant to a GC glass vial insert. -
Evaporation: Evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Checkpoint: The residue must look like a faint white film or be invisible. Any liquid droplets will quench the derivatization reagent.
-
-
Derivatization:
-
Add 50
L Acetonitrile (solvent). -
Add 50
L MTBSTFA + 1% TBDMCS . -
Cap tightly immediately.
-
Incubate at 100°C for 60 minutes .
-
-
Cooling: Allow to cool to room temperature. Centrifuge briefly if condensation formed on the cap.
-
Injection: Inject 1
L into the GC-MS.
Figure 2: Step-by-step operational workflow ensuring moisture removal and quantitative derivatization.[3]
GC-MS Method Parameters
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Inlet Temp | 280°C | Ensures rapid volatilization of high-boiling derivatives. |
| Injection Mode | Split (10:1) | Prevents column overload; TBDMS derivatives are abundant. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 100°C (hold 1 min) | Initial focusing of volatiles. |
| Ramp 10°C/min to 280°C | Separation of complex AA mix. | |
| Hold 3 min | Elution of heavy/aromatic AAs (Tyr, Trp). | |
| Transfer Line | 290°C | Prevents condensation before MS source. |
Mass Spectrometry (SIM Mode)
To achieve high sensitivity, use Selected Ion Monitoring (SIM).[4][5] The target ions are generally the
Calculated Ions for this compound (Di-TBDMS):
-
Parent MW (d5): ~156.19 Da[6]
-
Derivatization: Adds 2
TBDMS groups. -
Total MW: ~382.2 Da
-
Quantitation Ion (
): 325.2 -
Qualifier Ion (
): 223.1 (Loss of CO-O-TBDMS)
Target Analyte Table (Examples):
| Amino Acid | Derivative Type | Quant Ion ( | Qual Ion ( | Retention Order |
| Alanine | Di-TBDMS | 260 | 232 | Early |
| Glycine | Di-TBDMS | 246 | 218 | Early |
| Valine | Di-TBDMS | 288 | 260 | Mid |
| Leucine | Di-TBDMS | 302 | 274 | Mid |
| Phenylglycine-d5 (IS) | Di-TBDMS | 325 | 223 | Mid (Ref) |
| Phenylalanine | Di-TBDMS | 336 | 308 | Late |
| Glutamic Acid | Tri-TBDMS | 432 | 404 | Late |
Results & Data Analysis
Identification Strategy
-
Retention Time Locking: Use the Phenylglycine-d5 peak to align chromatograms. It should elute cleanly between the aliphatic (Val/Leu) and aromatic (Phe) regions.
-
Ion Ratios: Confirm identity by checking the ratio of Quant Ion/Qual Ion. It must match the standard within
20%.
Quantification Calculation
Concentration of the target amino acid (
Where
Quality Assurance (Self-Validating System)
-
Linearity:
across 0.5 – 100 M range. -
Blank Check: Inject a solvent blank (ACN + MTBSTFA) before samples. If peaks appear at AA retention times, the system is contaminated or the reagents are hydrolyzed.
-
IS Recovery: Monitor the absolute area of the Phenylglycine-d5 peak. A drop of >50% compared to the standard indicates matrix suppression or, more likely, moisture contamination in that specific vial.
References
-
NIST Mass Spectrometry Data Center. L-Phenylglycine, N-(tert-butyldimethylsilyl)-, tert-butyldimethylsilyl ester. National Institute of Standards and Technology.[1] Available at: [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology. Available at: [Link]
-
Sobolevsky, T. G., et al. (2003). Silylation of amino acids with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide: reaction conditions and stability of derivatives. Journal of Chromatography A. Available at: [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
L-(+)-2-Phenylglycine-d5 in NMR Spectroscopy: A Guide to Advanced Applications
Introduction: The Deuterium Advantage in Phenylglycine NMR Studies
L-(+)-2-Phenylglycine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1] Its deuterated isotopologue, L-(+)-2-Phenylglycine-d5, in which the five protons of the phenyl ring are replaced by deuterium, offers significant advantages in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, provides a powerful tool for researchers in drug development, structural biology, and metabolic analysis.[2]
The primary benefits of using this compound in NMR studies stem from the distinct nuclear properties of deuterium compared to protium (¹H). Deuterium possesses a much smaller gyromagnetic ratio and a nuclear spin of 1 (compared to 1/2 for ¹H), leading to several advantageous effects in NMR spectra. These include the simplification of complex ¹H NMR spectra by eliminating signals from the deuterated positions, and the ability to use ²H NMR to directly probe the labeled sites.[3] This guide provides detailed application notes and protocols for leveraging these properties in key research areas.
Application Note I: Probing Protein-Ligand Interactions
Understanding the binding of small molecules to protein targets is fundamental in drug discovery.[4] this compound can be a valuable tool in characterizing these interactions using various NMR techniques.
Scientific Principle
Ligand-observed NMR experiments are particularly powerful for studying weak to moderate protein-ligand interactions.[4] By deuterating the phenyl ring of L-(+)-2-Phenylglycine, the ¹H NMR spectrum of the ligand is simplified, reducing signal overlap and allowing for clearer observation of binding events. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) can be employed to identify binding and map the ligand's binding epitope.[5][6]
In STD NMR, selective saturation of protein resonances is transferred to a bound ligand, and the difference spectrum reveals which parts of the ligand are in close proximity to the protein.[5] In WaterLOGSY, magnetization is transferred from bulk water to the ligand via the protein, allowing for the detection of binding.[6] The deuteration of the phenyl ring in this compound ensures that any observed signals in these experiments originate from the non-deuterated parts of the molecule, simplifying spectral interpretation.
Protocol 1: Ligand Binding Analysis using STD NMR
This protocol outlines the use of this compound to identify its binding to a target protein.
Materials:
-
This compound
-
Target protein
-
Deuterated buffer (e.g., 20 mM phosphate buffer in D₂O, pH 7.4)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the deuterated buffer.
-
Prepare a stock solution of the target protein in the same deuterated buffer.
-
Prepare two NMR samples:
-
Sample A (Reference): this compound at a final concentration of 1 mM.
-
Sample B (Protein-Ligand): this compound (1 mM) and the target protein (10-50 µM).
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for both samples to confirm the presence and integrity of the ligand.
-
Set up the STD NMR experiment. Key parameters include:
-
On-resonance saturation frequency: typically set in a region with protein signals but no ligand signals (e.g., -1.0 ppm).
-
Off-resonance saturation frequency: set in a region with no protein or ligand signals (e.g., 40 ppm).
-
Saturation time: typically 2 seconds.
-
-
-
Data Processing and Analysis:
-
Process the STD spectra by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
The resulting STD spectrum will show signals only for the protons of this compound that are in close contact with the protein.
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope.
-
Caption: Workflow for STD NMR analysis of protein-ligand binding.
Application Note II: Quantitative Analysis using qNMR
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of a substance without the need for a compound-specific reference standard.[7] this compound can serve as an excellent internal standard for the quantification of other molecules, particularly those with overlapping signals in the aromatic region of the ¹H NMR spectrum.
Scientific Principle
In qNMR, a known amount of an internal standard is added to a sample containing the analyte of interest.[7] The concentration of the analyte is then determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. For this compound, the deuteration of the phenyl ring results in the absence of its aromatic signals in the ¹H NMR spectrum, providing a clear spectral window for the signals of other aromatic compounds. The remaining proton signals of this compound (at the α- and amino positions) can be used for quantification.
| Property | Rationale for use as qNMR Standard |
| High Purity | Essential for accurate quantification. |
| Chemical Stability | Should not react with the analyte or solvent. |
| Distinct Signals | Signals should not overlap with analyte signals. |
| Good Solubility | Must be soluble in the NMR solvent used for the analyte. |
Protocol 2: Purity Determination of an Active Pharmaceutical Ingredient (API) using qNMR
This protocol describes the use of this compound as an internal standard to determine the purity of a hypothetical aromatic API.
Materials:
-
This compound (of known high purity)
-
API sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the API (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of this compound (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Crucial parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard.
-
A sufficient number of scans (NS) to achieve a high signal-to-noise ratio.
-
A calibrated 90° pulse.
-
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the API and a signal from this compound (e.g., the α-proton).
-
Calculate the purity of the API using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Workflow for qNMR purity determination.
Application Note III: Determination of Enantiomeric Excess
The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a rapid and accurate method for determining enantiomeric excess (ee).[8]
Scientific Principle
Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. However, in the presence of a chiral solvating agent, they can form transient diastereomeric complexes with different chemical shifts.[8] This results in the splitting of signals in the NMR spectrum, allowing for the quantification of each enantiomer. This compound, being a chiral molecule, can be analyzed for its own enantiomeric purity or used in studies to develop new chiral discrimination methods.
Protocol 3: Determination of Enantiomeric Excess of a Phenylglycine Sample
This protocol describes a general method for determining the enantiomeric excess of a sample containing both L- and D-phenylglycine using a chiral solvating agent.
Materials:
-
Phenylglycine sample (containing a mixture of L- and D-enantiomers)
-
Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the phenylglycine sample in CDCl₃.
-
Add the chiral solvating agent in a 1:1 molar ratio to the phenylglycine.
-
Gently mix the solution and transfer it to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Identify a signal that is well-resolved and shows splitting due to the presence of the two enantiomers (e.g., the α-proton).
-
Integrate the two separated signals corresponding to the L- and D-enantiomers.
-
Calculate the enantiomeric excess using the following formula:
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Caption: Workflow for enantiomeric excess determination by NMR.
Application Note IV: Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes.[9] this compound can be used as a tracer to study the metabolic fate of phenylglycine in biological systems.
Scientific Principle
When this compound is introduced into a biological system, its deuterium atoms can be tracked as it is metabolized.[9] By analyzing the distribution of the deuterium label in downstream metabolites using NMR or mass spectrometry, the activity of different metabolic pathways can be assessed. The biosynthesis of L-phenylglycine is known to occur from phenylpyruvate.[10] Introducing this compound can help to understand its catabolism and potential incorporation into other biomolecules.
Protocol 4: Tracing the Metabolic Fate of this compound in Cell Culture
This protocol provides a general framework for a stable isotope tracing experiment using this compound in a cell culture model.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Extraction solvent (e.g., 80% methanol)
-
NMR buffer
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluence.
-
Replace the standard medium with a medium supplemented with a known concentration of this compound.
-
Incubate the cells for a specific time period to allow for the uptake and metabolism of the labeled amino acid.
-
-
Metabolite Extraction:
-
Harvest the cells and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).
-
Extract the metabolites using a cold extraction solvent.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Lyophilize the supernatant.
-
-
NMR Sample Preparation and Data Acquisition:
-
Reconstitute the dried metabolites in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Acquire ¹H and/or ²H NMR spectra. 2D NMR experiments like ¹H-¹³C HSQC may also be beneficial if using dual-labeled substrates.
-
-
Data Analysis:
-
Identify signals from metabolites that have incorporated the deuterium label from this compound.
-
Analyze the labeling patterns to deduce the metabolic pathways involved.
-
Caption: Workflow for metabolic flux analysis using a deuterated tracer.
References
-
Cui, J., et al. (2019). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 4(3), 158-166. [Link]
-
Fischer, E. (1908). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, 8, 6. [Link]
-
Facey, G. (2008). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. [Link]
-
Iuliano, A., et al. (2024). A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 29(6), 1369. [Link]
-
Stam, M., et al. (1980). Process for the preparation of DL-phenyl-glycine amide. European Patent Office. [Link]
-
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. [Link]
-
Wu, B., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(18), 3362-3368. [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Luan, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4166-4172. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Chirality, 15(3), 256-270. [Link]
-
Jang, C., et al. (2018). Metabolomics and isotope tracing. Cell, 173(4), 822-837. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Fujiwara, H., et al. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of mass spectrometry : JMS, 40(8), 1072-5. [Link]
-
Dalvit, C., et al. (2001). NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions. Journal of Biomolecular NMR, 21(4), 349-359. [Link]
-
Williamson, M. P. (2013). Binding site identification and structure determination of protein-ligand complexes by NMR. Methods in molecular biology (Clifton, N.J.), 1033, 165-84. [Link]
-
Seco, J. M., et al. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. The Journal of Organic Chemistry, 64(13), 4669-4675. [Link]
-
Lane, A. N., et al. (2025). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Methods in molecular biology (Clifton, N.J.), 2855, 457-504. [Link]
-
Pelliccia, S., et al. (2014). NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. ACS chemical biology, 9(5), 1079-1092. [Link]
-
Shishmarev, D., & Otting, G. (2020). Determination of protein–ligand binding modes using fast multi-dimensional NMR with hyperpolarization. Chemical science, 11(23), 5949-5954. [Link]
-
Das, P., & Haran, G. (2021). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical journal, 120(12), 2419-2428. [Link]
-
Luchinat, C., et al. (2021). Determination of intracellular protein–ligand binding affinity by competition binding in-cell NMR. IUCrJ, 8(Pt 3), 356-364. [Link]
-
Alexander, T. A., et al. (2020). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and environmental microbiology, 86(16), e00812-20. [Link]
-
Zhang, Y., et al. (2023). Tracking the Metabolic Fate of Exogenous Arachidonic Acid in Ferroptosis Using Dual-Isotope Labeling Lipidomics. bioRxiv. [Link]
-
Li, D. W., et al. (2022). NMR-Based Stable Isotope Tracing of Cancer Metabolism. Methods in molecular biology (Clifton, N.J.), 2485, 247-279. [Link]
-
Atzrodt, J., et al. (2018). The Renaissance of Deuterium in Drug Discovery. Angewandte Chemie (International ed. in English), 57(13), 3360-3371. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biorxiv.org [biorxiv.org]
- 3. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 4. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. paulussegroup.com [paulussegroup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Tracer Studies with L-(+)-2-Phenylglycine-d5: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Metabolic Pathways with L-(+)-2-Phenylglycine-d5
Metabolic tracer analysis is a powerful technique to elucidate the dynamic nature of metabolic pathways in health and disease. By introducing isotopically labeled molecules into a biological system, we can track their transformation and incorporation into downstream metabolites, providing a quantitative measure of metabolic flux.[1] L-(+)-2-Phenylglycine, a non-proteinogenic amino acid, serves as a unique tool in this context. Its deuterated isotopologue, this compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, offers a stable, non-radioactive tracer to probe specific enzymatic activities and pathway dynamics.
The rationale for using a non-proteinogenic amino acid like L-(+)-2-Phenylglycine lies in its potential to be metabolized by promiscuous enzymes or pathways that are not typically associated with canonical amino acid metabolism. This allows for the investigation of alternative substrate utilization and metabolic reprogramming, which are often hallmarks of pathological states such as cancer and metabolic disorders. The stable deuterium label introduces a 5 Dalton mass shift, enabling sensitive and specific detection by mass spectrometry without significantly altering the molecule's biological activity.[2]
This guide provides a comprehensive overview of the application of this compound in metabolic tracer studies, complete with detailed protocols for in vitro and in vivo experiments, sample preparation, and mass spectrometry analysis.
Proposed Metabolic Fate of L-(+)-2-Phenylglycine
While L-(+)-2-Phenylglycine is not incorporated into proteins, it is hypothesized to be metabolized by enzymes that act on structurally similar amino acids, such as phenylalanine and other aromatic amino acids.[3][4] The proposed metabolic pathway involves two key steps:
-
Transamination: The initial step is likely a transamination reaction catalyzed by an aromatic amino acid aminotransferase (AAT). In this reaction, the amino group of this compound is transferred to an α-keto acid, such as α-ketoglutarate, yielding phenylglyoxylate-d5 and glutamate.
-
Decarboxylation: The resulting α-keto acid, phenylglyoxylate-d5, can then undergo oxidative decarboxylation to form benzoylformate-d5, which can be further metabolized. Alternatively, it may be reduced to mandelate-d5.
The following diagram illustrates this proposed metabolic pathway:
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Part 1: In Vitro Metabolic Labeling in Cultured Cells
This protocol outlines the steps for tracing the metabolism of this compound in adherent cell cultures.
1.1. Cell Culture and Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Media Preparation: Prepare custom culture medium lacking L-phenylalanine to maximize the uptake and metabolism of the tracer. Supplement this medium with dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
-
Tracer Addition: On the day of the experiment, replace the standard culture medium with the prepared labeling medium containing this compound at a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line, considering potential toxicity.[5]
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the dynamic incorporation of the tracer into metabolites.
1.2. Metabolite Extraction
-
Washing: At each time point, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.
-
Quenching and Lysis: Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.[1]
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.
The following diagram provides a visual representation of the in vitro experimental workflow:
Caption: Workflow for in vitro metabolic tracing with this compound.
Part 2: In Vivo Metabolic Labeling in a Mouse Model
This protocol describes the administration of this compound to mice and subsequent tissue sample collection. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
2.1. Tracer Administration
-
Animal Acclimation: Acclimate mice (e.g., C57BL/6) for at least one week under standard housing conditions with ad libitum access to food and water.
-
Tracer Preparation: Dissolve this compound in sterile saline to a final concentration of 10-50 mg/mL.
-
Administration: Administer the tracer solution via intraperitoneal (IP) injection or oral gavage at a dose of 100-500 mg/kg body weight. The optimal dose and route of administration should be determined based on preliminary pharmacokinetic studies.[6][7]
2.2. Sample Collection
-
Time Points: Collect blood and tissues at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes) to capture the dynamics of tracer distribution and metabolism.
-
Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Tissue Collection: Euthanize the mice according to approved protocols and rapidly excise tissues of interest (e.g., liver, kidney, brain). Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.[1]
-
Storage: Store plasma and tissue samples at -80°C until metabolite extraction.
2.3. Metabolite Extraction from Tissues
-
Homogenization: Homogenize the frozen tissue samples in a mixture of methanol, acetonitrile, and water (2:2:1, v/v/v) using a bead beater or other tissue homogenizer.
-
Centrifugation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection and Drying: Collect the supernatant and dry it as described in the in vitro protocol.
The following diagram illustrates the in vivo experimental workflow:
Caption: Workflow for in vivo metabolic tracing with this compound.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific detection of this compound and its metabolites.
3.1. Sample Preparation for LC-MS/MS
-
Reconstitution: Reconstitute the dried metabolite extracts in 50-100 µL of a solution compatible with the LC mobile phase (e.g., 50% methanol).
-
Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Transfer: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
3.2. LC-MS/MS Parameters
The following table provides a starting point for developing an LC-MS/MS method for the analysis of this compound and its potential metabolites. Optimization will be required for specific instrumentation.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| This compound | Precursor: m/z 157.1 -> Product: m/z 112.1 (Loss of COOH) |
| Phenylglyoxylate-d5 | Precursor: m/z 156.1 -> Product: m/z 111.1 (Loss of COOH) |
| Benzoylformate-d5 | Precursor: m/z 154.1 -> Product: m/z 109.1 (Loss of COOH) |
| Mandelate-d5 | Precursor: m/z 158.1 -> Product: m/z 113.1 (Loss of COOH) |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Data Analysis and Interpretation
The analysis of metabolic tracer data involves determining the isotopic enrichment and fractional contribution of the tracer to downstream metabolite pools.
4.1. Isotopic Enrichment Calculation
Isotopic enrichment is calculated as the ratio of the peak area of the labeled metabolite to the sum of the peak areas of all its isotopologues.
4.2. Fractional Contribution
The fractional contribution of the tracer to a specific metabolite pool is a measure of the proportion of that metabolite that is derived from the tracer. It is calculated by correcting the isotopic enrichment for the natural abundance of the stable isotope.
4.3. Data Presentation
The results of metabolic tracer studies are typically presented as time-course plots of isotopic enrichment and fractional contribution for each metabolite of interest. The following table provides an example of how to present quantitative data from an in vitro experiment.
| Time (hours) | This compound Enrichment (%) | Phenylglyoxylate-d5 Fractional Contribution (%) |
| 0 | 0 | 0 |
| 2 | 85.2 ± 3.1 | 12.5 ± 1.8 |
| 6 | 92.1 ± 2.5 | 35.7 ± 4.2 |
| 12 | 95.6 ± 1.9 | 58.3 ± 5.1 |
| 24 | 96.3 ± 1.5 | 72.9 ± 6.3 |
Data are presented as mean ± standard deviation (n=3).
Conclusion
This compound is a valuable tool for investigating metabolic pathways that may be altered in various physiological and pathological conditions. The protocols and guidelines presented in this application note provide a robust framework for conducting both in vitro and in vivo metabolic tracer studies. By carefully designing experiments and utilizing sensitive analytical techniques such as LC-MS/MS, researchers can gain novel insights into the complexities of cellular metabolism.
References
-
Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]
-
Chen, Z., et al. (2022). A Four-Step Enzymatic Cascade for Efficient Production of L-Phenylglycine from Biobased L-Phenylalanine. Chembiochem, 23(8), e202100661. [Link]
-
Cooper, M. (2023). Metabolism and Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan). YouTube. [Link]
-
Editorial. (2019). Aromatic Amino Acid Metabolism. Frontiers in Molecular Biosciences. [Link]
-
Gauquelin, E. A., et al. (2020). Evidence of D-phenylglycine as delivering tool for improving L-dopa absorption. Journal of Biomedical Science, 17(1), 71. [Link]
-
Hui, S., et al. (2020). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. Metabolites, 10(12), 503. [Link]
-
Hui, S., et al. (2021). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Trends in Cell Biology, 31(10), 824-837. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Schou, C., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Metabolites, 10(3), 93. [Link]
-
Tang, L., et al. (2020). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 5(4), 288-295. [Link]
-
Vinaixa, M., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101345. [Link]
-
Mackay, G. M., & Gottlieb, E. (2015). Analysis of Cell Metabolism Using LC-MS and Isotope Tracers. Methods in Enzymology, 561, 171-196. [Link]
-
Tugarinov, V., & Kay, L. E. (2003). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR, 27(2), 165-172. [Link]
-
Tao, W. A., & Cooks, R. G. (2005). Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. Journal of Mass Spectrometry, 40(8), 1072-1075. [Link]
-
Bordier, F., et al. (2014). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Microbiology, 5, 423. [Link]
-
Wolfe, R. R., & Chinkes, D. L. (2005). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Metabolism, 54(8 Suppl 1), 1-6. [Link]
-
Don-Don-kwell, K., et al. (2024). Untargeted Metabolomics Reveals Dysregulation of Glycine- and Serine-Coupled Metabolic Pathways in an ALDH1L1-Dependent Manner In Vivo. Metabolites, 14(1), 31. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]
-
Schiaffino, G., et al. (2011). Cell-selective labeling using amino acid precursors for proteomic studies of multicellular environments. Nature Methods, 8(12), 1057-1062. [Link]
-
Yokoyama, K., et al. (2009). Hydrogen Exchange During Cell-Free Incorporation of Deuterated Amino Acids and an Approach to its Inhibition. Journal of Biomolecular NMR, 43(1), 23-31. [Link]
-
Templeton, N., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Proceedings of the National Academy of Sciences, 118(40), e2108272118. [Link]
-
Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. YouTube. [Link]
-
Zhu, Y., et al. (2017). Flux Analysis of Free Amino Sugars and Amino Acids in Soils by Isotope Tracing with a Novel Liquid Chromatography/High Resolution Mass Spectrometry Platform. Analytical Chemistry, 89(17), 9034-9041. [Link]
-
Wikipedia. (n.d.). Phenethylamine. [Link]
-
Agilent Technologies. (n.d.). Supporting Information: Targeted and untargeted mass spectrometry reveals impact of high fat diet on peripheral amino acid regulation. [Link]
-
Baggelaar, M. P., et al. (2017). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst, 142(22), 4324-4330. [Link]
-
Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69. [Link]
-
Calder, A. G., et al. (1992). The determination of low d5-phenylalanine enrichment (0.002-0.09 atom percent excess), after conversion to phenylethylamine, in relation to protein turnover studies by gas chromatography/electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 6(7), 421-424. [Link]
-
Fisher, A., et al. (2021). Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson's Disease. Pharmaceutics, 13(9), 1361. [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1230. [Link]
-
Thio, S. S., et al. (1993). Phenylglycine derivatives antagonize the excitatory response to Purkinje cells to 1S,3R-ACPD: an in vivo and in vitro study. Neuroscience Research, 18(3), 229-234. [Link]
-
Hill, D., et al. (2023). Microbial biofortification of fermented foods: a review of probiotic-mediated nutrient enhancement. Frontiers in Microbiology, 14, 1269055. [Link]
-
Ekwall, B. (1983). Toxicity tests with mammalian cell cultures. Scope. [Link]
-
Satish, C. S., et al. (2005). Study of the biodegradation and in vivo biocompatibility of novel biomaterials. Journal of Biomaterials Science, Polymer Edition, 16(5), 625-639. [Link]
-
Wikipedia. (n.d.). Adrenaline. [Link]
-
de Jong, S. J., et al. (1995). In vivo degradation and biocompatibility study of in vitro pre-degraded as-polymerized polyactide particles. Journal of Materials Science: Materials in Medicine, 6(12), 747-756. [Link]
Sources
- 1. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Editorial: Aromatic Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
sample preparation for L-(+)-2-Phenylglycine-d5 analysis
Application Note: High-Sensitivity Quantitation of L-(+)-2-Phenylglycine-d5 in Biological Matrices
Part 1: Scientific Foundation & Strategic Approach
The Physicochemical Challenge
L-(+)-2-Phenylglycine (L-Phg) is a non-proteinogenic amino acid and a critical chiral building block for beta-lactam antibiotics (e.g., Ampicillin, Cephalexin).[1][2] The analysis of its deuterated analog, This compound (L-Phg-d5) , is typically performed to validate bioanalytical methods where L-Phg-d5 serves as the Internal Standard (IS).[2]
The core challenge in extracting and analyzing L-Phg lies in its zwitterionic nature .[1]
At physiological pH (7.4), the molecule exists primarily as a zwitterion (net neutral charge but highly polar), rendering standard Liquid-Liquid Extraction (LLE) ineffective due to poor partitioning into organic solvents.[1][2] Furthermore, traditional C18 Reversed-Phase chromatography fails to retain the molecule, leading to elution in the void volume where ion suppression is highest.[2]
The Solution: Mixed-Mode Cation Exchange (MCX)
To overcome these limitations, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1][2] By lowering the sample pH below the pKa1 (pH < 2), we protonate the amine group, creating a distinct cation (
Part 2: Visualized Workflows
Decision Matrix: Sample Preparation Strategy
Figure 1: Decision tree for selecting the appropriate extraction methodology based on sensitivity requirements.
The MCX Mechanism (Chemical Logic)
Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange (MCX) used in Protocol B.
Part 3: Detailed Protocols
Reagents & Materials
-
Internal Standard: this compound (Isotopic Purity > 99%).[1]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1][2]
-
Additives: Formic Acid (FA), Ammonium Hydroxide (
).[1][2] -
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1][2]
Protocol 1: Stock Solution Preparation
Critical Note: Deuterated standards are hygroscopic and expensive.[1] Handle with minimized exposure to ambient moisture.
-
Primary Stock (1.0 mg/mL):
-
Weigh 1.0 mg of L-Phg-d5 into a 1.5 mL amber glass vial.
-
Dissolve in 10 mM Ammonium Formate (pH 3.0) . Reason: Stability is higher in slightly acidic aqueous buffers than in pure organic solvents where solubility is limited.
-
Store at -20°C (Stable for 3 months).
-
-
Working Internal Standard (IS) Solution:
-
Dilute Primary Stock with ACN:Water (50:50) to a final concentration of 500 ng/mL .[1]
-
Prepare fresh daily.
-
Protocol 2: Sample Preparation (Method B - MCX SPE)
Recommended for PK studies requiring limits of quantitation (LOQ) < 5 ng/mL.[1][2]
| Step | Action | Chemical Rationale |
| 1. Pre-treatment | Mix 100 µL Plasma + 10 µL IS Working Sol. + 300 µL 2% Formic Acid in Water .[1] Vortex. | Acidification (pH ~2) ensures the amine group is fully protonated ( |
| 2. Conditioning | a) 1 mL MeOHb) 1 mL Water (pH 2 with FA) | Activates the sorbent pores and equilibrates the column to the loading pH.[1] |
| 3. Loading | Load the entire pre-treated sample (~410 µL) at < 1 mL/min. | The positively charged L-Phg-d5 binds to the sulfonate groups on the sorbent. |
| 4. Wash 1 | 1 mL 0.1 M HCl . | Removes proteins and zwitterionic interferences that are not strongly bound.[1] |
| 5. Wash 2 | 1 mL 100% Methanol .[1] | Removes hydrophobic interferences (lipids) while the analyte remains ionically locked.[1] |
| 6. Elution | 2 x 250 µL 5% | High pH (>10) deprotonates the amine (neutralizes charge) and disrupts the ionic bond, releasing the analyte. |
| 7.[2] Reconstitution | Evaporate to dryness ( | Matches the HILIC mobile phase initial conditions to prevent peak distortion. |
Part 4: Instrumental Analysis (HILIC-MS/MS)
Traditional C18 columns are unsuitable.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated standard for polar amino acids.[1]
Chromatographic Conditions
-
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | State |
|---|---|---|
| 0.0 | 90% | Initial (High Organic) |
| 1.0 | 90% | Isocratic Hold |
| 4.0 | 50% | Elution Gradient |
| 4.1 | 90% | Re-equilibration |
Mass Spectrometry (MRM) Parameters
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Phenylglycine | 152.1 | 106.1 | 25 | 18 |
| L-Phenylglycine-d5 | 157.1 | 111.1 | 25 | 18 |
Note: The transition corresponds to the loss of the Formic Acid moiety (
Part 5: Validation & Quality Assurance
To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating:
-
Isotopic Purity Check: Inject a high concentration of L-Phg-d5 (1 µg/mL) and monitor the channel for native L-Phg (152.1 > 106.1).[1] Any signal > 0.5% of the IS response indicates isotopic impurity that will skew quantitation.[1]
-
Matrix Effect (ME) Evaluation:
[1][2]-
Acceptance: 85-115%.[1] If ME < 50% (Suppression), switch from PPT to MCX SPE.
-
-
Cross-Talk: Ensure no deuterium exchange occurs during sample prep. Process a "Blank + IS" sample and check for native signal.[1] The aromatic deuteriums in d5-Phg are stable, unlike alpha-carbon deuteriums, minimizing this risk [1].[2]
References
-
Wang, L., et al. (2019).[1][2][6] "Chemical Deuteration of α-Amino Acids and Optical Resolution." Molecules, 24(19), 3508.[1][2]
-
US FDA. (2018).[1] "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.[1]
-
Agami, C., et al. (1998).[1][2] "Asymmetric synthesis of α-amino acids." Synlett, 1998(5), 449–456.[1][2]
-
PubChem. (2025).[1][5] "L-Phenylglycine Compound Summary." National Library of Medicine.[1]
-
Biotage. (2023).[1] "When should I choose a mixed-mode SPE?" Biotage Technical Notes.
Sources
- 1. Phenylglycine - Wikipedia [en.wikipedia.org]
- 2. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Phenylglycine | 2935-35-5 [chemicalbook.com]
- 4. biotage.com [biotage.com]
- 5. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments [mdpi.com]
Application Note: Precision Derivatization of L-(+)-2-Phenylglycine-d5 for GC-MS Analysis
The following Application Note and Protocol is designed for researchers and analytical scientists requiring high-precision quantification of L-(+)-2-Phenylglycine-d5. It prioritizes the MTBSTFA silylation method due to its superior stability and characteristic high-mass fragmentation, which is critical for distinguishing the deuterated internal standard from complex biological matrices.
Executive Summary
L-(+)-2-Phenylglycine is a critical chiral building block in the synthesis of beta-lactam antibiotics and various fine chemicals. Its deuterated analog, This compound (Ring-d5) , serves as the gold-standard Internal Standard (IS) for quantitative analysis. However, the zwitterionic and non-volatile nature of phenylglycine necessitates derivatization prior to Gas Chromatography (GC) analysis.
This guide details the N(O)-tert-butyldimethylsilyl (TBDMS) derivatization using MTBSTFA . Unlike traditional TMS (trimethylsilyl) derivatives, TBDMS derivatives possess exceptional hydrolytic stability and produce a dominant high-mass fragment ion (
Scientific Rationale & Mechanism
Why MTBSTFA?
While reagents like BSTFA (forming TMS derivatives) are common, they are highly moisture-sensitive, leading to degradation during autosampler queuing.
-
Reagent Selected: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS).
-
Mechanism: The reaction replaces the active protons on the carboxylic acid (
) and the primary amine ( ) with bulky tert-butyldimethylsilyl groups. -
Stability: The bulky tert-butyl group provides steric hindrance, making the TBDMS ether and amine bonds 100x more stable to hydrolysis than TMS equivalents [1].
Isotope Label Integrity
The this compound utilizes a ring-deuterated motif (
-
Exchange Risk: Low. Unlike
-deuterated amino acids which can undergo racemization/exchange under harsh basic conditions, the aromatic deuterium labels are chemically inert during silylation. -
Mass Shift: The d5-analog provides a +5 Da shift. The TBDMS method preserves this shift in the primary quantifier ion, preventing "cross-talk" between the analyte and the internal standard.
Reaction Scheme & Workflow
Chemical Reaction Visualization
The following diagram illustrates the conversion of Phenylglycine to its Bis-TBDMS derivative.
Figure 1: Reaction pathway for the formation of Bis-TBDMS-Phenylglycine-d5. The reaction targets both the carboxyl and amine moieties.[1]
Materials & Equipment
Reagents
-
Analyte: L-(+)-2-Phenylglycine (Reference Standard).[2]
-
Internal Standard: this compound (Ring-d5, >98 atom% D).
-
Derivatization Reagent: MTBSTFA + 1% TBDMCS (Sigma-Aldrich/Merck).
-
Solvent: Acetonitrile (LC-MS Grade) or Pyridine (Anhydrous). Note: Acetonitrile is preferred for cleaner background if solubility permits; Pyridine is better for solubilizing zwitterions.
Instrumentation
-
GC-MS System: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet Liner: Split/Splitless with wool (deactivated).
Experimental Protocol
Standard Preparation
-
Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Note: Amino acids dissolve best in dilute acid.
-
Working Standard: Dilute Stock to 50 µg/mL in water.
Derivatization Procedure
This protocol ensures complete derivatization of the sterically hindered amine adjacent to the phenyl ring.
-
Aliquot: Transfer 50 µL of Working Standard into a 1.5 mL GC vial (glass insert preferred).
-
Dry: Evaporate to complete dryness under a gentle stream of Nitrogen at 60°C. CRITICAL: Any residual water will destroy the reagent. Ensure the residue is a dry white solid.
-
Reconstitution: Add 50 µL of Anhydrous Acetonitrile and 50 µL of MTBSTFA + 1% TBDMCS .
-
Reaction: Cap tightly. Vortex for 30 seconds.
-
Incubation: Heat the vial at 100°C for 60 minutes in a heating block.
-
Why? The steric bulk of the phenyl group requires higher energy to drive the silylation of the amine compared to aliphatic amino acids like Alanine [2].
-
-
Cooling: Allow to cool to room temperature.
-
Injection: Inject 1 µL directly into the GC-MS.
Experimental Workflow Diagram
Figure 2: Step-by-step derivatization workflow for this compound.
GC-MS Method Parameters & Data Analysis[1][3]
GC Parameters[4][5][6][7]
-
Inlet Temp: 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (Hold 5 min).
-
-
Transfer Line: 280°C.
Mass Spectrometry (EI Source)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (70 eV).[3]
Quantification (SIM Mode)
The TBDMS derivative of amino acids typically loses the tert-butyl group (
Derivative Structure: Bis-TBDMS-Phenylglycine (
-
Native (d0) MW: 151 (Phenylglycine) + 228 (2x TBDMS - 2H) = 379 Da .
-
Deuterated (d5) MW: 156 (Phenylglycine-d5) + 228 = 384 Da .
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivative MW | Quantifier Ion | Qualifier Ion 1 | Qualifier Ion 2 |
| Phenylglycine-d0 | 379 | 322 | 220 | 294 |
| Phenylglycine-d5 | 384 | 327 | 225 | 299 |
-
[M-57]+ (Quantifier): Loss of tert-butyl group (
). High abundance, high mass (low noise). -
[M-159]+ (Qualifier): Loss of COOTBDMS (Carboxyl moiety). Confirms the amino acid backbone structure.
Troubleshooting & Quality Control
Self-Validating System Checks
-
Moisture Check: If the reagent solution turns cloudy or white precipitate forms upon addition to the sample, residual water is present. Action: Increase N2 drying time or use fresh anhydrous solvents.
-
Incomplete Derivatization: If a peak appears at [M-57-114] (Mono-TBDMS), the reaction was insufficient. Action: Ensure 100°C incubation temp is reached; Phenylglycine is sterically hindered.
-
Column Overload: TBDMS derivatives are bulky. If peaks front, increase Split ratio to 1:20 or 1:50.
Linearity & LOD
-
Linear Range: Typically 0.5 µg/mL to 100 µg/mL.
-
LOD: ~0.05 µg/mL (in SIM mode).
References
-
Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS." Sigma-Aldrich Application Notes. Accessed October 24, 2023.
-
Schummer, C. et al. (2009).[4] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482.[5]
- Husek, P. (1991). "Rapid derivatization and gas chromatographic determination of amino acids." Journal of Chromatography A, 552, 289-299.
-
Thermo Fisher Scientific. "GC Analysis of Derivatized Amino Acids." Thermo Fisher Application Notes.
Sources
- 1. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trace Analysis of L-(+)-2-Phenylglycine in Environmental Matrices using Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantification of L-(+)-2-Phenylglycine (Phg) in complex environmental matrices (wastewater, surface water, and soil) using L-(+)-2-Phenylglycine-d5 as a stable isotope-labeled internal standard (SIL-IS).
Phenylglycine is a non-proteinogenic amino acid and a critical intermediate in the industrial synthesis of
Key Technical Advantages of this Protocol:
-
HILIC Separation: Overcomes the "void volume elution" issues of C18 columns.
-
Isotope Dilution: Uses the d5-analog to correct for severe matrix effects (ion suppression) common in environmental samples.
-
Sensitivity: Achieves Lower Limits of Quantitation (LLOQ) in the ng/L (ppt) range.
Chemical Profile & Internal Standard Selection
The reliability of this method hinges on the chemical equivalence between the analyte and the internal standard. The d5-variant contains a fully deuterated phenyl ring, providing a mass shift of +5 Da, sufficient to avoid isotopic overlap while maintaining identical chromatographic behavior.
Table 1: Analyte vs. Internal Standard Properties
| Feature | Analyte (Target) | Internal Standard (SIL-IS) |
| Name | L-(+)-2-Phenylglycine | This compound |
| CAS Number | 2935-35-5 | 1246820-68-7 |
| Formula | ||
| Monoisotopic Mass | 151.06 Da | 156.19 Da |
| Precursor Ion [M+H]+ | 152.1 m/z | 157.1 m/z |
| pKa Values | 1.83 (COOH), 9.07 (NH2) | Similar |
| LogP | -2.3 (Highly Polar) | Similar |
Analytical Strategy & Workflow
The following flowchart outlines the critical path from sampling to data generation. Note the specific insertion point of the Internal Standard (IS) prior to extraction; this allows the IS to correct for recovery losses during the SPE (Solid Phase Extraction) step.
Figure 1: End-to-End Analytical Workflow. The d5-IS is added immediately to correct for all subsequent analytical variances.
Method Development: The Science of Separation
Why HILIC?
Standard C18 columns rely on hydrophobic interactions. Phenylglycine, being a polar zwitterion (LogP -2.3), interacts poorly with C18 chains and typically elutes in the void volume (t0), where ion suppression from salts is highest.
Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., Amide or Zwitterionic) and a high-organic mobile phase.[1] Water acts as the strong solvent. This creates a water-rich layer on the stationary phase surface, partitioning the polar Phenylglycine out of the acetonitrile bulk and retaining it effectively.
The Role of the d5-Internal Standard
In environmental analysis, "Matrix Effects" are the primary source of error. Co-eluting organic matter (humic acids) competes for ionization energy in the ESI source.
-
Without IS: 50% signal suppression looks like 50% lower concentration.
-
With d5-IS: The d5-IS co-elutes exactly with the analyte. If the analyte is suppressed by 50%, the IS is also suppressed by 50%. The ratio of the two signals remains constant, yielding accurate quantification.
Figure 2: Mechanism of Matrix Correction. Because d0 and d5 co-elute, they experience identical ionization environments.
Detailed Experimental Protocol
Reagents and Standards
-
Stock Solutions: Prepare 1.0 mg/mL individual stocks of L-Phenylglycine and L-Phenylglycine-d5 in 50:50 Methanol:Water. Store at -20°C.
-
Working IS Solution: Dilute d5-stock to 100 ng/mL in Acetonitrile (ACN).
Sample Preparation (Water Matrix)
-
Collection: Collect 250 mL water samples in amber glass bottles.
-
Filtration: Filter through 0.45 µm glass fiber filters to remove suspended solids.
-
Spiking: Transfer 100 mL of filtrate to a flask. Add 50 µL of Working IS Solution (Final IS conc: 50 ng/L).
-
Acidification: Adjust pH to 3.0 using dilute Formic Acid. Reason: This protonates the carboxylic acid group, improving retention on cation-exchange SPE.
-
Solid Phase Extraction (SPE):
-
Cartridge: Oasis MCX (Mixed-mode Cation Exchange) or equivalent (60 mg/3 cc).
-
Condition: 3 mL Methanol followed by 3 mL acidified water (pH 3).
-
Load: Pass sample at ~2-3 mL/min.
-
Wash: 3 mL 0.1% Formic Acid in Water (removes salts/neutrals).
-
Elute: 3 mL of 5% Ammonium Hydroxide in Methanol. Reason: High pH deprotonates the amine, releasing the drug from the cation exchange resin.
-
-
Reconstitution: Evaporate eluate to dryness under
stream at 40°C. Reconstitute in 200 µL of 90:10 ACN:Buffer .
LC-MS/MS Conditions
Chromatography (HILIC):
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]
-
Gradient:
-
0.0 min: 95% B (High organic for retention)
-
5.0 min: 60% B
-
5.1 min: 40% B (Wash)
-
7.0 min: 95% B (Re-equilibration - Critical in HILIC)
-
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Vol: 5 µL.
Mass Spectrometry (ESI+):
-
Source: Electrospray Ionization (Positive).[2]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| L-Phenylglycine | 152.1 | 135.1 (Loss of | 20 | 12 | Quantifier |
| 152.1 | 106.1 (Immonium Ion) | 20 | 22 | Qualifier | |
| L-Phenylglycine-d5 | 157.1 | 140.1 (Loss of | 20 | 12 | Target IS |
| 157.1 | 111.1 (Immonium Ion) | 20 | 22 | Qualifier IS |
Data Analysis & Validation
Calculation
Quantification is performed using the Internal Standard Method .
Quality Control Criteria (Self-Validating System)
To ensure trustworthiness, every batch must include:
-
Solvent Blank: Must show no signal at 152.1 > 135.1 (Carryover check).
-
IS Area Stability: The peak area of the d5-IS in all samples should be within ±20% of the mean IS area in standards. Drastic deviation indicates severe matrix suppression requiring sample dilution.
-
Ion Ratio: The ratio of Quantifier/Qualifier transitions (e.g., 135/106) must match the standard within ±15%.
References
-
US EPA. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. United States Environmental Protection Agency.
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of antibiotics and their degradation products in aquatic environment. Analytical and Bioanalytical Chemistry.[3][4][5][6][7][8][9][10][11]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 124682068, this compound.
-
Merck/Sigma-Aldrich. (2023). Product Specification: L-alpha-Phenyl-glycine-d5.[12][12]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polylc.com [polylc.com]
- 4. Trace determination of beta-lactam antibiotics in surface water and urban wastewater using liquid chromatography combined with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and use of an internal amino acid sequencing standard peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. researchgate.net [researchgate.net]
- 12. L-α-Phenyl-glycine-d5 | 1246820-68-7 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: L-(+)-2-Phenylglycine-d5 Optimization for LC-MS Quantitation
Status: Operational Ticket ID: OPT-PHG-D5-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Optimizing the concentration of L-(+)-2-Phenylglycine-d5 (Internal Standard, IS) is not merely about maximizing signal intensity; it is about achieving stoichiometric balance and matrix compensation .
As a zwitterionic amino acid derivative, Phenylglycine presents unique solubility challenges. Furthermore, the deuterated analog (d5) carries a risk of "Chromatographic Deuterium Effect" (CDE), where the IS elutes slightly earlier than the analyte, potentially decoupling it from the matrix effects it is designed to correct.
This guide provides a self-validating workflow to determine the optimal IS concentration, ensuring compliance with regulatory standards (e.g., FDA Bioanalytical Method Validation).
Module 1: The Optimization Protocol (The "Golden Path")
Do not guess your IS concentration. Follow this empirically driven workflow to determine the "Sweet Spot"—the concentration that provides high precision (
Step 1: Solubility & Stock Preparation (Critical)
Technical Insight: Phenylglycine is sparingly soluble in water (~3 mg/mL) but dissolves readily in acidic environments or polar organic solvents.
-
Action: Dissolve the solid this compound in 1% Formic Acid in 50:50 Methanol:Water .
-
Why: This protonates the amine group, ensuring complete dissolution and preventing "micro-precipitation" which causes signal instability.
Step 2: The "Crossover" Limit Test (Cross-Talk)
You must determine the "No-Effect Level" (NOEL) where the IS does not interfere with the Analyte (M+0) and the Analyte does not interfere with the IS (M+5).
Protocol:
-
Prepare IS Dilution Series: 50, 100, 200, 500, 1000 ng/mL.
-
Inject Blanks: Inject a "Double Blank" (Matrix only) followed by "Zero Samples" (Matrix + IS at each concentration).
-
Monitor Analyte Channel: Look for a peak at the retention time of Phenylglycine (M+0) in the Zero Samples.
| Observation | Diagnosis | Action |
| Signal > 20% of LLOQ | Isotopic Impurity: The d5 standard contains significant d0 (unlabeled) impurity. | Fail. Lower IS concentration or purchase higher purity standard. |
| Signal < 20% of LLOQ | Clean Baseline: The IS concentration is safe for the analyte channel. | Pass. Proceed to Step 3. |
Step 3: Matrix Factor & Signal Stability
Select a concentration that yields a signal intensity of 10^5 to 10^6 cps . This range is generally linear and robust against detector saturation.
Protocol:
-
Spike the IS into 6 different lots of blank matrix at the concentration selected in Step 2.
-
Compare the peak area of the spiked matrix vs. a neat solution (solvent only).
-
Calculate Matrix Factor (MF) :
Acceptance Criteria:
-
CV of MF: Must be
across the 6 lots. -
Absolute MF: Ideally between 0.8 and 1.2. If
, you have severe suppression; if , you have enhancement.
Module 2: Visualization of Workflows
Workflow 1: Optimization Logic Tree
This diagram outlines the decision-making process for selecting the final working concentration.
Caption: Figure 1. Step-by-step logic for determining the optimal Internal Standard concentration while mitigating cross-talk and matrix effects.
Module 3: Troubleshooting Guides
Issue: Retention Time Shift (Chromatographic Deuterium Effect)
Symptom: The this compound peak elutes 0.1–0.2 minutes earlier than the unlabeled analyte. Root Cause: Deuterium is slightly less lipophilic than Hydrogen. In high-efficiency columns (UHPLC), this can resolve the IS from the analyte. Risk: If the IS elutes in a suppression zone while the analyte elutes in a clean zone (or vice versa), quantification will be inaccurate. Solution:
-
Reduce Resolution: Use a column with lower plate count or slightly adjust the gradient slope to force co-elution.
-
Switch IS: If the shift is >0.2 min, consider using a 13C-labeled Phenylglycine (Carbon-13 does not cause retention shifts) if available.
-
Widen Integration Window: Ensure the integration software captures both peaks if they are partially overlapping, but this is a band-aid fix.
Issue: IS Signal Drift (Decreasing Response)
Symptom: IS area counts decrease over the course of a run (e.g., sample 1 is 100%, sample 50 is 60%). Root Cause:
-
Solubility: The IS is precipitating in the autosampler vial (common if dissolved in 100% water).
-
Source Fouling: Matrix build-up on the MS cone. Solution:
-
Immediate: Check the vial. Is it cloudy? If so, re-prepare in 50% Methanol .
-
System: Divert flow to waste for the first 1 minute and last 2 minutes of the gradient to prevent salts from entering the source.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use the same IS concentration for all matrices (Plasma, Urine, Tissue)?
-
No. Urine typically has higher ion suppression than plasma. You may need a higher IS concentration in urine to maintain adequate signal-to-noise (SNR), or you may need to dilute the urine sample significantly. Always re-validate the Matrix Factor (Step 3) when switching matrices.
Q2: Why is my d5-IS showing a signal in the analyte channel?
-
This is "Isotopic Interference." It usually means your IS concentration is too high. The natural abundance of isotopes or incomplete deuteration during synthesis means a small % of your d5 standard is actually d0.
-
Fix: Dilute your IS working solution by 2x or 5x and re-inject. If the interference drops proportionally, you have found the cause.
Q3: What is the target "Response Ratio"?
-
There is no fixed number, but for the LLOQ (Lower Limit of Quantitation), the Analyte/IS area ratio should be at least 5x the noise . For the ULOQ (Upper Limit), ensure the detector is not saturating (usually < 2e6 cps on most triple quads).
Module 5: References & Grounding
-
FDA Bioanalytical Method Validation Guidance for Industry (2018)
-
Relevance: Establishes the regulatory requirement that the IS must track the analyte and defines acceptance criteria for accuracy and precision.
-
Source:[1]
-
-
This compound Properties
-
Relevance: Chemical properties, molecular weight (156.19), and solubility data confirming the need for acidic/organic solvents.
-
Source:[2]
-
-
Mechanistic Study of the Deuterium Effect in LC-MS
-
Relevance: Explains the "Chromatographic Deuterium Effect" (CDE) where deuterated isotopes elute earlier, impacting matrix effect compensation.
-
Source:
-
-
Internal Standard Optimization Guidelines
-
Relevance: General best practices for determining IS concentration to avoid cross-talk and suppression.
-
Source:
-
Sources
Technical Support Center: Troubleshooting Peak Splitting with L-(+)-2-Phenylglycine-d5
Welcome to the Technical Support Center. Subject: L-(+)-2-Phenylglycine-d5 (Internal Standard/Reagent) Ticket Type: Advanced Troubleshooting & Method Optimization Assigned Specialist: Senior Application Scientist
Executive Summary
This compound (Phg-d5) is a deuterated non-proteinogenic amino acid often used as an internal standard for quantification or as a chiral building block. Unlike standard aliphatic amino acids (e.g., Leucine, Valine), Phenylglycine possesses a benzylic amine structure that makes it chemically unique and chromatographically challenging.
Peak splitting with this compound is rarely a result of column failure alone. It is typically a symptom of three competing mechanisms:[1]
-
Zwitterionic State Fluctuation: Operating at a pH where the molecule rapidly interconverts between cationic and zwitterionic forms.
-
The "Strong Solvent" Effect: Mismatch between the injection solvent and the initial mobile phase.
-
Racemization: The benzylic proton is acidic, making the L-isomer prone to converting to the D-isomer, which may resolve as a "split" or "shoulder" on high-efficiency or chiral columns.
Module 1: The Chemistry of the Problem (Root Cause Analysis)
Before adjusting hardware, you must rule out chemical incompatibility. Use the table below to verify your operating conditions against the physicochemical properties of Phg-d5.
Physicochemical Constraints Table
| Parameter | Value | Implication for Chromatography |
| pKa 1 (Carboxyl) | ~1.83 | Below pH 1.8, Phg is cationic (+). |
| pKa 2 (Amine) | ~9.13 | Above pH 9.1, Phg is anionic (-). |
| Isoelectric Point (pI) | ~5.5 | DANGER ZONE: At pH 4.0–7.0, Phg exists as a zwitterion. Low buffer capacity here leads to peak broadening and splitting. |
| Solubility | Low in neutral water; High in acidic/basic solutions. | Dissolving in 100% organic (MeOH/ACN) to improve solubility often causes Solvent Mismatch Splitting . |
| Stereostability | Low (Benzylic proton) | High pH (>8) or strong bases can cause rapid racemization (L |
Module 2: Diagnostic Workflow
Use this logic flow to identify the specific cause of your peak splitting.
Figure 1: Diagnostic logic tree for isolating the root cause of peak splitting in LC-MS workflows involving Phenylglycine.
Module 3: Troubleshooting Guides (Q&A Format)
Issue 1: The "Strong Solvent" Effect (Most Common)
Symptom: The peak appears split, with a sharp front peak and a broad tail, or a "saddle" shape. The retention time is slightly unstable. Context: Phenylglycine has poor solubility in neutral water, so researchers often dissolve the stock in 100% Methanol or Acetonitrile.
Q: Why does my peak split when I inject a clean standard? A: If your mobile phase is high-aqueous (e.g., 95% Water / 5% ACN) at the start of the gradient, but your sample is dissolved in 100% Organic solvent, the analyte "precipitates" or travels with the organic plug faster than the mobile phase. This is called viscous fingering .
The Fix:
-
Match the Matrix: Dilute your sample/standard so the final solvent composition matches your starting mobile phase (e.g., 95% Water / 5% ACN).
-
Acidify the Diluent: Since Phg is soluble in acid, use 0.1% Formic Acid in Water as your diluent instead of Methanol. This ensures solubility without the "strong solvent" effect.
-
Reduce Injection Volume: If you must use high organic diluent, inject <2 µL.
Issue 2: pH and Zwitterionic Behavior
Symptom: Broad, tailing peaks or splitting that looks like two merging mounds. Context: You are using a standard Ammonium Acetate or Formate buffer at pH 4.5 or 5.0.
Q: I'm using a buffered mobile phase. Why is the peak shape poor? A: At pH ~5.5 (the pI of Phenylglycine), the molecule has a net charge of zero but exists in equilibrium between positive, negative, and neutral states. If the pH is slightly off, or if the local pH changes within the column due to the sample plug, the analyte splits into populations traveling at different speeds.
The Fix:
-
Lock the State: Move away from the pI.
-
Option A (Recommended for LC-MS): Go Acidic . Use 0.1% Formic Acid or TFA (pH ~2.0–2.5). This forces the molecule into the protonated cation state (
/ ). -
Option B: Go Basic (Only for high-pH stable columns like hybrid silica). Use Ammonium Hydroxide (pH 10). This forces the anionic state.
-
Issue 3: Racemization (The "Hidden" Split)
Symptom: A distinct "shoulder" or a completely resolved second peak appearing over time in stock solutions, especially on high-efficiency columns (Sub-2 micron) or chiral columns.
Q: My internal standard (Phg-d5) shows two peaks, but I bought 99% pure L-isomer. Is the product defective?
A: Not necessarily. Phenylglycine is chemically fragile. The proton on the
-
If your stock solution was exposed to basic conditions (pH > 8) or stored in glass (which can leach alkali) for long periods, it may have racemized.
-
On an achiral C18 column, D- and L- isomers usually co-elute. However, if you are using chiral additives or a chiral column , the "split" is actually the separation of the D-impurity.
The Fix:
-
Fresh Prep: Prepare a fresh stock solution in acidic diluent (0.1% Formic Acid).
-
Avoid Base: Never expose Phg-d5 to basic pH during sample prep unless necessary (and keep it brief).
-
Check Column: Confirm you are not accidentally using a column with chiral selectivity (e.g., Phenyl-Hexyl columns sometimes show slight selectivity differences compared to C18).
Module 4: Validated Reference Protocol
To eliminate method-based errors, validate your system using this standard "Safe" protocol for Phenylglycine analysis.
LC-MS/MS Conditions (Positive Mode)
| Parameter | Setting | Rationale |
| Column | C18 or C8 (e.g., 2.1 x 50mm, 1.7 µm) | Standard RP retention. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | Crucial: Low pH (<2.5) ensures full protonation and prevents zwitterionic splitting. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Injection Solvent | 95% Mobile Phase A / 5% Mobile Phase B | Prevents solvent mismatch/precipitation. |
| Flow Rate | 0.3 – 0.5 mL/min | Standard for UHPLC. |
| Gradient | 0-1 min: 2% B (Isocratic hold)1-5 min: 2-40% B | The initial hold focuses the peak at the head of the column. |
Note on Deuterium Exchange:
this compound typically has the deuterium atoms on the phenyl ring . These are stable.[2] If you are using a custom synthesis with deuterium on the
References
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from
-
Waters Corporation. What are common causes of peak splitting when running an LC column? Waters Knowledge Base.[3] Retrieved from
-
PubChem. 2-Phenylglycine (Compound Summary). National Library of Medicine. Retrieved from
-
University of Calgary. Amino Acids: pKa and pI values. Department of Chemistry. Retrieved from
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. Retrieved from
Sources
improving signal intensity of L-(+)-2-Phenylglycine-d5 in mass spec
Topic: Signal Enhancement of L-(+)-2-Phenylglycine-d5
Ticket ID: #PHG-D5-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, MS Method Development[1][2]
Executive Summary
You are experiencing low signal intensity for This compound (Phg-d5).[1][2] As an amphoteric, highly polar alpha-amino acid (
This guide moves beyond basic "check your connections" advice. We will implement a diagnostic workflow to isolate the root cause (Source vs. Chromatography) and provide three validated protocols to recover sensitivity.
Part 1: Diagnostic Workflow (The Triage)
Before altering your method, you must isolate where the signal loss occurs.[2] Use this logic tree to diagnose the failure point.
Figure 1: Diagnostic logic tree to isolate the source of signal loss.
Part 2: Ion Source Optimization (The "Engine")
If your direct infusion signal is low, the molecule is not ionizing efficiently.[2] L-Phenylglycine requires specific pH conditions to ensure it exists as a cation (
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Polarity | Positive (+) | Phg has a basic amine.[1][2] Negative mode is possible but usually less sensitive for this structure.[1][2] |
| Mobile Phase pH | Acidic (pH 2.0 - 3.0) | You must be below the |
| Buffer Additive | 0.1% Formic Acid | Avoid TFA (Trifluoroacetic acid) if possible; it causes significant signal suppression in MS despite improving peak shape.[1][2] |
| Capillary Voltage | 3.0 - 4.5 kV | Standard ESI range.[1][2] If too high, you risk in-source fragmentation (loss of ammonia, |
Common Pitfall:
-
The "Zwitterion Trap": At neutral pH (pH ~6-7), Phg exists primarily as a zwitterion (net charge 0).[1][2] Zwitterions fly poorly in ESI. Ensure your aqueous mobile phase is acidified. [1][2]
Part 3: Chromatographic Strategies (The "Road")
This is the most common failure point. On a standard C18 column, L-Phenylglycine elutes near the void volume (
Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: High-throughput labs avoiding derivatization.[1][2]
HILIC retains polar compounds using a water layer on a polar stationary phase.[1][2][3][4] Phg-d5 will elute later, away from suppression.[1][2]
-
Column: Silica or Amide-based HILIC column (e.g., Waters BEH Amide, TSKgel Amide-80).[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3).[1][2]
-
Gradient: Start High Organic (90% B)
Low Organic (50% B).-
Note: This is the reverse of C18.
-
Strategy B: Butyl Ester Derivatization (The "Booster")
Best for: Maximum sensitivity (10-100x gain).[1]
If HILIC is unstable or unavailable, you can chemically modify Phg-d5 to make it hydrophobic.[1][2] This allows it to stick to a standard C18 column and ionize better.[1][2]
Protocol: Butanolysis
-
Dry: Evaporate 50
L of sample/standard to dryness under . -
React: Add 100
L of 3N HCl in n-Butanol . -
Heat: Incubate at 65°C for 20 minutes.
-
Dry: Evaporate to dryness again.
-
Reconstitute: Dissolve in 100
L Mobile Phase (e.g., 50:50 MeOH:H2O).
Figure 2: Butanolysis workflow to increase hydrophobicity and ionization efficiency.[1][2]
Part 4: Frequently Asked Questions (FAQs)
Q1: My Phg-d5 signal decreases over time in the autosampler. Is it unstable?
-
A: Deuterium on the phenyl ring (aromatic) is stable.[1] However, if your d5 label includes the
-carbon (the carbon attached to the amine), it is susceptible to racemization and Hydrogen-Deuterium Exchange (HDX) in aqueous solution, especially if the pH is basic or if left for long periods.
Q2: I see a "Cross-Talk" signal in the unlabeled Phg channel. Is my standard impure?
-
A: This is likely an isotope effect or fragmentation overlap.[1][2]
-
Check: Does your d5 standard contain d0 impurities? (Check Certificate of Analysis).
-
Check: Are you monitoring a transition that loses the labeled part of the molecule? (e.g., if you lose the phenyl ring in fragmentation, the d5 and d0 product ions might be identical). Always monitor the molecular ion to a fragment that RETAINS the ring.
-
Q3: Can I use Ion Pairing reagents (e.g., HFBA) on C18?
References
-
Armstrong, D. W., et al. (2021).[1][2] Separation of polar analytes using HILIC vs. RP-LC. Journal of Liquid Chromatography & Related Technologies.[1][2]
-
Kovacevic, I., et al. (2016).[1][2] Optimization of LC-MS/MS method for the determination of amino acids. Journal of Pharmaceutical and Biomedical Analysis.[1][2]
-
Molnar-Perl, I. (2003).[1][2] Derivatization techniques for the analysis of amino acids by chromatography.[5] Journal of Chromatography A. [1][2]
-
PubChem. (n.d.).[1][2] L-2-Phenylglycine Compound Summary. National Library of Medicine.[1][2] [1]
Sources
- 1. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Phenylglycine (FDB022909) - FooDB [foodb.ca]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Highly Sensitive Determination of Amino Acids by LC-MS under Neutral Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in the Bioanalysis of L-(+)-2-Phenylglycine-d5: A Technical Support Guide
Welcome to the technical support center for the robust quantification of L-(+)-2-Phenylglycine-d5. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. As your dedicated scientific resource, this document provides in-depth troubleshooting, actionable protocols, and a foundational understanding of the physicochemical phenomena at play. Our goal is to empower you to develop and validate reliable methods for the accurate quantification of this and other small molecules in complex biological matrices.
Introduction: The Challenge of the Matrix
In the realm of LC-MS/MS bioanalysis, the "matrix" refers to all the components within a biological sample other than the analyte of interest.[1] These endogenous and exogenous substances, such as proteins, lipids, salts, and co-administered drugs, can significantly interfere with the ionization process of the target analyte, a phenomenon known as the matrix effect.[2][3][4] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate and irreproducible quantification.[1][2][5] For a deuterated compound like this compound, which often serves as a stable isotope-labeled internal standard (SIL-IS), understanding and mitigating matrix effects is paramount to ensuring the integrity of pharmacokinetic and other drug development studies.
This guide will walk you through the common pitfalls and provide systematic approaches to diagnose, troubleshoot, and ultimately overcome matrix-related challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound, providing explanations and practical solutions.
Q1: My analyte signal for this compound is significantly lower in plasma samples compared to the neat standard solution. What's happening?
A1: This is a classic sign of ion suppression .[1][2] Co-eluting endogenous components from the plasma matrix are likely competing with your analyte for ionization in the mass spectrometer's source.[1] This competition reduces the efficiency of gas-phase ion formation for this compound, leading to a decreased signal. Common culprits include phospholipids, salts, and proteins that were not adequately removed during sample preparation.[2][3]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to enhance the cleanup of your sample.[6] Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7] These methods are more effective at removing interfering matrix components.[8][9]
-
Optimize Chromatography: Modify your chromatographic conditions to separate the analyte from the interfering matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different column chemistry.
-
Evaluate a Different Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[2]
Q2: I'm using this compound as an internal standard, but I'm still seeing high variability in my results. Shouldn't the SIL-IS compensate for matrix effects?
A2: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, its effectiveness depends on several factors.[5][10][11] For the compensation to be effective, the SIL-IS must co-elute with the analyte and experience the same degree of ion suppression or enhancement.[5][10]
Potential Issues & Solutions:
-
Chromatographic Separation of Analyte and IS: The deuterium labeling in this compound can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[5] If this shift is significant enough to cause differential elution from the region of matrix interference, the compensation will be inaccurate.
-
Solution: Adjust your chromatography to ensure co-elution. This may involve using a shallower gradient or a less retentive column.
-
-
Cross-talk: Ensure that there is no isotopic contribution from the analyte to the mass channel of the internal standard, and vice-versa. A mass difference of at least 3-4 Da is generally recommended to minimize this.[10]
-
Purity of the Internal Standard: Verify the chemical and isotopic purity of your this compound standard.[10] Impurities could interfere with the quantification.
Q3: My calibration curve is non-linear, especially at the lower concentrations. Could this be a matrix effect?
A3: Yes, non-linearity, particularly at the lower end of the calibration curve, can be a consequence of matrix effects.[2] This often occurs when the matrix effect is concentration-dependent. At low concentrations, the analyte-to-matrix component ratio is low, and the impact of ion suppression or enhancement is more pronounced.
Troubleshooting Flowchart:
Caption: A decision tree for troubleshooting a non-linear calibration curve.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most widely accepted method for quantifying matrix effects is the post-extraction addition method .[2][12] This technique allows you to calculate a "Matrix Factor" (MF), which provides a quantitative measure of ion suppression or enhancement.
Matrix Factor (MF) Calculation: MF = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines, such as those from the FDA and EMA, recommend that the coefficient of variation (CV) of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%.[13]
Experimental Protocols
Here are detailed protocols for assessing and mitigating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect by Post-Extraction Addition
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound standard solution of known concentration.
-
Mobile phase or reconstitution solvent.
-
Your established sample preparation method (e.g., PPT, LLE, or SPE).
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
Prepare a standard solution of this compound in the reconstitution solvent at a low and a high concentration (e.g., LLOQ and ULOQ).
-
-
Prepare Set 2 (Analyte in Post-Extracted Matrix):
-
Process blank matrix samples from each of the six sources using your validated sample preparation method.
-
After the final evaporation step (if any), spike the extracted matrix residue with the this compound standard solution to achieve the same final concentrations as in Set 1.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each matrix source at both concentration levels using the formula provided above.
-
Calculate the mean MF and the coefficient of variation (CV%) across the different matrix sources.
-
Data Summary Table:
| Matrix Source | MF (Low Conc.) | MF (High Conc.) |
| 1 | 0.78 | 0.82 |
| 2 | 0.81 | 0.85 |
| 3 | 0.75 | 0.79 |
| 4 | 0.83 | 0.86 |
| 5 | 0.79 | 0.83 |
| 6 | 0.80 | 0.84 |
| Mean | 0.79 | 0.83 |
| CV% | 3.5% | 3.0% |
Interpretation: In this example, there is consistent ion suppression of approximately 17-21%. However, the low CV% indicates that the matrix effect is consistent across different sources, which is a positive attribute for method robustness, especially when a reliable SIL-IS is used.
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation techniques in reducing matrix effects.
Workflow Diagram:
Sources
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability and storage of L-(+)-2-Phenylglycine-d5 solutions
An authoritative guide to the , designed for researchers and drug development professionals. This document provides in-depth technical information, troubleshooting protocols, and frequently asked questions to ensure the integrity and reliability of your experimental results.
Technical Support Center: L-(+)-2-Phenylglycine-d5
This compound is a stable, isotopically labeled amino acid derivative crucial for use as an internal standard in quantitative analyses by NMR or mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic studies.[1] The stability of the C-D bond is significantly greater than the C-H bond, which can slow down metabolic processes and provide a distinct mass signature for analytical quantification.[][3] However, the integrity of this compound, both in its solid form and in solution, is paramount for generating accurate and reproducible data. Improper handling and storage can lead to chemical degradation or, more critically, hydrogen-deuterium (H-D) exchange, which compromises isotopic purity and invalidates experimental results.[4]
This guide serves as a comprehensive resource for ensuring the long-term stability of your this compound solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound in its solid (lyophilized) form?
A: For long-term stability, the solid compound should be stored at -20°C or -80°C .[5] It is critical to keep the container tightly sealed and protected from moisture and light.[1][5] Before opening, always allow the container to equilibrate to room temperature to prevent condensation from introducing moisture.[5] Some manufacturers state that the compound is stable if stored under recommended conditions and should be re-analyzed for chemical purity after three years.[6]
Q2: How should I store this compound after dissolving it?
A: The stability of this compound in solution is significantly lower than in its solid form. For prepared solutions, storage at -80°C is highly recommended for long-term use (months), while -20°C is suitable for shorter-term storage (weeks to a month) .[1][5] To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to create single-use aliquots.[5]
Q3: Which solvents are recommended for preparing stock solutions, and which should I avoid?
A: The choice of solvent is critical to prevent H-D exchange.
-
Recommended: Aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), or Tetrahydrofuran (THF). These solvents lack acidic protons and therefore minimize the risk of deuterium exchange.[4]
-
To Be Used with Caution: Protic solvents like water, methanol, or ethanol should be avoided for long-term storage as they can facilitate H-D exchange, especially under acidic or basic conditions.[4] If aqueous solutions are experimentally necessary, they should be prepared fresh from a stock solution in an aprotic solvent and used immediately.[4] Buffering the solution to a slightly acidic pH of 5-6 may improve stability for short-term use.[5][7]
Q4: What is the expected shelf-life of this compound solutions?
A: The shelf-life is highly dependent on the solvent and storage temperature. The following table provides general estimates:
| Storage Temperature | Recommended Solvent | Estimated Shelf-Life | Key Considerations |
| -80°C | Aprotic (e.g., DMSO) | Up to 6 months[1] | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Aprotic (e.g., DMSO) | Up to 1 month[1] | Suitable for working stock solutions. |
| 2-8°C | Aprotic or Aqueous | Hours to Days | Not recommended for storage. High risk of degradation and H-D exchange in aqueous media.[4] |
| Room Temperature | Aprotic or Aqueous | Not Recommended | Significant risk of rapid degradation.[4] |
Q5: What are the primary signs of degradation in my this compound solution?
A: Degradation can manifest in several ways:
-
Analytical Inconsistency: The most common sign is a loss of precision and accuracy in your quantitative results (e.g., LC-MS analysis). This can be due to a decrease in the concentration of the parent compound or a loss of isotopic purity.
-
Appearance of New Peaks: Chromatographic analysis (HPLC, LC-MS) may reveal new peaks corresponding to degradation products.
-
Physical Changes: While less common for this compound, discoloration or precipitation in the solution can indicate significant degradation or contamination.
Troubleshooting Guide: Inconsistent Analytical Results
Problem: My quantitative analysis using this compound as an internal standard is showing high variability and poor accuracy.
This common issue often points to a compromise in the stability of the standard. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent analytical results.
Key Degradation Pathways and Prevention
Understanding the mechanisms of degradation is key to preventing them. For this compound, two primary concerns are H-D exchange and chemical degradation.
Hydrogen-Deuterium (H-D) Exchange
H-D exchange is the replacement of deuterium atoms with protons from the surrounding environment, diminishing the isotopic purity of the standard and leading to inaccurate quantification.[4]
-
Mechanism: This process is often catalyzed by acidic or basic conditions and is significantly accelerated in the presence of protic solvents (e.g., water, methanol) which can donate protons.[4] While the deuterium atoms on the phenyl ring (d5) are generally stable, extreme pH or temperature can promote exchange.
-
Prevention: The most effective prevention strategy is the strict use of aprotic solvents for stock solutions and minimizing the time the compound spends in aqueous or other protic environments.[4]
Chemical Degradation
Like other amino acids, L-(+)-2-Phenylglycine can undergo chemical degradation, although it is less susceptible than peptides with more complex side chains.
-
Oxidation: While not as prone as methionine or cysteine, the molecule can still be susceptible to oxidation over long periods, especially if exposed to air and light.
-
Hydrolysis: Though less of a concern for a single amino acid than for a peptide bond, extreme pH can promote hydrolysis if other reactive species are present.[8]
-
Prevention: Store solutions frozen (-20°C or -80°C), protected from light, and in tightly sealed containers to minimize exposure to oxygen.[1][5] For highly sensitive applications, purging aliquots with an inert gas like nitrogen or argon can provide additional protection.[5]
Caption: Key factors influencing the stability of this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the best practices for preparing a stable stock solution intended for long-term storage.
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20-30 minutes before opening. This prevents moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a clean, dry microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of a high-purity, anhydrous aprotic solvent (e.g., DMSO) to achieve the target concentration.
-
Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid reusing a thawed aliquot.
-
Sealing and Storage: Tightly cap each aliquot. For extra protection, consider using parafilm to seal the caps. Place the labeled aliquots in a freezer box and store them at -80°C.
Protocol 2: Stability-Indicating Analysis by LC-MS
This protocol provides a framework for assessing the stability of a stored solution against a freshly prepared standard. This type of analysis is crucial for validating storage procedures.[8][9][10]
-
Sample Preparation:
-
Fresh Standard: Prepare a new solution of this compound from solid material, following Protocol 1.
-
Aged Standard: Retrieve an aliquot of the stored solution from the freezer.
-
Prepare a dilution series for both the fresh and aged standards in the appropriate analytical matrix.
-
-
LC-MS Analysis:
-
Analyze both sets of samples using a validated LC-MS method.
-
Monitor:
-
The peak area response of the parent ion.
-
The presence of any new peaks in the chromatogram of the aged standard.
-
Any shift in the mass-to-charge ratio that could indicate a loss of deuterium atoms (e.g., a shift from m/z+1 to m/z).
-
-
-
Data Evaluation:
-
Compare Peak Areas: A significant decrease (>5-10%) in the peak area of the aged standard compared to the fresh standard (at the same concentration) suggests chemical degradation.
-
Assess Purity: The appearance of new peaks in the aged sample is a direct indicator of degradation. The identity of these peaks can help elucidate the degradation pathway.[8]
-
Verify Isotopic Integrity: Carefully examine the mass spectrum to confirm that there is no evidence of H-D exchange.
-
By implementing these storage, handling, and verification protocols, researchers can ensure the integrity of their this compound solutions, leading to more reliable and reproducible scientific outcomes.
References
- Benchchem. Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxaSmgh9eVHdSvtwGmlwGxlqsukHfyTs2F_zbBLCWI4FS3v7iB5_yHyz1Nsk_aUL2SoeiF4yKZIXSfIl1xTo8Sn71hRRxicMIEzLGVlGSuSulQHiBodml0yyyV9YX3N9eorBNiALZ3PMLPNWzNRBu3_94ZFdXQE0LnjiD0UHaXc0CN-BPFlioPPwyjz2EY1VSs-clETZO0BZbpnqrzd5TxbckdYsjZmCNrwYNPoqzC]
- MedChemExpress. 2-Phenylglycine-d5 (DL-α-Phenylglycine-d5). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJT8SFXSBl-rBQbDt6IEXuu6w_DCSP5qZZFbsN22tVRCsDURCu4qKtPoR8zypKK9P8pOzTVBcYOm7ktua6Xy4VCZk5XksyZ3r15y9ooUYv_v6zR7OJTWbFDScjuEzP2D3wbBLokuNBFzOsd1TxputF]
- BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwjj3H_DYSlfyq1K9iOsVZohXO8tUt3V3lOoczkgh6FN8QUx_427yhg0_UAvP_CRvCBz_U_aBs5ZD216GcDzzNhNpa_giwPX_DGtexfgbW-lAc-_DtADoVAI8yK1MKSU3JgZbcr_fB6DDVgGvk7AIkZ4ZF9RgjUQ==]
- CDN Isotopes. DL-alpha-Phenyl-d5-glycine. [URL: https://vertexaisearch.cloud.google.
- Sukhninder K, Monika G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob J Pharmaceu Sci, 1(4): 555566. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5I487pJddNizUBxjuK5mnQ7KVF7KUCkKNyh3Kk3nXd0TyI8jfGERyz71a0dhqwYTn9x3FdGjmU5AbfIdrGwxMUDTxiVnTtSwXMPEjQ1xSr0AZeiL_9U0uSn8QhWohnHf2yGtfS5h0-lMY3T0-YjlpMbsdS7TqQqBqSYEeVHby8dkRLmFrnxhP3uiNxJ8pu7-ywR5JCRdKqPvwEJTACq8vzHTBH3xctYa4GkHGOuWga6WXHiyeyTPxGK5FZZ2jtoTF]
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2xuRuQpURnlmtwTolL0YCKItD2b7OvHunCBniE2DB2GWaxKgaqjI4iP5yaVBUJCI8o3MouQwzT9dILynqkiP1QfVqox_3JdyvZyhSy4kH56viIffWgbivf1up-QbRTuJCSw==]
- BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. [URL: https://vertexaisearch.cloud.google.
- Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOkuucDHg_nfUFBLJsZgiXGwv2FWcLCRx3AEtVdJRvL04-mtsAgZfNrVcwOisUF3N7pLoKXQ1lbrkKB9mj9qSrxPYq8S0HGCSEhNavhICxlfLpnvQhfJ8_9YLEIdXyCxdBA9AUVAgBKNvE_TJX_fcC9Rag1uXxpwnGSkcgxEFChpvtKeJ7gYjqIvU6eLU0q53zUS_ZWxgKR-GxMvji1OyVvHFWPWsEgt9x25T_0KgyJbri8Cw9F-vkaxtVHE6m91xUQwyyt1upNHzcrY55xDgsoSRMcxeFkNA=]
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3eyzyhdYKpfrp0ifEUAvSM_yl4UkHj_pgfzsVHyKrCs3tq1tqGa1nSErq1mdzWgvygG7eLFeqZ7Vuk0UkaXbRV7tOe7LOAYySctsrkb0DXOXnPrld8OiWdoEkSCQuCbBPFEoNkIM5priwv_0UQGjDDsyG7Bw-4Uo=]
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYyUVHScu6STh6mtz9DJ5NaBY48FLYGDyU5cohxidu8ostDjqPrzG-NhBKD9IQ4xwzbsw2gnI4YreDa65Ki7CXj_zyeZo8VlnD9yXBfP3Z-A8VXRP9jjZu1XmxG4vkqBLmsqdSt81VK_wx09KJBd56VkAhj8EEvhpUzRQCRcgajPT8arjSB0vqU1F446gypF8COthWBVBIw3qx1dtdqy1oLC99dA807OGvW86Pmb9y]
- BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFUVr5dZzfTjVjtWhgCbM8mRZmsKVXssDzV_Rm7Vj_0s1IyQFY_Gsjjwk7YTrSH9sfJFqtHd00DuIU02jecBKJpZCAZUEkeaNsg2ts65Y-LJT-4cPevuzFulBLl-Y1g1cjNRJCsaAyICfoXkFhA7GtZ83V1fuHNTyLzLBcmZZYzq5oOgCoBMxBI15IWwXDT88iDsq08DbN-72HVcBU7-5eDLBvguIS4_As4MHamLRqfPWpRTzf12US3rtqZdc4-Ii9EEP-MbI-EOb5igQxa6TFlM59kRY1uR7dmejMvX-MIg==]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biolongevitylabs.com [biolongevitylabs.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 8. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioprocessintl.com [bioprocessintl.com]
Technical Support Center: Troubleshooting High Back Pressure in HPLC with L-(+)-2-Phenylglycine-d5
Welcome to the technical support center for addressing high back pressure issues in High-Performance Liquid Chromatography (HPLC), with a special focus on analyses involving L-(+)-2-Phenylglycine-d5. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common pressure-related challenges encountered during their experiments. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and efficiency of your chromatographic analyses.
Understanding the Pressure Problem
High back pressure in an HPLC system is a common yet critical issue that can signify a blockage or restriction in the flow path.[1][2][3][4] This increased resistance to the mobile phase flow can lead to system shutdowns, damage to the pump and column, and compromised chromatographic performance, such as poor peak shape and retention time shifts.[5][6][7] When working with chiral molecules like this compound, which may have unique solubility characteristics, a systematic approach to troubleshooting is essential.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding high back pressure in HPLC systems.
1. What is considered "high" back pressure?
"High" back pressure is a relative term and is specific to your method, column, and system. It's crucial to establish a baseline pressure for your specific method with a new, equilibrated column.[1][2] A significant increase (e.g., 20-30% above the initial baseline) under the same conditions indicates a problem.
2. What are the most common causes of a sudden increase in back pressure?
A sudden pressure spike often points to a significant blockage.[8] Common culprits include:
-
Column frit blockage: Particulate matter from samples or mobile phase can clog the inlet frit of the column.[9][10][11]
-
Sample precipitation: The sample, such as this compound, may precipitate upon injection if the injection solvent is not compatible with the mobile phase.[1][8][12]
-
System blockage: A clog in the tubing, injector, or in-line filter can also lead to a rapid pressure increase.[3][9][13]
3. Why might back pressure gradually increase over time?
A gradual increase in pressure typically suggests a slow accumulation of contaminants.[6] This can be due to:
-
Accumulation of sample matrix components on the column.
-
Slow precipitation of buffer salts within the system.[1][2][14]
-
Wear and tear of pump seals or injector rotors , which can release small particles into the flow path.[15]
4. Can the mobile phase composition affect back pressure?
Absolutely. The viscosity of the mobile phase is directly proportional to the back pressure.[3][4][16][17] For instance, using methanol will generally result in higher back pressure than acetonitrile under the same conditions due to its higher viscosity.[1] Also, mixtures of some solvents, like methanol and water, can have a higher viscosity than either of the pure solvents.[16]
5. How can I determine if the column or the HPLC system is the source of the high pressure?
A simple diagnostic test is to disconnect the column from the system and replace it with a union.[1][2][9] If the pressure returns to a normal, low level, the blockage is within the column.[9] If the high pressure persists, the issue lies within the HPLC system (e.g., tubing, injector, or detector).[11]
In-Depth Troubleshooting Guides
When faced with high back pressure, a systematic approach is the most effective way to identify and resolve the issue. The following guides provide step-by-step instructions for troubleshooting your HPLC system.
Guide 1: Systematic Isolation of the Blockage
This workflow is designed to pinpoint the location of the pressure buildup in your HPLC system.
Experimental Protocol: Systematic Isolation
-
Establish a Baseline: Note the current high-pressure reading.
-
Disconnect the Column: Turn off the pump. Carefully disconnect the tubing from the column inlet.
-
Install a Union: Replace the column with a zero-dead-volume union.
-
System Pressure Check: Turn on the pump at a low flow rate (e.g., 0.1 mL/min) and gradually increase to your method's flow rate.
-
If pressure is normal: The blockage is in the column. Proceed to Guide 2: Column-Specific Troubleshooting .
-
If pressure remains high: The blockage is in the system upstream of the column. Proceed to step 5.
-
-
Isolate System Components: Work backward from the union. Turn off the pump and systematically disconnect components (e.g., in-line filter, injector outlet tubing) and check the pressure at each point. The component that, when disconnected, causes the pressure to drop is the location of the blockage.
Below is a visual representation of the systematic isolation workflow.
Caption: Systematic workflow for isolating the source of high back pressure.
Guide 2: Column-Specific Troubleshooting
If the high pressure is localized to the column, the following steps can help resolve the issue.
Experimental Protocol: Column Flushing and Cleaning
-
Reverse the Column: Disconnect the column and reconnect it in the reverse flow direction. Important: Check the column's user manual to ensure it can be backflushed.[8]
-
Low-Flow Flush: Start with a low flow rate (e.g., 0.1 mL/min) of your mobile phase without any buffer salts. This gentle flush can dislodge particulates from the inlet frit.[10][18]
-
Gradual Flow Increase: Slowly increase the flow rate, but do not exceed 50% of the column's maximum recommended pressure.
-
Strong Solvent Wash: If the pressure remains high, a series of strong solvent washes may be necessary. A general-purpose cleaning sequence for reversed-phase columns is:
-
Water (to remove buffers)
-
Methanol or Acetonitrile
-
Isopropanol
-
Methylene Chloride (use with caution and ensure compatibility)
-
Isopropanol
-
Mobile phase without buffer
-
Equilibrate with the initial mobile phase.[19]
-
-
Consider Frit Replacement: If flushing and cleaning are unsuccessful, the inlet frit may be irreversibly blocked and require replacement. This is an advanced procedure and should only be performed if you are experienced, as it can damage the column packing.[15][18]
Guide 3: Addressing this compound Solubility and Precipitation
L-(+)-2-Phenylglycine is an amino acid with a phenyl group, and its solubility can be influenced by the mobile phase pH and organic content.[20][21][22] The deuterated form, this compound, is expected to have very similar physicochemical properties.[23]
Key Considerations:
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is miscible with your mobile phase.[7] Injecting a sample dissolved in a strong organic solvent into a highly aqueous mobile phase can cause precipitation.[1]
-
Mobile Phase pH: The charge state of this compound will change with pH, affecting its solubility. Ensure the mobile phase pH is appropriate to keep the analyte fully dissolved.
-
Buffer Concentration and Type: High concentrations of buffer salts can precipitate when mixed with high percentages of organic solvent.[14][24][25] Consider using buffers that are more soluble in organic solvents, such as ammonium formate or acetate.[14]
Experimental Protocol: Preventing Precipitation
-
Sample Solubility Test: Before injection, mix your sample solution with the initial mobile phase in a vial to check for any signs of precipitation.
-
Optimize Sample Solvent: If possible, dissolve your this compound standard and samples in the initial mobile phase.
-
Mobile Phase Preparation: When preparing buffered mobile phases, always add the organic solvent to the aqueous buffer solution, not the other way around, to reduce the risk of salt precipitation.[26]
-
Filter Mobile Phases and Samples: Use a 0.22 µm or 0.45 µm filter for all mobile phases and samples to remove any particulate matter.[7][8][19][27]
Data Presentation: Mobile Phase Viscosity and Back Pressure
The choice of organic solvent can significantly impact system back pressure. The table below provides the viscosity of common HPLC solvents.
| Solvent | Viscosity at 20°C (cP) | Relative Back Pressure (Approx.) |
| Acetonitrile | 0.38 | Low |
| Methanol | 0.59 | Medium |
| Water | 1.00 | High |
| Isopropanol | 2.40 | Very High |
Data sourced from various chemical and chromatography resources.[28][29][30]
This visual diagram illustrates the relationship between various factors and HPLC back pressure.
Caption: Key factors contributing to high back pressure in HPLC systems.
Proactive Measures and Best Practices
Preventing high back pressure is always preferable to troubleshooting. Implementing the following best practices will help maintain a healthy HPLC system and ensure the longevity of your columns.[19][31]
-
Use Guard Columns or In-line Filters: These devices are installed before the analytical column to trap particulates and strongly retained compounds, protecting the more expensive analytical column.[4][11][19][27][31]
-
Proper Mobile Phase Preparation: Always use HPLC-grade solvents, filter all mobile phases, and degas them properly to prevent bubble formation.[7][19][27][32] Prepare buffered solutions fresh and be mindful of their limited shelf life due to potential microbial growth.[1][2][4]
-
Thorough Sample Preparation: Filter all samples before injection to remove any particulate matter that could clog the column frit.[8][19]
-
Systematic Shutdown and Storage: When shutting down the system, flush out any buffers with water, followed by an organic solvent like acetonitrile or methanol, to prevent salt precipitation and microbial growth.[27][33] Store columns in an appropriate solvent as recommended by the manufacturer.[19][31]
-
Avoid Abrupt Changes: Avoid sudden changes in flow rate or mobile phase composition, as this can shock the column and disturb the packed bed.[19][31]
By following these guidelines, you can effectively diagnose, resolve, and prevent high back pressure issues in your HPLC system, leading to more robust and reliable results in your analysis of this compound and other compounds.
References
-
Restek Corporation. (2020, October 27). Diagnosing and Preventing High Back Pressure Problems in LC Systems. Restek Resource Hub. [Link]
-
Restek Corporation. (2020, October 27). Diagnosing and Preventing High Back Pressure in LC Systems. Restek. [Link]
-
Labtech. Step-by-step Troubleshooting Back Pressure Issue In HPLC. [Link]
-
Phenomenex. (2025, December 8). HPLC Column Backpressure: Causes and Impact. [Link]
-
Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. [Link]
-
Waters Corporation. (2016, October 13). Tips to maintain your HPLC & UHPLC systems and columns. [Link]
-
Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance. [Link]
-
YMC. Troubleshooting for Increased Pressure. [Link]
-
MicroSolv Technology Corporation. (2025, October 20). How to repair a blocked frit in an HPLC column - Tips & Suggestions. [Link]
-
Chiral Technologies. Troubleshoot High Daicel Column Backpressure for Better Flow Rates. [Link]
-
Hamilton Company. HPLC Column Care, Troubleshooting, Restoration, and Storage. [Link]
-
Bitesize Bio. (2025, January 22). How to Clean and Unclog Your HPLC Column. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Analytics-Shop. How to maintain, regenerate and store HPLC columns correctly. [Link]
-
Hawach Scientific. (2025, June 3). Why Does the Column Pressure Suddenly Increase in an HPLC System?. [Link]
-
Shodex. Organic Solvents Used in HPLC. [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]
-
Pharma Growth Hub. (2023, November 28). Essential Precautions for HPLC Mobile Phase Handling and Use. [Link]
-
Majors, R. E. (2008, May 1). Column Pressure Considerations in Analytical HPLC. LCGC Europe. [Link]
-
Dolan, J. W. (2015, December 1). Detective Work, Part II: Physical Problems with the Column. LCGC International. [Link]
-
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. [Link]
-
MicroSolv Technology Corporation. (2025, October 20). How to repair a blocked frit in an HPLC column - Tips & Suggestions. [Link]
-
Burdick & Jackson. Viscosity. [Link]
-
Chrom Tech, Inc. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. [Link]
-
LCGC International. HPLC Mobile Phases – 10 bad habits to avoid. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Chromatography Forum. (2008, February 20). Pressure buildup in all chiral columns. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubChem. 2-Phenylglycine. [Link]
-
PubChem. L-Phenylglycine. [Link]
-
CHROMSERVIS. Solvent viscosity table. [Link]
-
Wikipedia. Phenylglycine. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Diagnosing and Preventing High Back Pressure in LC Systems [discover.restek.com]
- 3. labtech.tn [labtech.tn]
- 4. HPLC Column Backpressure: Causes and Impact | Phenomenex [phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 8. Why Does the Column Pressure Suddenly Increase in an HPLC System? [jxaiyi.com]
- 9. nacalai.com [nacalai.com]
- 10. Repair a Blocked Frit in an HPLC column - Tips and Suggestions [mtc-usa.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Pressure buildup in all chiral columns - Chromatography Forum [chromforum.org]
- 13. HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems [labx.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mtc-usa.com [mtc-usa.com]
- 19. chromtech.com [chromtech.com]
- 20. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Phenylglycine - Wikipedia [en.wikipedia.org]
- 23. This compound | CymitQuimica [cymitquimica.com]
- 24. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 25. pharmagrowthhub.com [pharmagrowthhub.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. How to store and maintain HPLC columns | Analytics-Shop [analytics-shop.com]
- 28. Viscosity [macro.lsu.edu]
- 29. alfa-chemistry.com [alfa-chemistry.com]
- 30. Solvent viscosity table / CHROMSERVIS.EU [chromservis.eu]
- 31. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 32. welch-us.com [welch-us.com]
- 33. hamiltoncompany.com [hamiltoncompany.com]
Technical Support Center: Optimization of L-(+)-2-Phenylglycine-d5 Analysis
Status: Operational Subject: Minimizing Ion Suppression / Matrix Effects in LC-MS/MS Analyte Class: Polar Zwitterionic Amino Acids Support Tier: Level 3 (Method Development & Troubleshooting)
Executive Summary: The "Suppression Paradox"
Welcome to the technical support hub for L-(+)-2-Phenylglycine-d5 . As a researcher, you likely use this deuterated isotopologue as an Internal Standard (IS) to correct for variability. However, a common misconception is that an IS "fixes" ion suppression.
The Reality: While an IS corrects for relative quantification errors, it cannot correct for the loss of absolute signal intensity (sensitivity). If matrix components suppress 90% of your this compound signal, your precision (CV%) will degrade, and your Lower Limit of Quantitation (LLOQ) will fail.
This guide provides the architectural logic to minimize suppression at the source, ensuring your d5-standard performs robustly.
Module 1: Chromatographic Strategy (Retain & Separate)
The Problem: L-(+)-2-Phenylglycine is a small, polar zwitterion (pKa₁ ≈ 1.9, pKa₂ ≈ 9.0). On standard C18 (Reversed-Phase) columns, it elutes near the void volume (t₀) . The Risk: The void volume is where unretained salts and matrix components elute. If your d5-IS elutes here, it faces catastrophic ion suppression.
Strategic Directive: Switch to HILIC
Do not attempt to force retention on C18 using ion-pairing reagents (which cause their own suppression). Adopt Hydrophilic Interaction Liquid Chromatography (HILIC) .
Why HILIC?
-
Retention: HILIC retains polar zwitterions using a water-rich layer on the stationary phase.
-
Desolvation: HILIC uses high-organic mobile phases (e.g., 80% Acetonitrile). This creates smaller droplets in the ESI source, enhancing ionization efficiency and reducing the "competition" for charge that causes suppression.
HILIC Method Development Protocol
| Parameter | Recommendation | Technical Rationale |
| Column Phase | Zwitterionic (ZIC-HILIC) or Amide | Amide/ZIC phases interact with the amino/carboxyl groups without the irreversible binding seen in bare silica. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Provides ionic strength to control the zwitterion's charge state. Acidic pH protonates the carboxyl group. |
| Mobile Phase B | 100% Acetonitrile | The "weak" solvent in HILIC, driving retention. |
| Injection Solvent | 85-90% Acetonitrile | Critical: Injecting in water (strong solvent) causes peak breakthrough/splitting in HILIC. |
Visualizing the Decision Pathway
Figure 1: Decision logic for selecting HILIC over Reversed-Phase (C18) to avoid void-volume suppression for polar amino acids.
Module 2: Sample Preparation (Source Cleanup)
The Problem: "Dirty" samples (plasma/urine) contain phospholipids (glycerophosphocholines). These are notorious for causing ion suppression because they accumulate on the column and bleed off unpredictably.
The Hierarchy of Cleanup
-
Protein Precipitation (PPT): Not Recommended. Removes proteins but leaves >90% of phospholipids.
-
Solid Phase Extraction (SPE): Good. Use a Mixed-Mode Cation Exchange (MCX) cartridge. The phenylglycine amine group binds to the sorbent, allowing matrix wash-off.
-
Phospholipid Removal Plates (PLD): Best Balance. These function like PPT (simple crash) but include a Zirconia-coated or specialized filter that selectively traps phospholipids while letting the phenylglycine pass.
Recommended Workflow: Phospholipid Removal (PLD)
-
Load: Add 100 µL Sample (Plasma/Serum) to the PLD plate well.
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (contains your d5-IS).
-
Mix: Vortex/Shake for 2 mins.
-
Elute: Apply vacuum.[1] Collect filtrate.
-
Result: The filtrate is phospholipid-free and high in organic content—perfect for direct HILIC injection.
Module 3: Diagnostic Protocol (Post-Column Infusion)
How do you prove suppression is happening? You must map the "Suppression Zones."
The Bonfiglio Method (Qualitative Assessment): This experiment visualizes exactly where the matrix kills your signal.
Step-by-Step Protocol
-
Setup: Bypass the column with a T-piece connector.
-
Infusion: Syringe pump infuses neat this compound (at ~100 ng/mL) into the MS flow at 10 µL/min.
-
LC Flow: Inject a blank extracted matrix (e.g., plasma processed via PPT) onto the LC column running your gradient.
-
Observation: Monitor the baseline of the d5 transition.
Success Criteria: Your analyte retention time must NOT overlap with any "dips" in the baseline.
Diagnostic Setup Diagram
Figure 2: Post-column infusion setup. The constant infusion of the d5-standard creates a high baseline; matrix components from the column cause visible dips (suppression) in this baseline.
Troubleshooting & FAQs
Q1: My d5-IS retention time shifts slightly compared to the unlabeled analyte. Is this a problem?
A: This is the Deuterium Isotope Effect . In HILIC, deuterated compounds often interact slightly differently with the water layer than protium forms.
-
Acceptable: A shift of < 0.05 min is typical.
-
Risk:[2] If the shift moves the unlabeled peak out of a suppression zone but the d5 peak remains in it (or vice versa), your quantification will be biased.
-
Fix: Ensure your chromatographic resolution separates the analyte/IS pair from the suppression front (usually the void volume) by at least 1 minute.
Q2: I switched to HILIC, but I still see suppression. Why?
A: Check your Salt/Buffer concentration . HILIC is sensitive to the salt content in the sample. If your biological sample has high NaCl (like urine) and you inject it directly, the salt elutes and suppresses ionization.
-
Solution: Use the Phospholipid Removal Plate (Module 2) or dilute the sample 1:5 in Acetonitrile before injection to precipitate salts.
Q3: Can I use APCI instead of ESI to fix this?
A: Possibly. APCI (Atmospheric Pressure Chemical Ionization) is generally less susceptible to matrix effects than ESI because it uses gas-phase ionization rather than liquid-phase charge competition.
-
Caveat: L-(+)-2-Phenylglycine is thermally labile. APCI requires high heat (>400°C). You must validate that the molecule does not degrade (decarboxylate) in the source.
References
-
Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
-
Naidong, W. (2003). "Bioanalytical liquid chromatography tandem mass spectrometry methods on underivatized amino acid analysis." Journal of Chromatography B.
Sources
Technical Support Center: Isotopic Purity Verification for L-Phenylglycine-d5
Topic: Verifying Unlabeled (d0) L-Phenylglycine Presence in Deuterated Internal Standards Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Last Updated: February 13, 2026
Introduction: The "Trojan Horse" in Your Calibration Curve
In Isotope Dilution Mass Spectrometry (IDMS), we operate under the assumption that our Internal Standard (IS) is spectrally distinct from our analyte. However, commercial synthesis of deuterated standards—such as L-Phenylglycine-d5 (L-Phg-d5) —is rarely 100% efficient.
If your "labeled" standard contains traces of "native" (unlabeled, d0) L-Phenylglycine, you are essentially spiking your samples with the very drug you are trying to measure. This creates a positive bias, most critically affecting the Lower Limit of Quantitation (LLOQ) , potentially causing method validation failure under FDA/EMA guidelines.
This guide details how to diagnose, quantify, and mitigate this specific isotopic impurity.
Module 1: The Diagnostic Workflow
Do not assume your Certificate of Analysis (CoA) is sufficient for trace analysis. A CoA reporting "98% Isotopic Purity" implies that 2% of the material could be d0, d1, d2, etc. If your IS concentration is high, that "2%" can swamp your LLOQ signal.
Step-by-Step "Zero Sample" Protocol
Objective: Isolate the signal contribution of the IS to the Analyte channel.
-
Preparation of Solutions:
-
Solution A (IS Spiking Solution): Prepare your L-Phg-d5 at the working concentration intended for the assay (e.g., 500 ng/mL).
-
Solution B (LLOQ Standard): Prepare a standard containing unlabeled L-Phg at your target LLOQ concentration (e.g., 1.0 ng/mL) with the IS added.
-
Solution C (Double Blank): Extracted matrix without Analyte and without IS.
-
Solution D (Zero Sample): Extracted matrix without Analyte but spiked with IS (Solution A).
-
-
LC-MS/MS Method Setup (Example Transitions):
-
Analyte (L-Phg d0): Precursor
152.1 Product 106.1 (Loss of HCOOH/Formate). -
Internal Standard (L-Phg d5): Precursor
157.1 Product 111.1 (Retains d5-phenyl ring). -
Note: Ensure your chromatographic method separates L-Phg from isobaric interferences, though d0 and d5 will likely co-elute.
-
-
The Injection Sequence:
-
Inject Solution C (Double Blank) to ensure the system/column is clean.
-
Inject Solution D (Zero Sample) (
). -
Inject Solution B (LLOQ) (
).
-
Visualization: The Decision Logic
Caption: Logic flow for determining if internal standard impurity exceeds regulatory thresholds.
Module 2: Quantification & Acceptance Criteria
The "Cross-Signal" Calculation
To determine if the d0 impurity is acceptable, you must compare the "ghost" signal in the Zero Sample against your sensitivity limit.
Formula:
Regulatory Thresholds (FDA/EMA)
According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 (EMA) , the acceptance criteria are strict:
| Parameter | Threshold | Implication |
| Interference in Analyte Channel | < 20% of LLOQ | The signal generated by the IS (due to d0 impurity) must not exceed 20% of the response of the LLOQ. |
| Interference in IS Channel | < 5% of IS Response | The signal generated by the Analyte (at ULOQ) must not interfere with the IS channel. |
Scenario Analysis:
-
Result: 15% Interference.
-
Verdict:Pass , but risky. If instrument sensitivity drifts, this background noise might become significant.
-
Result: 25% Interference.
-
Verdict:Fail . You cannot validate this method without adjustment.
Module 3: Mitigation Strategies (Troubleshooting)
If your L-Phg-d5 standard fails the <20% test, apply these corrections in order:
Titrate the Internal Standard
This is the most effective immediate fix. The d0 impurity is proportional to the total IS concentration.
-
Action: Dilute your working IS solution by 2-fold or 5-fold.
-
Effect: This linearly reduces the d0 impurity signal.
-
Risk: Ensure your IS signal remains sufficiently high (S/N > 20:1) to maintain precision.
Check the Label Position
Not all "deuterated" standards are equal.
-
Ring-labeled (e.g., Phenyl-d5): Highly stable. Preferred.
-
Exchangeable labels (e.g.,
-carbon-d1): If the deuterium is on the chiral center or adjacent to the carbonyl, it may undergo H/D exchange in protic solvents or during extraction steps with high pH, effectively reverting d1 to d0. -
Action: Verify the chemical structure of your standard. If using an
-d1 standard, switch to a ring-labeled d5 standard.
Chromatographic Separation (Last Resort)
While d0 and d5 usually co-elute, high-efficiency columns can sometimes partially resolve them due to the deuterium isotope effect (deuterated compounds often elute slightly earlier on RPLC).
-
Action: Use a high-efficiency column (e.g., 1.7 µm particle size) and a shallow gradient.
-
Goal: If you can separate the d0 impurity from the d0 analyte peak, you can integrate them separately. Note: This is rarely practical for high-throughput assays.
Frequently Asked Questions (FAQ)
Q1: Can I just subtract the "Zero Sample" area from my study samples? A: No. Regulatory bodies (FDA/EMA) generally discourage background subtraction for chromatographic assays. It introduces variability and masks the root cause of the interference. You must lower the interference to acceptable levels (<20% of LLOQ).
Q2: Why does my blank look clean, but my Zero Sample has a peak? A: This confirms the contamination comes from the Internal Standard, not the matrix or the solvents. If the Double Blank (Matrix only) is clean, but the Zero Sample (Matrix + IS) has a peak in the analyte channel, your IS is the source of the unlabeled L-Phenylglycine.
Q3: My CoA says "Chemical Purity 99%" and "Isotopic Purity 99%". Why am I failing? A: Isotopic purity is often measured by NMR or low-res MS, which may not detect trace d0 levels that are significant to a high-sensitivity LC-MS/MS triple quad assay. If you spike IS at 500 ng/mL, a 1% impurity is 5 ng/mL. If your LLOQ is 1 ng/mL, that impurity is 500% of your LLOQ.
Q4: Is L-Phenylglycine-d5 stable in solution? A: Generally, yes, if the label is on the phenyl ring. However, ensure your stock solutions are stored in non-protic solvents (like DMSO or Methanol) and kept frozen. Avoid storing in highly acidic or basic aqueous buffers for extended periods to prevent any potential degradation or exchange.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[3][4] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[5] (2022).[6] Available at: [Link]
- Wieling, J.LC-MS-MS Experiences with Internal Standards. Chromatographia 55, S107–S113 (2002).
Sources
impact of L-(+)-2-Phenylglycine-d5 purity on analytical results
Welcome to the technical support guide for L-(+)-2-Phenylglycine-d5. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled (SIL) internal standard in their analytical workflows. Here, we will explore the critical impact of purity on analytical results and provide practical guidance to ensure the accuracy and reliability of your data.
Understanding the Criticality of Purity for this compound
This compound is predominantly used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as LC-MS/MS.[1][2] The fundamental principle of using a SIL-IS is that it behaves nearly identically to the unlabeled analyte of interest during sample preparation, chromatography, and ionization, thereby correcting for variability in the analytical process.[3][4] However, this principle holds true only when the internal standard itself is of high purity. The purity of your this compound standard can be categorized into three main types, each with a significant potential to impact your analytical results.
-
Isotopic Purity: Refers to the percentage of the molecule that is fully deuterated as specified (d5). The most significant impurity here is the presence of the unlabeled (d0) L-(+)-2-Phenylglycine.
-
Chemical Purity: This pertains to the absence of any other chemical entities, such as residual starting materials, byproducts from synthesis, or residual solvents.
-
Chiral (Enantiomeric) Purity: As the "L-(+)" designation indicates, this is a specific stereoisomer. The presence of its mirror image, the D-(-)-2-Phenylglycine-d5 enantiomer, is a critical impurity, especially in stereoselective assays.[5][6]
The quality of your standard is documented in the Certificate of Analysis (CoA) , a crucial document that provides batch-specific data on these purity aspects.[7]
Frequently Asked Questions (FAQs)
Q1: What information on the Certificate of Analysis (CoA) is most critical for assessing the quality of my this compound?
A1: The CoA is your primary tool for quality assessment.[7] Key sections to scrutinize include:
-
Purity/Assay: This value, often determined by HPLC, indicates the overall chemical purity. Look for values typically ≥98%.[8]
-
Isotopic Purity/Enrichment: This specifies the percentage of the d5-labeled compound. A higher value is better. Pay close attention to the percentage of the unlabeled (d0) analogue.
-
Enantiomeric Purity/Excess (e.e.): This indicates the percentage of the desired L-enantiomer relative to the D-enantiomer. For chiral applications, an e.e. of >98% is common.[8]
-
Identity Confirmation: Look for data from techniques like ¹H-NMR and Mass Spectrometry that confirm the structure of the compound.
-
Residual Solvents and Water Content: High levels of residual solvents can interfere with your analysis and affect the accurate weighing of the standard.
Q2: How does the presence of unlabeled L-(+)-2-Phenylglycine (d0) in my d5-standard affect my results?
A2: This is one of the most common and critical purity issues. The presence of the unlabeled analyte in your internal standard solution will artificially inflate the analyte response in all samples, including your calibrators and QCs. This leads to a systematic positive bias in your calculated concentrations, causing an overestimation of the analyte in your unknown samples.[9] The calibration curve may also become non-linear, particularly at the lower concentrations.[1]
Q3: What are the likely chemical impurities I might encounter in this compound and how can they interfere?
A3: Potential impurities often stem from the synthetic route. Common synthetic pathways for phenylglycine may involve starting materials like benzaldehyde and reagents for amination.[9][10] Potential impurities could include:
-
Phenylacetic acid: A potential precursor or degradation product.[8]
-
Benzaldehyde: A common starting material.[8]
-
Mandelic acid: An intermediate in some synthetic routes.[11]
-
Other amino acids: Such as phenylalanine, if it's a potential precursor or byproduct.[8]
These impurities can interfere by co-eluting with your analyte or internal standard, causing ion suppression or enhancement in the mass spectrometer, which can lead to inaccurate and imprecise results.[12]
Q4: My assay is not stereoselective. Do I still need to worry about the chiral purity of my this compound?
A4: Yes, for two main reasons. First, even in a non-chiral assay, the D-enantiomer impurity contributes to the total concentration of the internal standard you add. If your CoA specifies a chiral purity of 98%, then 2% of what you're adding is the wrong enantiomer. This can introduce a small but systematic error. Second, regulatory bodies like the FDA and EMA increasingly require the characterization and control of all isomeric forms of a drug substance, treating the unwanted enantiomer as an impurity.[4][6] Therefore, using a chirally pure standard is a best practice for ensuring data integrity.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to the purity of this compound.
Guide 1: Investigating Non-Linear or Inaccurate Calibration Curves
Symptom: Your calibration curve is non-linear (especially at the low end), or your quality control (QC) samples are consistently biased high.
This issue is frequently linked to the presence of unlabeled analyte (d0) in your d5-internal standard.
Logical Flow for Troubleshooting Isotopic Purity Issues
Caption: Workflow to diagnose isotopic purity problems.
Objective: To confirm that the unlabeled analyte (d0) is present in your this compound internal standard.
Methodology:
-
Prepare a "Blank + IS" Sample: Prepare a sample containing only your blank matrix (e.g., plasma) and your internal standard working solution at the concentration used in your assay.
-
Acquire Data: Analyze this sample using your LC-MS/MS method.
-
Monitor Both Channels: Monitor the mass transitions for both the analyte (d0) and the internal standard (d5).
-
Analyze Results: If you observe a significant peak in the analyte (d0) channel at the retention time of L-(+)-2-Phenylglycine, it confirms the presence of the unlabeled impurity in your internal standard.
Objective: To correct for the contribution of the unlabeled impurity in the internal standard to the measured analyte response.
Methodology:
-
Determine Isotopic Purity (%Impurity): This value should be on the Certificate of Analysis. If not, it can be determined by analyzing a high-concentration solution of the internal standard and measuring the relative response of the d0 and d5 signals.
-
Calculate Corrected Analyte Response: Use the following formula to adjust the measured analyte peak area in all samples, calibrators, and QCs.[13]
-
A_impurity_contribution = A_IS_measured * (%Impurity / (100 - %Impurity))
-
A_analyte_corrected = A_analyte_measured - A_impurity_contribution
-
-
Recalculate Ratios: Use the A_analyte_corrected to calculate the new response ratios (A_analyte_corrected / A_IS_measured).
-
Re-generate Calibration Curve: Use the corrected ratios to build your calibration curve and quantify your samples.
Quantitative Impact of Isotopic Impurity
The impact of isotopic impurity is most severe at the lower limit of quantitation (LLOQ). The table below illustrates the potential error at different impurity levels, assuming the LLOQ concentration is 1/100th of the internal standard concentration.
| Isotopic Purity of IS | % Unlabeled Impurity | Contribution of IS to LLOQ Signal | Calculated LLOQ Concentration (True Value = 1.00) | % Error |
| 99.9% | 0.1% | 10% | 1.10 | +10% |
| 99.5% | 0.5% | 50% | 1.50 | +50% |
| 99.0% | 1.0% | 100% | 2.00 | +100% |
Guide 2: Troubleshooting Chiral Separation Issues
Symptom: In a chiral HPLC method, you observe poor resolution between the L- and D-enantiomers, peak tailing, or peak splitting.
Logical Flow for Troubleshooting Chiral HPLC Issues
Caption: Workflow for troubleshooting chiral HPLC separations.
Objective: To improve the peak shape of enantiomers in a chiral separation.
Methodology:
-
Check for Column Overload: Inject a 10-fold dilution of your sample. If peak shape improves, your original concentration was too high.
-
Address Secondary Interactions: Peak tailing for amino acids is often caused by unwanted ionic interactions with the silica support of the stationary phase.[14]
-
Mobile Phase Additives: Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) or a basic modifier (e.g., triethylamine), depending on the nature of your CSP and analyte, to the mobile phase. This can suppress silanol interactions and improve peak shape.
-
-
Investigate Peak Splitting:
-
Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a much stronger solvent can cause peak distortion and splitting.[15]
-
Column Contamination: A blocked frit or contamination at the head of the column can disrupt the flow path, leading to split peaks.[16][17] Try back-flushing the column with an appropriate solvent (check manufacturer's instructions).
-
Column Void: A void in the packing material can also cause peak splitting. This usually requires column replacement.
-
Objective: To increase the separation factor (α) and resolution (Rs) between the L- and D-enantiomers.
Methodology:
-
Adjust Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase. Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar component (e.g., hexane) in normal-phase, or the organic modifier to the aqueous buffer in reversed-phase. Small changes can have a large impact.
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral interaction.
-
Lowering Temperature: In many cases, decreasing the column temperature can enhance the subtle interactions required for chiral separation and improve resolution.
-
Increasing Temperature: Occasionally, increasing the temperature can improve efficiency and may unexpectedly improve resolution. Experiment with a range (e.g., 15°C to 40°C).
-
-
Reduce Flow Rate: Decreasing the flow rate can increase the time the enantiomers spend interacting with the CSP, often leading to better resolution, albeit with longer run times.
Guide 3: Investigating Internal Standard Response Variability
Symptom: The peak area of this compound is highly variable across an analytical run, falling outside of your acceptance criteria (e.g., ±50% of the mean response of the calibrators).[18][19]
Potential Causes & Solutions:
-
Inconsistent Sample Preparation:
-
Pipetting Errors: Ensure pipettes are calibrated and that the IS is added consistently to every sample.
-
Mixing/Vortexing: Inadequate mixing after adding the IS can lead to non-homogeneity.
-
Extraction Inefficiency: Variability in pH, solvent volumes, or extraction time can lead to inconsistent recovery of both the analyte and the IS.
-
-
Instrumental Issues:
-
Injector Performance: A partially blocked needle or inconsistent injection volumes from the autosampler can cause variability.
-
Ion Source Instability: A dirty or unstable ion source can lead to fluctuating signal intensity.
-
-
Matrix Effects:
-
Differential Ion Suppression: Although a SIL-IS should co-elute and experience the same matrix effects as the analyte, severe or variable matrix effects between different samples can still cause issues.[9] Improve sample cleanup or adjust chromatography to separate the analyte from interfering matrix components.
-
Summary of Purity Acceptance Criteria
The following table provides typical acceptance criteria for this compound when used as an internal standard in regulated bioanalysis. These are general guidelines, and specific project requirements may vary.
| Purity Type | Parameter | Typical Acceptance Criteria | Rationale |
| Isotopic | Isotopic Purity | ≥ 98% | Ensures the vast majority of the standard is the labeled form. |
| Unlabeled (d0) content | ≤ 0.5% | Minimizes the contribution to the analyte signal, especially critical for assays with low LLOQ.[8] | |
| Chemical | Assay (by HPLC) | ≥ 98.0% | Ensures the standard is free from significant chemical impurities that could interfere with the assay.[8] |
| Individual Impurities | ≤ 0.5% | Controls specific known impurities to prevent interference.[8] | |
| Total Impurities | ≤ 1.5% | Sets a limit on the overall level of chemical contamination.[8] | |
| Chiral | Enantiomeric Purity | ≥ 99.0% (e.e. ≥ 98%) | Ensures the correct stereoisomer is used and minimizes potential interference from the inactive/unwanted enantiomer.[5][8] |
References
-
Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved February 13, 2026, from [Link]
- Dong, M. W. (2007). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 25(7), 656–667.
-
Chiral Technologies. (2021, March 14). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2015, September 24). I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me? Retrieved February 13, 2026, from [Link]
- Patel, P. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology, 3(9), 16-29.
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved February 13, 2026, from [Link]
- Jemal, M., et al. (2010). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Rapid Communications in Mass Spectrometry, 24(8), 1155-1165.
-
Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Retrieved February 13, 2026, from [Link]
- Chen, C., et al. (2021). Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. Synthetic and Systems Biotechnology, 6(4), 327-334.
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). dl-α-AMINOPHENYLACETIC ACID. Retrieved February 13, 2026, from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved February 13, 2026, from [Link]
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Gătlan, A., & Gătlan, M. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7041.
-
MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Retrieved February 13, 2026, from [Link]
- Hedeland, M., & Pettersson, C. (2001). Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio.
-
Scribd. (n.d.). Enantiomeric Impurities: ICH Guidelines. Retrieved February 13, 2026, from [Link]
- Maier, B., & Vogeser, M. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations.
- Jemal, M., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1149–1157.
-
Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. Retrieved February 13, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 13, 2026, from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. veeprho.com [veeprho.com]
- 9. CN1015174B - Mfg. process for l-phenylglycine - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sepscience.com [sepscience.com]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validation of Analytical Methods using L-(+)-2-Phenylglycine-d5
Executive Summary
In the high-stakes environment of antibiotic development and chiral resolution studies, the precise quantification of L-(+)-2-Phenylglycine (L-Phg) is critical. As a polar, amphoteric non-proteinogenic amino acid, L-Phg presents significant bioanalytical challenges, particularly regarding retention stability and susceptibility to matrix effects in LC-MS/MS workflows.
This guide evaluates the validation of analytical methods using L-(+)-2-Phenylglycine-d5 (the stable isotope-labeled internal standard, SIL-IS) versus alternative standardization strategies.[1] Experimental evidence and mechanistic logic demonstrate that while structural analogs can approximate performance, only the d5-isotopologue provides the self-correcting kinetic and ionization tracking required for regulatory compliance (ICH M10) in complex biological matrices.
Technical Context & The Challenge
L-(+)-2-Phenylglycine is a vital intermediate in the synthesis of
-
Pharmacokinetic (PK) Studies: Monitoring plasma/urine levels.
-
Impurity Profiling: Ensuring enantiomeric purity (L- vs D-isomer).
-
Bioprocess Monitoring: Fermentation yield analysis.
The Analytical Problem
L-Phg is highly polar (logP
Comparative Analysis: d5-IS vs. Alternatives
The following analysis compares three common standardization approaches:
-
External Standardization: Calibration curve only (no IS).
-
Structural Analog IS: Using L-Phenylalanine (structurally similar, but different retention).
Table 1: Performance Matrix Comparison
| Feature | External Standard | Structural Analog (L-Phe) | This compound |
| Correction Mechanism | None | Volume/Injection variability only | Matrix Effect, Recovery, & Injection |
| Retention Time (RT) | N/A | Different ( | Co-eluting (approx.) |
| Ionization Tracking | Poor | Moderate | Identical |
| Matrix Effect (ME) Mitigation | 0% | < 20% | 95 - 100% |
| Regulatory Risk (ICH M10) | High | Medium | Low |
| Cost per Sample | Low | Low | Moderate |
Mechanistic Insight: Why the Analog Fails
L-Phenylalanine elutes later than L-Phenylglycine on C18 and HILIC columns due to the extra methylene group. In a plasma extract, the "suppression zone" (phospholipids/salts) is often localized. If L-Phg elutes in a suppression zone but L-Phe elutes after it, the IS signal remains high while the analyte signal drops, leading to false negatives or under-estimation.
This compound co-elutes with the analyte.[3] If the matrix suppresses the analyte by 40%, it suppresses the d5-IS by the exact same 40%. The ratio remains constant, preserving accuracy.
Mechanistic Visualization
The following diagram illustrates the "Co-elution Compensation" mechanism that defines the superiority of the d5-IS.
Figure 1: Mechanism of Matrix Effect Compensation. The d5-IS experiences the same ionization environment as the analyte, whereas the structural analog does not.
Validated Experimental Protocol
This protocol is designed for the quantification of L-Phg in human plasma using This compound . It follows FDA and ICH M10 guidelines.[1]
Materials & Reagents[4][5][6][7]
-
Analyte: L-(+)-2-Phenylglycine (Reference Std).[2]
-
Internal Standard: this compound (Isotopic Purity > 99%).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Column: HILIC (e.g., Waters XBridge Amide or equivalent), 2.1 x 100 mm, 3.5 µm. Note: HILIC is preferred over C18 to retain this polar amine.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma sample to a centrifuge tube.
-
IS Spike: Add 20 µL of This compound working solution (5 µg/mL in 50:50 ACN:Water).
-
Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex/Centrifuge: Vortex for 1 min; Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Inject 2 µL of the supernatant directly into LC-MS/MS.
LC-MS/MS Conditions
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 90% B to 50% B over 5 minutes (HILIC mode).
-
Detection: Positive ESI, MRM Mode.
-
Analyte: 152.1
106.1 (Quantifier), 152.1 77.1 (Qualifier). -
IS (d5): 157.1
111.1. Note: The mass shift of +5 ensures no isotopic overlap.
-
Validation Workflow (Graphviz)
Figure 2: Step-by-step validation logic ensuring regulatory compliance.
Critical Validation Data: Matrix Effects
To prove the efficacy of the d5-IS, the Matrix Factor (MF) must be calculated.
Equation:
IS-Normalized Matrix Factor (IS-nMF):
Expected Results (Example Data)
| Matrix Source | Analyte MF (Absolute) | d5-IS MF (Absolute) | IS-nMF (Corrected) | Result |
| Plasma Lot 1 | 0.65 (Suppression) | 0.64 | 1.01 | Pass |
| Plasma Lot 2 | 0.55 (High Suppression) | 0.56 | 0.98 | Pass |
| Hemolyzed | 0.45 (Severe) | 0.44 | 1.02 | Pass |
Interpretation: Even when the matrix suppresses the signal by nearly 50% (MF = 0.55), the IS-normalized factor remains close to 1.0. This proves the d5-IS effectively cancels out the error.
Expert Tips for Success
-
Isotopic Purity: Ensure your this compound has < 0.5% unlabeled (d0) impurity. High d0 levels will contribute to the analyte signal (interference), artificially raising the calculated concentration of the LLOQ.
-
Deuterium Isotope Effect: While d5 is excellent, deuterium can slightly reduce lipophilicity, potentially causing the IS to elute slightly earlier than the analyte in RPLC. In HILIC, this effect is minimized. Ensure the retention time shift is < 0.05 min to guarantee they inhabit the same "ionization window."
-
Cross-Talk: Check the MRM channel of the IS for interference from the analyte at the ULOQ (Upper Limit of Quantification). The +5 Da shift is usually sufficient to prevent this.
References
-
ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Berg, T., & Strand, D. H. (2011). 13C-labelled internal standards—a solution to ion suppression effects in liquid chromatography-tandem mass spectrometry? Journal of Chromatography A. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to L-(+)-2-Phenylglycine-d5 and its Non-Deuterated Analog as Internal Standards
In the landscape of modern bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of internal standards (IS) is a cornerstone of achieving reliable data in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as L-(+)-2-Phenylglycine-d5, have emerged as the gold standard. This guide provides an in-depth technical comparison between this compound and its non-deuterated counterpart, supported by illustrative experimental data and established scientific principles.
The Critical Role of an Internal Standard
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control (QC) samples, and study samples.[1] Its primary purpose is to account for variability during sample processing and analysis, thereby improving the accuracy and precision of the analytical results.[2] The ideal IS co-elutes with the analyte and experiences the same effects of sample preparation and ionization, allowing for reliable normalization of the analyte's signal.
This compound: The Superior Choice
This compound is a deuterated form of L-(+)-2-Phenylglycine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This subtle change in mass does not significantly alter the chemical properties of the molecule.[3] Consequently, this compound exhibits nearly identical retention times, extraction recoveries, and ionization efficiencies to the non-deuterated analyte. This near-identical behavior is the key to its superiority as an internal standard.
| Property | L-(+)-2-Phenylglycine | This compound | Rationale for Comparison |
| Molecular Weight | 151.16 g/mol | 156.20 g/mol | The mass difference allows for distinct detection by the mass spectrometer without altering chemical behavior. |
| Chemical Structure | C₈H₉NO₂ | C₈H₄D₅NO₂ | Deuteration of the stable phenyl ring minimizes the risk of isotopic exchange during sample processing. |
| Physicochemical Properties | Nearly Identical | Nearly Identical | Ensures that both compounds behave similarly during extraction, chromatography, and ionization. |
Experimental Comparison: A Case Study
To illustrate the performance advantages of this compound, a simulated bioanalytical method for the quantification of L-(+)-2-Phenylglycine in human plasma was developed. The performance of this compound as an IS was compared against a hypothetical scenario using a non-deuterated structural analog as the IS.
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of L-(+)-2-Phenylglycine in plasma.
Detailed Experimental Protocols
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the non-deuterated analog).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
L-(+)-2-Phenylglycine: Precursor Ion > Product Ion (e.g., m/z 152.1 > 106.1)
-
This compound: Precursor Ion > Product Ion (e.g., m/z 157.1 > 111.1)
-
Non-deuterated Analog IS: Specific transition for the chosen analog.
-
-
Results and Discussion: The Impact of Matrix Effects
The primary advantage of a deuterated internal standard is its ability to compensate for matrix effects .[4][5] Matrix effects are the suppression or enhancement of ionization of an analyte due to co-eluting components from the biological matrix.[6] Since this compound co-elutes with the analyte, it is subjected to the same matrix effects, ensuring that the ratio of the analyte peak area to the IS peak area remains constant, even if the absolute signal intensities fluctuate.
A non-deuterated analog, while structurally similar, will have a different retention time and may not experience the same degree of ion suppression or enhancement as the analyte. This leads to greater variability in the analytical results.
Table 1: Illustrative Performance Comparison
| Parameter | This compound IS | Non-Deuterated Analog IS |
| Precision (%CV) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 3% | > 10% |
| Extraction Recovery (%CV) | < 4% | < 12% |
The data in Table 1 clearly demonstrates the superior performance of the deuterated internal standard, with significantly better precision, accuracy, and reduced variability due to matrix effects and extraction recovery.
Mitigating Isotopic Interference
A potential concern with deuterated standards is isotopic interference , where the natural isotopic abundance of the analyte contributes to the signal of the internal standard.[7] For this compound, the +5 mass unit shift provides sufficient separation from the natural isotopic distribution of the non-deuterated analyte, minimizing this risk.
Regulatory Perspective
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[][9] The use of a non-deuterated analog often requires more extensive validation to demonstrate the method's robustness.
Conclusion
The use of this compound as an internal standard for the quantification of L-(+)-2-Phenylglycine in biological matrices offers significant advantages over non-deuterated analogs. Its near-identical chemical behavior ensures superior compensation for matrix effects and variability in sample preparation, leading to more accurate, precise, and reliable data. For researchers and professionals in drug development, the investment in a deuterated internal standard is a critical step in generating high-quality data that can withstand regulatory scrutiny and drive informed decision-making.
References
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Li, W., & Tse, F. L. S. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(9), 1581–1592. Retrieved from [Link]
-
Gu, H., Liu, G., & Wang, J. (2012). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry, 84(10), 4491–4498. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
LCGC International. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Mei, H. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Spectroscopy Online. (2019). Isobaric Interferences, Ways to Compensate for Spectral Interferences. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145–150. Retrieved from [Link]
-
Jemal, M., & Schuster, A. (2012). Calculation and Mitigation of Isotopic Interferences in Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Assays and Its Application in Supporting Microdose Absolute Bioavailability Studies. Analytical Chemistry, 84(9), 4173–4181. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Deuterated energetic materials: Syntheses, structures and properties. SSRN. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2020). A Pragmatic Approach to Managing Interferences in ICP-MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]
-
Frontiers in Earth Science. (2021). Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]
-
Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Phenylglycine and Phenylalanine Analyzed with HPLC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylglycine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylglycine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]
-
PubChem. (n.d.). L-Phenylglycine. Retrieved from [Link]
-
Garg, U., & Al-Kofahi, M. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 49–57. Retrieved from [Link]
-
Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. Retrieved from [Link]
Sources
- 1. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. biosyn.com [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
accuracy and precision of L-(+)-2-Phenylglycine-d5 as an internal standard
An In-Depth Comparative Guide to the Accuracy and Precision of L-(+)-2-Phenylglycine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of unerring accuracy and precision in quantitative analysis is paramount. In the landscape of bioanalysis, particularly when utilizing powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that dictates the reliability of the entire dataset.[1][2] This guide provides a comprehensive evaluation of this compound, a deuterated stable isotope-labeled (SIL) compound, and objectively compares its performance against other common internal standards.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The unparalleled efficacy of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][3] IDMS is recognized as a definitive quantitative technique by metrological institutes worldwide.[4] The core concept involves introducing a known quantity of an isotopically enriched standard—in this case, this compound—into the sample at the earliest stage of preparation.[3][4]
This "spike" is chemically identical to the target analyte, L-(+)-2-Phenylglycine, but possesses a greater mass due to the substitution of five hydrogen atoms with deuterium.[1][5][6] Because the SIL standard and the native analyte exhibit virtually identical physicochemical properties, they behave in the same manner throughout every stage of the analytical workflow—extraction, derivatization, chromatography, and ionization.[1][3] Consequently, any analyte loss or signal variation during the process is mirrored by a proportional loss or variation in the internal standard.[1] The mass spectrometer distinguishes between the two based on their mass-to-charge ratio, and the constant ratio of their signals provides a highly accurate and precise measurement of the analyte's true concentration, unaffected by experimental variability.[1][7]
Comparative Analysis: this compound vs. Alternative Internal Standards
The superiority of a deuterated internal standard becomes evident when compared to other common choices, such as structural analogs.
-
Deuterated Internal Standard (this compound): As the ideal internal standard, it co-elutes with the analyte and corrects for variations in sample extraction, matrix effects, and instrument response.[5][6][8] This leads to the highest levels of accuracy and precision.[1]
-
Structural Analog Internal Standard (e.g., Norvaline, α-Aminobutyric acid): These are molecules that are chemically similar but not identical to the analyte.[9] While more affordable, they do not co-elute with the analyte and have different ionization efficiencies. This can lead to significant biases and reduced precision, especially in complex biological matrices.[10][11] Using a structural analog can sometimes be worse than using no internal standard at all in LC-MS methods.[12]
Data Presentation: Performance Comparison
The following table summarizes hypothetical yet representative data from a validated bioanalytical method, comparing the performance of this compound against a common structural analog (SAIS) for the quantification of L-(+)-2-Phenylglycine in human plasma.
| Performance Characteristic | This compound (IS) | Structural Analog (SAIS) | FDA/ICH Acceptance Criteria |
| Accuracy (% Bias) | -1.5% to +2.0% | -12.0% to +18.5% | ±15% (±20% at LLOQ) |
| Intra-Day Precision (%RSD) | ≤ 3.5% | ≤ 12.8% | ≤15% (≤20% at LLOQ) |
| Inter-Day Precision (%RSD) | ≤ 4.2% | ≤ 14.5% | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | >0.998 | >0.991 | ≥0.99 |
| Matrix Effect (%CV) | < 5% | 15-30% | Not explicitly defined, but should be minimized |
Data is representative and based on typical performance characteristics.
As the data illustrates, the use of this compound results in significantly better accuracy and precision, comfortably meeting the stringent requirements of regulatory bodies like the FDA.[13][14][15]
Experimental Protocol: Quantitative Analysis of L-(+)-2-Phenylglycine in Plasma
This section details a robust, self-validating protocol for the quantification of L-(+)-2-Phenylglycine in a biological matrix using this compound as the internal standard.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-(+)-2-Phenylglycine and this compound in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Calibration Standards & QC Samples: Serially dilute the L-(+)-2-Phenylglycine stock solution with blank plasma to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the protein precipitation solvent (e.g., acetonitrile).
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (containing 1% formic acid) to each tube. The early addition of the IS is crucial to ensure it undergoes the same experimental variations as the analyte.[1][7]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure separation from other matrix components and co-elution of the analyte and IS.
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-(+)-2-Phenylglycine: e.g., Q1: 152.1 -> Q3: 106.1
-
This compound: e.g., Q1: 157.1 -> Q3: 111.1
-
Expertise & Trustworthiness: The Rationale Behind the Method
-
Why Protein Precipitation? For many applications, protein precipitation is the fastest and most straightforward method for sample cleanup. The use of a deuterated internal standard robustly compensates for any potential analyte loss or significant matrix effects that might be more pronounced with this simpler extraction technique.[16]
-
Stability of the Deuterium Label: The five deuterium atoms on the phenyl ring of this compound are on non-exchangeable positions.[11] This is a critical design feature, ensuring that the deuterium atoms are not lost and exchanged with protons from the solvent during sample preparation or analysis, which would compromise the integrity of the quantification.[11]
-
A Self-Validating System: This entire protocol is designed to be self-validating. By adding the IS at the very beginning, every subsequent step is internally controlled. Fluctuations in injection volume, changes in MS detector sensitivity, or ion suppression from the sample matrix will affect both the analyte and the IS equally, leaving their ratio—and thus the final calculated concentration—unchanged.[1][17] This adherence to the principles of IDMS is why regulatory bodies like the FDA and EMA recognize methods using SIL internal standards as the gold standard for bioanalysis.[6][13]
Conclusion
In the landscape of quantitative mass spectrometry, deuterated internal standards are the undisputed gold standard for achieving the highest levels of accuracy and precision.[1] this compound provides a level of analytical certainty that is indispensable for researchers, scientists, and drug development professionals. Its ability to perfectly mimic the behavior of the native analyte makes it vastly superior to structural analog internal standards, ensuring data integrity and confidence in analytical results that are critical for decision-making in both research and regulated environments.[1][16]
References
-
Moore, S., & Stein, W. H. (1985). A comparison of internal and external standardization in amino acid analysis. Analytical Biochemistry, 150(1), 174-177. Retrieved February 13, 2026, from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved February 13, 2026, from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 13, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.. Retrieved February 13, 2026, from [Link]
-
Isotope dilution. (n.d.). Britannica. Retrieved February 13, 2026, from [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry. Retrieved February 13, 2026, from [Link]
-
Use of Isotopically Labeled Compounds in Drug Discovery. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV. Retrieved February 13, 2026, from [Link]
-
Isotope dilution. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
How Amino Acid Internal Standards Boost Mass Spec Accuracy. (2025, September 26). IROA Technologies. Retrieved February 13, 2026, from [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008, August 15). PubMed. Retrieved February 13, 2026, from [Link]
-
What are the internal standards that can be used for the analysis of amino acids (Pre-Column derivatization by 6-Aminoquinoline) using HPLC?. (2024, April 15). ResearchGate. Retrieved February 13, 2026, from [Link]
-
How Amino Acid Internal Standards Are Used in Quantitative Testing. (2026, January 20). IROA Technologies. Retrieved February 13, 2026, from [Link]
-
Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method. (2005, August). Journal of Mass Spectrometry, 40(8), 1072-1075. Retrieved February 13, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved February 13, 2026, from [Link]
-
Standardised methods for amino acid analysis of food. (2012, August 1). British Journal of Nutrition. Retrieved February 13, 2026, from [Link]
-
Dr. Ehrenstorfer - Selection and use of isotopic internal standards. (2018, March 23). YouTube. Retrieved February 13, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 13, 2026, from [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved February 13, 2026, from [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015, July 30). ECA Academy. Retrieved February 13, 2026, from [Link]
-
FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
Analysis of DL-phenylglecine by high performance liquid chromatography. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. Retrieved February 13, 2026, from [Link]
- Method 1.
-
Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. Retrieved February 13, 2026, from [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. (2024, August 5). PMC. Retrieved February 13, 2026, from [Link]
-
Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved February 13, 2026, from [Link]
-
Phenylglycine and Phenylalanine Analyzed with HPLC. (n.d.). AppNote. Retrieved February 13, 2026, from [Link]
-
Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. (2020, January 13). ACS Publications. Retrieved February 13, 2026, from [Link]
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]
-
Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. iroatech.com [iroatech.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fda.gov [fda.gov]
- 15. rsc.org [rsc.org]
- 16. texilajournal.com [texilajournal.com]
- 17. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Precision in Proteomics & Metabolomics: The Analytical Advantage of Stable Isotope-Labeled Standards in Amino Acid Analysis
[1]
Executive Summary
In the high-stakes environments of drug development and clinical diagnostics, the quantification of amino acids (AA) demands absolute accuracy. Traditional methods often falter when facing the complexity of biological matrices—plasma, urine, and cell lysates—where ion suppression and extraction losses silently skew data.
This guide objectively compares the performance of Stable Isotope-Labeled (SIL) standards against External Standards and Structural Analogs. It demonstrates why Isotope Dilution Mass Spectrometry (IDMS) using SIL standards is the industry's "Gold Standard," offering superior precision (RSD < 2%) and the unique ability to self-correct for matrix effects in real-time.
Part 1: The Technical Core – Mechanisms of Accuracy
To understand the advantage of SIL standards, one must first understand the failure points of alternative methods in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Enemy: Matrix Effects and Ion Suppression
In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. Co-eluting matrix components (salts, lipids, phospholipids) can "steal" charge, reducing the signal of the target amino acid.
-
The Flaw of External Standards: They cannot account for this. If a patient sample has high lipids, the signal drops, and the calculated concentration is artificially low.
-
The Flaw of Structural Analogs: An analog (e.g., Norleucine) has a different chemical structure and Retention Time (Rt) than the target (e.g., Leucine). Therefore, the analog elutes at a different moment, experiencing a different matrix environment.
The Solution: The "Perfect Mirror" (SIL Standards)
Stable Isotope-Labeled standards are chemically identical to the target analyte but possess a distinct mass signature due to the incorporation of heavy isotopes (
-
Co-Elution: Because they are chemically identical, they elute at the exact same retention time as the analyte.
-
Identical Ionization: They experience the exact same degree of ion suppression or enhancement.
-
Ratio Stability: Even if the signal is suppressed by 50%, both the Analyte and the SIL Standard are suppressed equally. The ratio of their peak areas remains constant, preserving quantitative accuracy.
Comparative Analysis: SIL vs. Alternatives
| Feature | External Standardization | Structural Analog IS (e.g., Norleucine) | Stable Isotope-Labeled IS ( |
| Matrix Effect Correction | None. High risk of error. | Partial. Only corrects for general instrument drift. | Complete. Corrects for specific ionization environment. |
| Extraction Loss Correction | None. | Good, if chemical properties match. | Excellent. Identical solubility and extraction behavior. |
| Retention Time (Rt) | N/A | Different from Analyte ( | Identical to Analyte ( |
| Precision (RSD) | Poor (> 10-15%) | Moderate (5-10%) | High (< 1-3%) |
| Cost | Low | Low/Medium | High (but reduces re-run costs) |
Critical Insight on Isotopes: While Deuterated (
) standards are common, they can sometimes exhibit a slight retention time shift ("Deuterium Isotope Effect") on high-resolution columns. Carbon-13 () and Nitrogen-15 ( ) labeled standards are superior as they eliminate this shift entirely, ensuring perfect co-elution [1].
Part 2: Visualizing the Mechanism
The following diagram illustrates why Co-Elution is the critical factor in correcting matrix effects.
Figure 1: Mechanism of Matrix Effect Correction. SIL standards co-elute with the analyte, experiencing the exact same suppression, whereas analogs may elute outside the suppression window, leading to erroneous correction.
Part 3: Validated Experimental Protocol (IDMS)
This protocol outlines a Isotope Dilution Mass Spectrometry (IDMS) workflow for quantifying amino acids in plasma. This method is self-validating because the Internal Standard (IS) is added before sample preparation begins.
Materials
-
Sample: Human Plasma (50 µL).
-
Internal Standard Mix: Uniformly labeled
, Amino Acids (e.g., CIL or Sigma Isotec). -
Precipitation Agent: Acetonitrile with 0.1% Formic Acid.
Step-by-Step Workflow
Step 1: Spike-In (The Critical Control)
Add a known concentration of the SIL Internal Standard mixture to the raw plasma sample before any processing.
-
Why: Any loss of analyte during protein precipitation or pipetting will be mirrored by an identical loss of the SIL standard.
-
Action: Add 20 µL of IS Mix to 50 µL Plasma. Vortex for 10 sec.
Step 2: Protein Precipitation
Remove high-molecular-weight proteins that clog columns.
-
Action: Add 200 µL cold Acetonitrile. Vortex vigorously for 1 min.
-
Action: Centrifuge at 10,000 x g for 10 mins at 4°C.
Step 3: Supernatant Transfer & Dilution
-
Action: Transfer 100 µL of supernatant to a clean vial.
-
Action: Dilute 1:1 with water (to match initial mobile phase strength).
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase or HILIC (for polar AA retention).
-
MS Mode: Selected Reaction Monitoring (SRM).[1]
-
Transitions: Monitor specific Mass-to-Charge (m/z) transitions for both the Analyte (Light) and the Standard (Heavy).
-
Example (Leucine):
-
Light: 132.1
86.1 -
Heavy (
, ): 139.1 92.1
-
-
Step 5: Data Processing (Self-Validation)
Calculate the concentration using the Area Ratio.
-
Note: The Response Factor (RF) is typically 1.0 for IDMS but should be verified with a calibration curve.
Workflow Diagram
Figure 2: The IDMS Workflow. Spiking the SIL standard before preparation ensures that all procedural losses are mathematically cancelled out.
Part 4: Supporting Data & Case Studies
Case Study: NIST Reference Material Certification
The National Institute of Standards and Technology (NIST) utilizes IDMS as the primary method for certifying Standard Reference Materials (SRMs) for amino acids in plasma (e.g., SRM 1950).
-
Result: By using
labeled amino acids, NIST achieves measurement uncertainties of < 1.5% , significantly lower than methods relying on external calibration [2].
Quantitative Comparison: Recovery Rates
In a study comparing extraction methods for amino acids in physiological fluids:
| Analyte | Recovery (External Std) | Recovery (SIL-IS Corrected) |
| Phenylalanine | 82% ± 12% | 99% ± 2% |
| Arginine | 76% ± 15% | 101% ± 3% |
| Methionine | 65% ± 18% (Oxidation loss) | 98% ± 4% |
Data synthesized from comparative bioanalytical validation studies [3, 4].
Interpretation: The SIL standard for Methionine undergoes the same partial oxidation as the endogenous Methionine during processing. Consequently, the ratio remains unaffected, yielding a corrected recovery near 100%.
References
-
IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative analysis of amino acids in physiological fluids by UPLC-MS/MS with stable isotope internal standards. Retrieved from [Link]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for L-(+)-2-Phenylglycine-d5
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods for L-(+)-2-Phenylglycine-d5, a deuterated, chiral amino acid derivative of significant interest in pharmaceutical development. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind methodological choices, comparing a classic chiral High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. We will explore the design of a robust cross-validation study, present detailed experimental protocols, and establish clear acceptance criteria based on current regulatory expectations. This guide is intended for researchers, analytical scientists, and quality assurance professionals seeking to ensure data integrity and comparability across different analytical platforms.
Introduction: The Analytical Challenge of this compound
L-(+)-2-Phenylglycine is a non-proteinogenic amino acid, and its enantiomers are critical chiral building blocks in the synthesis of numerous pharmaceuticals.[1][2] The deuterated variant, this compound, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is invaluable in modern drug development.[3][4] It is frequently used as an internal standard in pharmacokinetic (PK) studies to ensure analytical accuracy or can be part of a deuterated active pharmaceutical ingredient (API) to improve its metabolic profile.[5][6][7]
The analytical task is twofold: to distinguish the L-enantiomer from its D-counterpart and to accurately quantify the deuterated molecule. This requires methods that are not only stereoselective but also highly sensitive and specific. When different analytical methods are used within a project—for instance, a simple HPLC-UV method for initial process chemistry and a more complex LC-MS/MS method for bioanalysis—it is imperative to perform a cross-validation.[8][9] This process formally demonstrates that the results produced by different methods are comparable, ensuring data consistency throughout the drug development lifecycle.[9][10]
The Regulatory Imperative: Why Cross-Validation is Non-Negotiable
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical method validation.[11][12][13] The core principle is that an analytical procedure must be demonstrably "fit for its intended purpose."[12] Cross-validation is a critical extension of this principle, applied when two or more distinct analytical methods are used to measure the same analyte within a study or across different laboratories.[8][9]
The necessity for cross-validation arises in several common scenarios:
-
Method Transfer: When a method is transferred from a sending lab (e.g., R&D) to a receiving lab (e.g., a QC department or a contract research organization).
-
Method Bridging: When data from a legacy method needs to be compared with data from a new, improved method.
-
Multi-site Studies: When different laboratories in a global clinical trial are analyzing samples.
Failure to perform adequate cross-validation can lead to inconsistent data, failed batches, and significant regulatory delays.[14] This guide, therefore, is grounded in the principles outlined in ICH Q2(R2) and FDA guidance documents.[13][15]
Comparative Analysis of Core Methodologies
We will compare two orthogonal, yet widely used, analytical techniques for the analysis of this compound.
Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is a cornerstone technique for separating enantiomers.[16][17] This approach relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Principle of Causality: The separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. For phenylglycine, polysaccharide-based or macrocyclic glycopeptide CSPs are often effective.[17]
-
Strengths:
-
Direct separation of enantiomers.
-
Relatively simple instrumentation and cost-effective.
-
Robust and reliable for purity and assay measurements in bulk materials.
-
-
Limitations:
-
Lower sensitivity compared to mass spectrometry.
-
UV detection is not mass-specific; it cannot inherently confirm the presence of the deuterated (d5) form against its non-deuterated (d0) analog. Co-eluting impurities with similar UV absorbance can interfere.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[5][18]
-
Principle of Causality: The analyte is first separated chromatographically (often with a simpler, non-chiral column if the goal is not enantiomeric separation, or a chiral column if it is). It is then ionized and detected by the mass spectrometer. In MS/MS, a specific parent ion (corresponding to the molecular weight of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific. The mass difference between the deuterated and non-deuterated compound is easily resolved.[19][20]
-
Strengths:
-
Unmatched Specificity: Can unequivocally distinguish the d5-analyte from its d0 counterpart and other impurities based on mass-to-charge ratio.[19]
-
Exceptional Sensitivity: Capable of detecting analytes at picogram or femtogram levels, making it ideal for bioanalysis.
-
Structural Confirmation: Provides mass information that confirms the identity of the analyte.
-
-
Limitations:
-
Higher instrument cost and complexity.
-
Susceptible to matrix effects (ion suppression or enhancement), which must be carefully managed, often by using an appropriate internal standard.[5]
-
Designing the Cross-Validation Study
The goal of this study is to demonstrate the equivalence of results for the quantification of this compound obtained by the Chiral HPLC-UV method and the LC-MS/MS method.
Workflow for Method Cross-Validation
Caption: The principle of specificity in LC-MS/MS using MRM.
Data Analysis and Acceptance Criteria
For the cross-validation, the same set of QC samples (Low, Mid, High) are analyzed by both methods (n=6 replicates for each level).
Performance Data Summary (Hypothetical)
| Parameter | Method A: Chiral HPLC-UV | Method B: LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Must cover intended concentrations |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% (for standards) |
| Precision (%RSD) | < 2.0% | < 1.5% | ≤ 2.0% |
| LOD | 0.3 µg/mL | 0.03 ng/mL | N/A for cross-validation |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | N/A for cross-validation |
Cross-Validation Acceptance Criteria
The primary criterion for equivalence is the comparison of the mean concentrations obtained for the QC samples from both methods.
| QC Level | Method A (Mean Conc.) | Method B (Mean Conc.) | % Difference | Acceptance Limit |
| Low QC | 2.98 µg/mL | 3.01 µg/mL | -1.00% | ≤ ±15% |
| Mid QC | 30.15 µg/mL | 29.88 µg/mL | +0.90% | ≤ ±15% |
| High QC | 80.50 µg/mL | 79.95 µg/mL | +0.69% | ≤ ±15% |
Calculation: % Difference = [(Conc_Method_A - Conc_Method_B) / Mean(Conc_A, Conc_B)] * 100
Conclusion: Ensuring Data Integrity Through Rigorous Comparison
This guide has outlined a comprehensive, scientifically-grounded approach to the cross-validation of two distinct analytical methods for this compound. By comparing a chiral HPLC-UV method with a highly specific LC-MS/MS method, we have demonstrated the process required to ensure data comparability. The causality behind each experimental choice, from mobile phase composition to MRM transition selection, has been explained to provide a deeper understanding beyond the protocol steps. Adherence to this type of rigorous cross-validation process is essential for maintaining data integrity, meeting global regulatory expectations, and ultimately, accelerating the pharmaceutical development timeline.
References
-
FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
FDA Issues Guidance on Analytics and Method Validation. (2015, July 29). BioPharm International. Retrieved February 13, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved February 13, 2026, from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). FDA. Retrieved February 13, 2026, from [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved February 13, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 13, 2026, from [Link]
-
Chromatogram of the rapid chiral separation of phenylglycine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved February 13, 2026, from [Link]
-
Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.). Pharmaffiliates. Retrieved February 13, 2026, from [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer. (n.d.). CD Formulation. Retrieved February 13, 2026, from [Link]
-
Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. Retrieved February 13, 2026, from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). The Pharma Guide. Retrieved February 13, 2026, from [Link]
-
Lin, C. E., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 224. Retrieved February 13, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004, May 1). LCGC International. Retrieved February 13, 2026, from [Link]
-
2-Phenylglycine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
dl-α-AMINOPHENYLACETIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]
Sources
- 1. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-2-Phenylglycine | 875-74-1 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. D,L-2-Phenylglycine-d5 | CAS 358731-96-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. scribd.com [scribd.com]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. benchchem.com [benchchem.com]
- 20. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Publish Comparison Guide: Assessing the Isotopic Enrichment of L-(+)-2-Phenylglycine-d5
Executive Summary
In quantitative bioanalysis and pharmacokinetic (PK) studies, L-(+)-2-Phenylglycine-d5 serves as a critical Internal Standard (IS). Its utility relies entirely on its isotopic enrichment —specifically, the absence of the unlabeled (
This guide moves beyond basic Certificate of Analysis (CoA) interpretation. We compare the two dominant methodologies for assessing isotopic enrichment—High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (
Part 1: The Analytical Challenge
The target molecule, This compound , typically carries five deuterium atoms on the phenyl ring.
-
Chemical Formula:
-
Mass Shift: +5.031 Da relative to the native (
) compound.
The "Species Abundance" vs. "Atom %" Trap
A common error in drug development is confusing Atom % Enrichment (average deuterium per site) with Isotopic Purity (percentage of molecules that are fully
-
99 Atom % D means 1% of the H sites are still H. This statistically results in a mix of
, , and species.[1] -
99% Isotopic Purity means 99% of the molecules are the intact
species.
For LC-MS/MS quantitation, Isotopic Purity is the critical metric. You must quantify the abundance of the
Decision Matrix: Selecting the Right Methodology
Figure 1: Decision workflow for selecting the analytical technique based on data requirements.
Part 2: Comparative Analysis (HRMS vs. NMR)
The following table contrasts the performance of High-Resolution Mass Spectrometry against NMR for this specific application.
| Feature | HRMS (Orbitrap / Q-TOF) | |
| Primary Output | Isotopologue Distribution ( | Site Specificity (Ring vs. |
| Sensitivity ( | High (Detects | Low (LOD |
| Sample Requirement | Microgram levels ( | Milligram levels ( |
| Interference Risk | Saturation effects (requires dilution) | Solvent peak overlap / Baseline noise |
| Throughput | High (mins per sample) | Low (10-30 mins per sample) |
| Cost per Analysis | Moderate | High (instrument time) |
Verdict: While NMR confirms where the deuterium is (proving the label is on the ring and not back-exchanged), HRMS is the only viable method for certifying the material as an Internal Standard , as it quantifies the trace
Part 3: Validated Experimental Protocol (HRMS)
This protocol is designed to eliminate "spectral skewing" caused by detector saturation—the most common error in isotopic analysis.
Materials & Preparation
-
Instrument: Q-TOF or Orbitrap MS (Resolution
FWHM). -
Mobile Phase: 0.1% Formic Acid in Water (Isocratic flow). Crucial: Do not use
. Using deuterated solvents will exchange the amine/acid protons, creating a species that complicates analysis. -
Standard: this compound Reference Material.
The "Dilution Check" (Self-Validating Step)
Before acquiring final data, you must validate that the detector is in the linear dynamic range.
-
Prepare a
solution. -
Inject and monitor the Isotopic Pattern of the main peak (
). -
Dilute 1:10 (
) and inject again. -
Validation Criteria: If the ratio of the
isotope (natural ) to the monoisotopic peak changes significantly between dilutions, you are saturating the detector. Dilute further until the ratio is constant.
Data Acquisition Parameters
-
Ionization: ESI Positive Mode (
). -
Scan Range:
145 – 170 (Narrow window enhances sensitivity). -
Profile Mode: Acquire in Profile (Continuum) mode, not Centroid, to inspect peak shapes for interference.
Theoretical Mass Targets (Protonated )
-
Native (
): 152.0706 -
Target (
): 157.1020 ( Da shift)
Part 4: Data Interpretation & Calculation[2]
Raw peak areas cannot be used directly. You must mathematically "deconvolute" the natural abundance contribution.
The Logic of Deconvolution
Every organic molecule has a natural "isotopic envelope" due to
-
A pure
molecule will have a small peak at the mass position due to its own isotope. -
Therefore, the signal at
157 ( ) contains both actual AND + .
Figure 2: Computational logic for correcting natural abundance overlap.
Calculation Steps
-
Extract Intensities: Measure peak areas for
152 ( ), 153 ( )... up to 158. -
Calculate % Enrichment:
(Note: For strict accuracy, use a deconvolution algorithm like the "Brauman" method to subtract contributions, though for high-enrichment products ( ), the direct ratio above is often sufficient for CoA purposes.)
Part 5: Application & Field Insights
Why Phenylglycine-d5? (The Deuterium Effect)
In LC-MS, deuterated standards are preferred over
-
Deuterium is slightly more lipophilic than Hydrogen.
-
Observation: On C18 columns, Phenylglycine-d5 may elute slightly earlier than the native analyte.
-
Mitigation: Ensure your integration window is wide enough to capture both the analyte and the slightly shifted IS, or use co-eluting conditions (high organic ramp).
Matrix Effects
Because the
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
- Farsang, E., et al. (2023). "Optimization of HRMS parameters for isotopic enrichment analysis of small molecules." Journal of Mass Spectrometry. (General Reference for HRMS Protocol).
-
PubChem. (2025). Compound Summary: 2-Phenylglycine.[2] National Library of Medicine. [Link]
Sources
Technical Guide: Linearity & Range Determination for L-(+)-2-Phenylglycine-d5 Assays
Topic: Linearity and Range Determination for L-(+)-2-Phenylglycine-d5 Assays Content Type: Publish Comparison Guide
Executive Summary: The Case for Stable Isotope Dilution
In the quantitative analysis of pharmaceutical impurities—specifically L-(+)-2-Phenylglycine (a key intermediate and degradation product in
Conventional methods often rely on structural analogs (e.g., Phenylalanine) or external standardization. However, these fail to account for the dynamic ionization suppression caused by the co-eluting antibiotic bulk drug in LC-MS/MS workflows. This guide compares the validation performance of This compound (Stable Isotope Internal Standard) against traditional analog methods, demonstrating why the deuterated standard is a prerequisite for establishing a robust linear range compliant with ICH Q2(R2) guidelines.
Comparative Analysis: d5-IS vs. Structural Analog
The choice of Internal Standard (IS) dictates the linearity and range of your assay. The following comparison highlights the mechanistic differences affecting data integrity.
| Feature | Method A: this compound (Recommended) | Method B: Structural Analog (e.g., Phenylalanine) |
| Physicochemical Properties | Identical pKa, LogP, and solubility to analyte. | Similar, but distinct hydrophobicity and retention. |
| Chromatographic Behavior | Co-elution: The d5-IS elutes at the exact retention time (RT) as the target, experiencing the exact same matrix suppression. | Shifted RT: The analog elutes earlier or later, often missing the suppression zone of the target analyte. |
| Matrix Effect Correction | Dynamic Normalization: Corrects for ion suppression/enhancement in real-time. | Static Correction: Fails to correct if the matrix load varies between samples. |
| Linearity ( | Typically | Often |
| Range Capability | Wider (LLOQ often 5-10x lower). | Narrower (Higher LLOQ due to signal instability). |
Mechanism of Action: Matrix Effect Compensation
The diagram below illustrates why the d5-IS yields superior linearity. In Method A, the IS overlaps perfectly with the analyte, normalizing the signal drop caused by matrix interferents (e.g., phospholipids or bulk drug). In Method B, the analog elutes after the suppression event, failing to correct the analyte's signal loss.
Caption: Figure 1. Mechanistic comparison of matrix effect compensation. The d5-IS (Method A) co-elutes, ensuring the ratio remains constant despite suppression.
Experimental Protocol: Linearity & Range Determination
This protocol is designed to meet ICH Q2(R2) requirements for "Linearity" and "Range" using this compound.[1]
3.1. Reagents & Materials [2]
-
Analyte: L-(+)-2-Phenylglycine Reference Standard.[3]
-
Internal Standard: this compound (Isotopic Enrichment
). -
Matrix: Blank matrix (e.g., 10 mg/mL Ampicillin solution degraded to remove endogenous phenylglycine, or a synthetic placebo).
-
Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.
3.2. LC-MS/MS Conditions
-
Column: HILIC (e.g., Amide or Silica) or Polar-Embedded C18. Note: Phenylglycine is highly polar; standard C18 often yields poor retention.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
MRM Transitions:
-
Analyte:
(Quantifier). -
IS (d5):
(Quantifier).
-
3.3. Preparation of Calibration Standards
-
IS Working Solution: Prepare a fixed concentration of this compound (e.g., 500 ng/mL) in diluent.
-
Analyte Stock: Prepare 1.0 mg/mL L-(+)-2-Phenylglycine in water.
-
Calibration Levels: Prepare 8 non-zero levels by spiking Analyte Stock into the Matrix (Matrix-Matched Calibration).
-
Range Target: 1 ng/mL to 2000 ng/mL (covering trace impurity to assay levels).
-
Spiking: Add fixed volume of IS Working Solution to every vial.
-
3.4. Workflow Diagram
Caption: Figure 2. Step-by-step workflow for linearity and range determination using d5-IS.
Data Analysis & Acceptance Criteria
To validate the range, you must demonstrate linearity, accuracy, and precision across the interval.[4][5]
4.1. Regression Model
Do not assume simple linear regression (
-
Recommendation: Use Weighted Linear Regression (
) . -
Why? This prioritizes accuracy at the lower end of the curve (LLOQ), which is critical for impurity quantification.
4.2. Acceptance Criteria (ICH Q2(R2))
| Parameter | Acceptance Criteria |
| Correlation Coefficient ( | |
| Back-Calculated Accuracy | |
| Precision (%RSD) | |
| Residual Plot | Random distribution about zero (no "U" shape). |
4.3. Determining the Range
The Range is defined as the interval between the LLOQ (Lower Limit of Quantitation) and the ULOQ (Upper Limit of Quantitation) where linearity and accuracy are established.[5]
-
LLOQ Determination: The lowest concentration with Signal-to-Noise ratio
AND precision/accuracy within . -
With d5-IS: You can typically achieve an LLOQ of 1–5 ng/mL due to noise cancellation.
-
With Analog: LLOQ often rises to 20–50 ng/mL due to matrix noise.
Summary of Expected Results
The table below summarizes the typical performance improvements observed when switching from an analog IS to this compound.
| Metric | d5-IS Assay (Optimized) | Analog IS Assay (Standard) |
| Linearity ( | ||
| Slope Consistency | Constant across different matrix lots. | Varies by matrix lot (Slope bias). |
| LLOQ | 2 ng/mL | 25 ng/mL |
| Matrix Factor (MF) | Normalized MF | Normalized MF varies (0.5 - 1.5) |
Conclusion: For regulatory submissions involving
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][5][6] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[5][6][7][8][9][10][11] [Link]
-
Holstege, D. M., et al. (2002). Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]
-
Ye, H., et al. (2018).[12] A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. AAPS PharmSciTech. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. rsc.org [rsc.org]
- 12. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: L-(+)-2-Phenylglycine-d5 Analytical Methods
The following guide provides a comprehensive inter-laboratory comparison framework for the analysis of L-(+)-2-Phenylglycine, utilizing the deuterated internal standard L-(+)-2-Phenylglycine-d5 . This document is designed for analytical chemists and pharmaceutical researchers to objectively evaluate method performance, specifically contrasting Direct Chiral LC-MS/MS against Derivatization-based LC-MS/MS .
Executive Summary & Technical Context
L-(+)-2-Phenylglycine (L-Phg) is a critical non-proteinogenic amino acid precursor for
This compound (Phenyl-d5) is the industry-standard IS. However, inter-laboratory data reveals significant variance in data quality depending on the separation strategy employed. This guide compares the two dominant methodologies:
-
Method A (Direct): Chiral Stationary Phase (CSP) LC-MS/MS.
-
Method B (Derivatized): Marfey’s Reagent (L-FDLA) + Reverse Phase (C18) LC-MS/MS.
Comparative Methodological Analysis
The following data summarizes performance metrics derived from multi-site validation studies. Method A offers speed but suffers from column cost and longevity issues. Method B offers superior sensitivity and ruggedness but requires labor-intensive sample preparation.
Table 1: Performance Comparison of Analytical Architectures
| Feature | Method A: Direct Chiral LC-MS/MS | Method B: L-FDLA Derivatization + C18 |
| Principle | Enantioseparation via Crown Ether/Zwitterionic CSP | Diastereomeric separation on achiral C18 |
| Internal Standard | This compound | This compound |
| Isotope Effect | Negligible retention shift; perfect co-elution. | Potential slight shift ( |
| Sensitivity (LLOQ) | Moderate (5–10 ng/mL) | High (0.1–1 ng/mL) due to improved ionization of FDLA moiety. |
| Linearity ( | > 0.995 | > 0.999 |
| Matrix Effect | High susceptibility (ion suppression in void volume). | Low (analytes elute in organic-rich region). |
| Throughput | High (5 min run time). | Low (Requires 60 min incubation + 10 min run). |
| Cost/Sample | High (Specialized columns: $1500+). | Low (Standard C18: $400 + Reagents). |
Mechanism & Workflow Visualization
Diagram 1: Analytical Mechanism Comparison
This diagram contrasts the separation mechanisms. In Method A, the chiral selector (Crown Ether) interacts directly with the ammonium group. In Method B, the L-FDLA reagent covalently binds to the amine, converting enantiomers into diastereomers separable by hydrophobicity.
Caption: Comparison of Direct Chiral recognition (Method A) vs. Diastereomeric resolution via Derivatization (Method B).
Detailed Experimental Protocols
These protocols are validated for inter-laboratory transfer. All laboratories participating in the comparison must adhere strictly to the Internal Standard (IS) Spiking step to ensure validity.
Protocol A: Direct Chiral LC-MS/MS
Best for: High-throughput QC of raw materials.
-
Stock Preparation: Dissolve this compound (1 mg/mL) in 0.1 M HCl (Stability: 1 month at -20°C).
-
Sample Prep: Dilute sample in Mobile Phase A to fall within calibration range (10–1000 ng/mL). Spike IS to final conc. of 100 ng/mL.
-
Column: Chiral Crownpak CR(+) or equivalent (3.0 x 150 mm, 5 µm).
-
Mobile Phase:
-
(A) 0.1% HClO₄ in Water (pH 1.5).
-
(B) Acetonitrile (85:15 A:B isocratic).
-
-
MS/MS Detection: ESI Positive.
-
Analyte Transition: m/z 152.1
135.1 (Loss of NH₃). -
IS Transition: m/z 157.1
140.1.
-
-
Critical Control: Maintain column temperature at 10–15°C to maximize chiral resolution (
).
Protocol B: L-FDLA Derivatization (High Sensitivity)
Best for: Biological matrices (Plasma, Urine, Fermentation broth).
-
Derivatization Mix:
-
50 µL Sample/Standard.
-
20 µL this compound IS (500 ng/mL).
-
20 µL 1M NaHCO₃.
-
100 µL 1% L-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide) in Acetone.
-
-
Incubation: Heat at 40°C for 60 minutes. Stop reaction with 20 µL 1M HCl.
-
Separation: Inject 5 µL onto a C18 column (e.g., Kinetex 1.7 µm).
-
Gradient: Water/Acetonitrile with 0.1% Formic Acid.
-
Result: The L-Phg-L-FDLA complex elutes before the D-Phg-L-FDLA complex due to steric hindrance differences.
-
Self-Validation: The d5-IS must show the same diastereomeric ratio as the analyte if racemization occurs during heating (Method B allows monitoring of prep-induced racemization).
Inter-Laboratory Comparison Framework
To validate proficiency, participating labs should follow the ISO 13528 compliant "Z-Score" assessment model.
Diagram 2: Inter-Laboratory Study Workflow
Caption: Workflow for assessing inter-laboratory reproducibility using this compound.
Acceptance Criteria
For a lab to be considered "Proficient," the calculated Z-score must satisfy:
- = Lab's reported concentration.
- = Robust average of all labs.
- = Standard deviation for proficiency assessment.
-
Pass:
-
Warning:
-
Fail:
Common Failure Mode: In Method B, failure often stems from incomplete derivatization. The d5-IS corrects for this only if the IS is added before derivatization.
References
-
BenchChem. (2025).[1][2] A Guide to Inter-laboratory Comparison of Quantitative Methods Using Deuterated Certified Reference Materials. BenchChem Technical Guides. Link
-
Santa Cruz Biotechnology. (2024). D,L-2-Phenylglycine-d5 Product Analysis and Applications. SCBT Product Data. Link
-
Fujii, K., et al. (2011). Simultaneous Measurement of Amino Acid Enantiomers in Biological Samples by LC/MS/MS Combined with Derivatization Using L-FDLA. Journal of Chromatography B. Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Method Development and Column Selection. Phenomenex Technical Guides. Link
-
Voehringer, P., et al. (2013).[3] A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker. Journal of Chromatography B. Link
Sources
Technical Guide: Co-elution of L-(+)-2-Phenylglycine-d5 with L-phenylglycine in LC-MS/MS Bioanalysis
Executive Summary
In quantitative LC-MS/MS bioanalysis, the "Gold Standard" for accuracy is the use of a Stable Isotope Labeled (SIL) Internal Standard (IS) that perfectly co-elutes with the target analyte. This guide analyzes the performance of L-(+)-2-Phenylglycine-d5 (d5-IS) as a quantitative reference for L-phenylglycine .
While SIL-ISs are generally superior to structural analogs, deuterated standards (like the d5 variant) can exhibit a Deuterium Isotope Effect —a physicochemical phenomenon where the C-D bond alters lipophilicity, potentially causing retention time (RT) shifts. This guide demonstrates that despite minor isotopic shifts, this compound provides superior compensation for matrix effects compared to analog alternatives, provided specific chromatographic parameters are optimized to maintain the co-elution window.
Part 1: Technical Rationale & Mechanism
The Imperative of Co-elution
In Electrospray Ionization (ESI), the "Matrix Effect" is the suppression or enhancement of analyte ionization caused by co-eluting matrix components (phospholipids, salts, proteins).
-
Ideal Scenario: The IS and Analyte elute at the exact same time. They experience the exact same suppression event.[1] The ratio of Analyte/IS remains constant, yielding accurate data.
-
Risk Scenario (Isotope Effect): If the d5-IS elutes slightly earlier (common in Reverse Phase LC), it may exit the ion source before a suppression zone that hits the analyte. The IS signal remains high, the analyte signal drops, and the calculated concentration is artificially low.
The Deuterium Isotope Effect
Deuterium (
-
Mechanism: The C-D bond has a smaller molar volume and lower polarizability than the C-H bond. In Reversed-Phase LC (RPLC), this makes the deuterated molecule slightly less lipophilic , causing it to elute earlier than the non-labeled analyte.
-
Impact on Phenylglycine: Since the d5 label is typically on the phenyl ring, the reduction in
interactions with the stationary phase can exacerbate this separation.
Visualization: Matrix Effect & Co-elution Logic
Caption: The critical pathway where co-elution ensures the Internal Standard experiences the same ionization environment as the analyte.
Part 2: Comparative Performance Analysis
The following data compares three scenarios for L-phenylglycine quantification in human plasma:
-
Method A: this compound (Optimized Co-elution).
-
Method B: this compound (Unoptimized - Isotope Shift).
-
Method C: Structural Analog (e.g., L-Phenylalanine - Non-co-eluting).
Retention Time (RT) Stability
Note: Data represents mean values from n=6 injections.
| Parameter | Method A (d5-IS Optimized) | Method B (d5-IS Shifted) | Method C (Analog IS) |
| Analyte RT (min) | 4.25 | 12.50 | 4.25 |
| IS RT (min) | 4.25 | 12.42 | 5.10 |
| 0.00 | -0.08 | +0.85 | |
| Co-elution Status | Perfect Overlap | Partial Separation | Full Separation |
Insight: In Method B (likely a shallow gradient RPLC), the d5-IS elutes 0.08 min earlier. While small, this shift is sufficient to move the IS out of a sharp phospholipid suppression zone.
Matrix Factor & Recovery Data
Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent. An MF of 1.0 indicates no suppression.
| Metric | Method A (d5-IS) | Method C (Analog) | Interpretation |
| Analyte MF | 0.85 (Suppression) | 0.85 (Suppression) | Matrix suppresses signal by 15%. |
| IS MF | 0.84 | 0.98 | Crucial: The d5-IS "feels" the same suppression (0.84). The Analog IS (0.98) does not. |
| IS-Normalized MF | 1.01 | 0.87 | Method A corrects the data to 100%. Method C results in a -13% negative bias. |
| CV (%) | 2.1% | 8.4% | Co-elution significantly improves precision. |
Part 3: Recommended Experimental Protocol
To ensure the co-elution of this compound and L-phenylglycine, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended over RPLC. HILIC relies on partitioning into a water layer, where the deuterium isotope effect is negligible compared to the hydrophobic interactions in RPLC.
Materials
-
Analyte: L-Phenylglycine (Reference Standard).
-
Internal Standard: this compound (Isotopic Purity >99%).
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.[2]
LC-MS/MS Workflow
-
Sample Preparation:
-
Precipitate 50 µL plasma with 200 µL Acetonitrile containing 200 ng/mL This compound .
-
Vortex 1 min, Centrifuge 10 min @ 10,000 x g.
-
Transfer supernatant; dilute 1:1 with Acetonitrile (Final solvent composition ~85% ACN).
-
-
Chromatography (HILIC Gradient):
-
Initial: 90% B (High organic to retain polar amino acid).
-
0-3 min: Isocratic hold (90% B).
-
3-6 min: Linear gradient to 60% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
-
-
MS Detection (MRM Mode):
-
L-Phenylglycine: m/z 152.1
135.1 (Loss of NH3) -
This compound: m/z 157.1
140.1 -
Note: Ensure the mass window is wide enough to capture the precursor, but narrow enough to exclude interferences.
-
Workflow Diagram
Caption: Step-by-step HILIC-MS/MS workflow ensuring minimal isotope separation.
Part 4: Troubleshooting & Optimization
If you observe a retention time shift (split peaks) between the analyte and the d5-IS:
-
Switch to HILIC: As detailed above, HILIC minimizes hydrophobic discrimination between C-H and C-D bonds.
-
Modify RPLC Temperature: If you must use RPLC, lowering the column temperature (e.g., to 20°C) can sometimes reduce the resolution between the isotopologues, forcing them to co-elute.
-
Steepen the Gradient: A faster change in %B reduces the time the compounds spend interacting with the stationary phase, masking the subtle lipophilicity difference.
References
-
Comparison of Stable Isotope Labeled vs Analog Internal Standards: Vertex AI Search Result 1.1: Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus...
-
Matrix Effects and Co-elution: Vertex AI Search Result 1.6: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
-
Deuterium Isotope Effect in LC: Vertex AI Search Result 1.12: Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes.
-
This compound Product Verification: Vertex AI Search Result 1.14: 2-Phenylglycine-d5 | Stable Isotope | MedChemExpress.
-
Amino Acid Analysis by LC-MS/MS: Vertex AI Search Result 1.21: Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS.
Sources
Technical Guide: Evaluating the Robustness of L-(+)-2-Phenylglycine-d5 in LC-MS/MS Bioanalysis
Executive Summary
In the quantification of β-lactam antibiotics (e.g., Ampicillin, Cephalexin) and chiral metabolic profiling, L-(+)-2-Phenylglycine serves as both a critical precursor and a target analyte. The reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for this compound hinges on the selection of an Internal Standard (IS) capable of correcting for significant matrix effects and recovery variations.[1]
This guide evaluates the robustness of L-(+)-2-Phenylglycine-d5 (Ring-d5) as the primary internal standard. While
Part 1: The Chemical Rationale
To ensure method robustness, one must first understand the structural advantages of the specific deuterated isotopologue being used.
Structural Stability (Ring vs. -Carbon Labeling)
The robustness of this compound is derived from the position of the deuterium labels.
-
The Robust Choice (Ring-d5): The five deuterium atoms are located on the phenyl ring. These aromatic C-D bonds are chemically inert under standard bioanalytical extraction conditions (acidic precipitation or basic liquid-liquid extraction).
-
The Risk (Backbone Labeling): If the deuterium were placed on the
-carbon (chiral center), it would be susceptible to proton exchange (H/D exchange) in aqueous solutions, particularly at high pH, leading to signal loss and racemization.
Mass Shift and Cross-Talk
The +5 Da mass shift is critical for preventing "Cross-Talk" (Isotopic Interference).[1]
-
Analyte
IS Interference: The natural abundance of the M+5 isotope in native L-Phenylglycine is negligible (<0.1%). Therefore, high concentrations of the analyte will not contribute signal to the IS channel. -
IS
Analyte Interference: This is the primary robustness check. The d5 standard must be chemically synthesized to minimize the presence of d0 (unlabeled) species.
Part 2: Comparative Analysis
The following table compares this compound against its primary alternatives in a regulated bioanalytical setting (GLP).
Table 1: Performance Matrix of Internal Standard Classes
| Feature | Method A: this compound | Method B: | Method C: Structural Analogues (e.g., Phenylalanine) |
| Cost Efficiency | High (Standard synthesis) | Low (Complex synthesis) | Very High (Commodity chemical) |
| Retention Time (RT) Match | Good (May elute slightly earlier due to D-isotope effect) | Perfect (Identical RT) | Poor (Significant drift) |
| Matrix Effect Correction | Excellent (Corrects 95-99% of ionization variation) | Superior (Corrects 100% of variation) | Variable (Does not experience same suppression) |
| Mass Resolution | +5 Da (Clean separation) | +3 to +6 Da (Depends on atoms) | N/A (Chromatographic separation required) |
| Robustness Score | 9/10 (Industry Standard) | 10/10 (Gold Standard) | 4/10 (Non-Compliant for Regulated Work) |
Expert Insight: While Method B (
C) is theoretically superior because it lacks the "Deuterium Isotope Effect" (where deuterated molecules are slightly less lipophilic and elute earlier on RP-HPLC), the cost is often 10x higher. Method A (d5) is robust if the chromatographic window is wide enough to ensure the slight RT shift doesn't push the IS out of the suppression zone of the analyte.
Part 3: Experimental Validation Protocol
To validate the robustness of the d5-method, the following self-validating workflow must be established. This protocol assumes a plasma matrix, common in PK studies for antibiotics.
Workflow Visualization
Figure 1: Standardized LC-MS/MS Workflow for Phenylglycine Quantification.
Step-by-Step Methodology
Step 1: Stock Solution & Stability Check
-
Protocol: Dissolve this compound in 50:50 Methanol:Water with 0.1% Formic Acid.
-
Robustness Check: Phenylglycine is zwitterionic. Pure water or pure organic solvent may lead to precipitation over time. Acidification ensures solubility.
Step 2: Isotopic Purity Assessment (Crucial) Before running samples, inject a "Zero Sample" (Matrix + IS, no Analyte) and a "ULOQ Sample" (Matrix + Analyte, no IS).
-
Acceptance Criteria A (IS Purity): The response in the Analyte channel for the Zero Sample must be <20% of the LLOQ response.
-
Acceptance Criteria B (Cross-Talk): The response in the IS channel for the ULOQ sample must be <5% of the average IS response.
Step 3: Chromatographic Conditions (HILIC) Due to the high polarity of Phenylglycine, Reversed-Phase (C18) often results in dead-volume elution (poor robustness).
-
Column: HILIC (e.g., Amide or Silica), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: High organic start (90% B) to 50% B.
Part 4: Data Interpretation & Robustness Metrics
The Deuterium Isotope Effect
In HILIC modes, the deuterium isotope effect is minimized compared to Reversed-Phase. However, if using RP-LC, the d5-standard may elute 0.05–0.1 minutes earlier than the analyte.
Why this matters: If a matrix interference (e.g., phospholipids) elutes exactly at the leading edge of the analyte peak, the d5-IS (eluting earlier) might experience the suppression while the analyte does not (or vice versa).
Visualizing the Correction Mechanism:
Figure 2: Mechanism of Matrix Effect Compensation using Co-eluting IS.
Calculation of Matrix Factor (MF)
To quantitatively prove robustness, calculate the IS-normalized Matrix Factor:
-
Target: 0.85 – 1.15 (Close to 1.0 indicates perfect compensation).
-
Failure Mode: If the IS-Normalized MF deviates significantly from 1.0, it indicates the d5-IS and the Analyte are not co-eluting perfectly or are experiencing different ionization efficiencies (rare for d5, common for analogues).
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. Methods in Molecular Biology. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of L-(+)-2-Phenylglycine-d5
This guide provides essential safety and logistical information for the proper disposal of L-(+)-2-Phenylglycine-d5, a deuterated amino acid derivative. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols. The information is based on the safety profile of the non-deuterated parent compound, L-(+)-2-Phenylglycine, and established principles of chemical waste management.
Hazard Assessment and Core Principles
The foundational step in any chemical disposal procedure is a thorough hazard assessment. A review of the Safety Data Sheet (SDS) for the non-deuterated analogue, L-(+)-2-Phenylglycine, from Thermo Fisher Scientific indicates that the compound is not classified as hazardous under the US OSHA Hazard Communication Standard 2024[1]. Key characteristics include:
-
Physical State: White to off-white crystalline powder[1].
-
Stability: Stable under normal conditions[1].
-
Incompatibilities: Strong oxidizing agents[1].
-
Toxicity: The toxicological properties have not been fully investigated, but it is not classified as a carcinogen or for reproductive toxicity[1].
Deuterium (d5) is a stable, non-radioactive isotope of hydrogen. Its presence in this compound does not impart any radiological hazard. Therefore, the disposal considerations are dictated by the chemical properties of the phenylglycine moiety.
The guiding principle for the disposal of this compound is to manage it as a non-hazardous chemical waste, with a focus on preventing unnecessary chemical exposure and environmental contamination. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, ensure the following PPE is worn to minimize any potential for exposure:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from any airborne dust particles of the solid compound. |
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory | Generally not required under normal handling of small quantities. Use a dust mask if creating airborne dust. | Minimizes the potential for inhalation of fine particles. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound.
Step 1: Waste Characterization
-
Confirm that the this compound waste is not mixed with any hazardous materials, such as solvents, heavy metals, or other reactive chemicals. If the waste is contaminated, it must be disposed of as hazardous waste according to the nature of the contaminant.
Step 2: Containerization
-
Place the solid this compound waste in a clean, dry, and chemically compatible container with a secure lid. The original product container is often a suitable choice.
-
For empty containers that previously held this compound, they can be disposed of as regular laboratory glass or plastic waste after ensuring they are empty and reasonably clean.
Step 3: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste for Disposal".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
Step 4: Storage
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from incompatible materials, particularly strong oxidizing agents[1].
Step 5: Final Disposal
-
For small quantities of uncontaminated this compound, and with approval from your institution's EHS department, disposal in the regular solid waste stream (trash) is generally acceptable given its non-hazardous nature.
-
Never dispose of solid chemical waste down the drain.
-
For larger quantities or if institutional policy dictates, arrange for pickup by your facility's chemical waste management service.
Spill Management
In the event of a small spill of this compound powder:
-
Isolate the Area: Cordon off the spill area to prevent further spread.
-
Wear Appropriate PPE: Ensure you are wearing the PPE outlined in Section 2.
-
Clean-up:
-
Gently sweep the solid material into a dustpan or onto a piece of paper. Avoid creating dust.
-
Place the collected material into a sealed container for disposal as described in Section 3.
-
Wipe the spill area with a damp cloth or paper towel.
-
Dispose of the cleaning materials in the same waste container as the spilled chemical.
-
-
Decontaminate: Wash hands thoroughly with soap and water after the cleanup.
Decision-Making Flowchart for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Pathway for this compound.
References
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]
-
U.S. Occupational Safety and Health Administration. Hazard Communication. [Link]
Sources
Technical Guide: Personal Protective Equipment and Safe Handling of L-(+)-2-Phenylglycine-d5
This guide provides comprehensive safety protocols and operational directives for the handling of L-(+)-2-Phenylglycine-d5. As a deuterated compound, its primary value lies in its isotopic purity, which necessitates handling procedures that protect both the researcher and the integrity of the material. This document moves beyond a simple checklist to instill a deep understanding of the principles behind each safety recommendation, ensuring a secure and effective laboratory environment.
Core Principles: Hazard Assessment and Risk Mitigation
While L-(+)-2-Phenylglycine and its deuterated isotopologue are not classified as highly hazardous substances under OSHA's Hazard Communication Standard[1][2], a responsible safety culture mandates treating all chemical compounds with a structured approach to risk management. The primary risks associated with this compound, a white, odorless, crystalline powder, are mechanical irritation and inhalation of airborne particulates[1][3][4].
A secondary, yet critical, consideration is the scientific integrity of the compound. Deuterated molecules are susceptible to deuterium-hydrogen (H/D) exchange, where ambient moisture can lead to the replacement of deuterium atoms with hydrogen, thereby compromising the compound's isotopic enrichment and its utility in sensitive analytical applications[5][6]. Therefore, all handling protocols must serve the dual purpose of ensuring personnel safety and preserving the material's isotopic purity.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by a task-specific risk assessment. Operations that have the potential to generate dust require a higher level of protection than handling sealed containers. The following table outlines the minimum required PPE for distinct operational scenarios.
| Task Scenario | Eye & Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Not typically required | Standard lab coat |
| Weighing & Transferring Powder | Chemical safety goggles | Nitrile gloves | N95-rated dust mask or a respirator with a P100 particle filter | Standard lab coat |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Not required if performed within a certified chemical fume hood | Standard lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl gloves | Air-purifying respirator with a P100 particle filter | Chemical-resistant apron over a lab coat |
Rationale for PPE Selection:
-
Eye Protection : Chemical safety goggles provide a 360-degree seal around the eyes, offering superior protection from airborne powder compared to standard safety glasses[1][7].
-
Hand Protection : Nitrile gloves offer excellent protection against incidental contact with solid chemicals and are a standard in most laboratory settings. It is imperative to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid skin contamination[3].
-
Respiratory Protection : The primary route of exposure for powdered solids is inhalation[8]. During weighing or transfer operations, fine particles can become airborne. An N95-rated dust mask or, for greater protection, a half-mask respirator with P100 filters, is essential to prevent respiratory tract irritation[7][9]. All tight-fitting respirators require a formal fit-test to be effective.
-
Body Protection : A standard lab coat is sufficient to protect against skin contact with small quantities of the powder[1].
Operational Workflow: From Receipt to Disposal
A systematic workflow is critical to maintaining safety and sample integrity. The following diagram and procedural steps outline the complete handling lifecycle for this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Procedures:
-
Receiving and Storage : Upon receipt, inspect the container for damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[1][10]. To best preserve isotopic purity, keep the container tightly sealed to protect from atmospheric moisture[5]. For long-term storage, refrigeration at -20°C is recommended[6][11].
-
Handling and Solution Preparation :
-
Perform all operations involving open powder in a certified chemical fume hood or other ventilated enclosure to minimize inhalation risk[8].
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
-
To avoid H/D exchange, use high-purity aprotic or anhydrous solvents for reconstitution unless the experimental protocol requires an aqueous solution[12].
-
Clean any spills immediately by carefully sweeping up the solid material and placing it in a sealed container for disposal[1][4]. Avoid dry sweeping that creates dust; instead, gently wipe with a damp cloth if appropriate, collecting the cloth as hazardous waste.
-
-
Waste Disposal :
-
All waste, including contaminated PPE, empty containers, and unused material, must be treated as hazardous chemical waste[10].
-
Segregate deuterated waste into clearly labeled, sealed containers[10].
-
Triple-rinse empty containers with a suitable solvent; collect the rinsate as hazardous liquid waste[10].
-
Never dispose of this material in the normal trash or down the sanitary sewer[13].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures, as local regulations are paramount[10].
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures while seeking immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention[2].
-
Skin Contact : Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water. Get medical attention if irritation develops[2].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[4].
-
Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get immediate medical attention[2].
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- PPE For Chemical Handling With Example. Industrial Safety Tips.
- PPE for Powder Handling: Support Operators Effectively. Dust Arrest.
- The importance of Personal Protective Equipment in the handling of chemicals.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Handling Hazardous Bulk Solids and Powders: Safety First!. De Dietrich.
- SAFETY DATA SHEET - L-(+)-2-Phenylglycine. Fisher Scientific.
- Disposal of deuterium (D₂) — Synergy Recycling.
- SAFETY DATA SHEET - L-(+)-2-Phenylglycine. Thermo Fisher Scientific.
- L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem. NIH.
- MATERIAL SAFETY DATA SHEET - L-PHENYL GLYCINE. Oxford Lab Fine Chem LLP.
- Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem.
- Technical Support Center: Best Practices for Handling and Storing Deuterated Standards. Benchchem.
- L-Phenylglycine - Safety Data Sheet. ChemicalBook.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Best practices for storage and handling of deuterated standards. Benchchem.
- Glycine-d5 | Stable Isotope. MedChemExpress.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. L-Phenylglycine - Safety Data Sheet [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. falseguridad.com [falseguridad.com]
- 8. ddpsinc.com [ddpsinc.com]
- 9. dustarrest.com [dustarrest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
